molecular formula C9H14N2O2 B179738 ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate CAS No. 18999-48-9

ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate

Cat. No.: B179738
CAS No.: 18999-48-9
M. Wt: 182.22 g/mol
InChI Key: ZWDNBRFFSIJPGQ-UHFFFAOYSA-N
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Description

Ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate, also known as this compound, is a useful research compound. Its molecular formula is C9H14N2O2 and its molecular weight is 182.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 3-(2-methylimidazol-1-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-3-13-9(12)4-6-11-7-5-10-8(11)2/h5,7H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWDNBRFFSIJPGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1C=CN=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377420
Record name ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18999-48-9
Record name ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of Ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this compound. As a derivative of the versatile imidazole scaffold, this compound serves as a valuable building block in medicinal chemistry and materials science. This document consolidates available data on its physicochemical characteristics, details a primary synthetic route via aza-Michael addition, outlines expected spectral properties for structural confirmation, and discusses its chemical reactivity. The guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this heterocyclic intermediate.

Introduction

The imidazole ring is a privileged scaffold in pharmaceutical chemistry, forming the core of numerous biologically active compounds, including natural products and synthetic drugs. The N-substituted imidazole derivatives, in particular, are of significant interest due to their diverse pharmacodynamic properties, finding application as antimicrobial agents, immunosuppressants, and aldehyde dehydrogenase inhibitors.[1] this compound belongs to this important class of molecules. It incorporates the 2-methylimidazole moiety, which is sterically and electronically distinct from unsubstituted imidazole, linked via a flexible propanoate chain to an ethyl ester. This combination of a heterocyclic core and a reactive ester functional group makes it a versatile intermediate for further chemical modification and the synthesis of more complex target molecules. This guide aims to provide a detailed technical profile of this compound, grounded in established chemical principles and available data.

Chemical Identity and Physicochemical Properties

The fundamental identity and physical characteristics of a compound are the bedrock of its application in research and development. These properties dictate storage conditions, solvent selection, and appropriate analytical methods.

PropertyValueSource(s)
IUPAC Name This compound[2]
CAS Number 18999-48-9[2][3]
Molecular Formula C₉H₁₄N₂O₂[2]
Molecular Weight 182.22 g/mol
Physical Form Solid[2]
Boiling Point 150 °C @ 0.9 mmHg[2]
InChI Key ZWDNBRFFSIJPGQ-UHFFFAOYSA-N[2]
Typical Purity ≥95%[2]

Synthesis and Mechanistic Insights

The construction of the N-alkylated imidazole core is a pivotal step. For this compound, the most direct and efficient method is the aza-Michael addition reaction.

Primary Synthetic Route: Aza-Michael Addition

The synthesis involves the conjugate addition of 2-methylimidazole to ethyl acrylate.[4][5] In this reaction, the N-1 nitrogen of the imidazole ring acts as a soft nucleophile, attacking the electron-deficient β-carbon of the α,β-unsaturated ester (ethyl acrylate). This reaction is highly regioselective, with the alkylation occurring specifically at the N-1 position of the imidazole ring, which is less sterically hindered and more nucleophilic than the N-3 position.

The reaction can be performed under various conditions, including uncatalyzed thermal methods or, more efficiently, with catalysis. Recent advancements have highlighted the use of enzymes, such as lipases or proteases, to catalyze this transformation under mild, environmentally friendly conditions.[1][4][6]

Synthesis_Workflow cluster_reactants Reactants cluster_product Product Reactant1 2-Methylimidazole Process Aza-Michael Addition Reactant2 Ethyl Acrylate Product This compound Catalyst Catalyst (e.g., Lipozyme TL IM, Base) Catalyst->Process catalysis Process->Product caption Synthesis via Aza-Michael Addition

Caption: Workflow for the synthesis of the target compound.

Experimental Protocol: Enzyme-Catalyzed Synthesis

This protocol is a representative methodology adapted from literature procedures for enzymatic Michael additions of imidazoles.[4][6] The use of an enzyme like Lipozyme offers high selectivity and avoids harsh reagents and byproducts.

Objective: To synthesize this compound using an immobilized lipase catalyst.

Materials:

  • 2-Methylimidazole

  • Ethyl acrylate

  • Immobilized Lipase (e.g., Lipozyme TL IM)

  • Solvent (e.g., Pyridine or a less hazardous alternative like 2-MeTHF)

  • Drying agent (e.g., Anhydrous MgSO₄)

  • Silica gel for column chromatography

  • Eluent (e.g., Ethyl acetate/Hexane mixture)

Procedure:

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve 2-methylimidazole (1.0 eq) in the chosen organic solvent.

  • Initiation: Add ethyl acrylate (1.1 eq) to the solution, followed by the addition of the immobilized lipase catalyst (e.g., 10% by weight relative to the limiting reagent).

  • Reaction: Seal the flask and stir the mixture at a controlled temperature (e.g., 45-50 °C) for 24-72 hours. The causality for using a slight excess of the acrylate is to ensure complete consumption of the more valuable imidazole starting material. The mild temperature is chosen to maintain the enzyme's catalytic activity.

  • Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the 2-methylimidazole spot is consumed.

  • Workup: Upon completion, filter the reaction mixture to recover the immobilized enzyme catalyst, which can often be washed and reused.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is then purified by silica gel column chromatography to yield the pure this compound. This self-validating step ensures the removal of unreacted starting materials and any potential side products.

  • Characterization: Confirm the structure and purity of the final product using NMR, IR, and Mass Spectrometry.

Spectral Characterization

Structural elucidation relies on a combination of spectroscopic techniques. The following table summarizes the expected data for this compound based on its structure and data from analogous compounds.[1]

TechniqueExpected Observations
¹H NMR δ (ppm): ~7.0-7.5 (2H, d, imidazole CH), ~4.2 (2H, t, N-CH₂), ~4.1 (2H, q, O-CH₂), ~2.8 (2H, t, CH₂-COO), ~2.4 (3H, s, imidazole-CH₃), ~1.2 (3H, t, O-CH₂-CH₃). The disappearance of the acidic N-H proton from 2-methylimidazole is a key indicator of successful N-alkylation.[1]
¹³C NMR δ (ppm): ~172 (C=O), ~145 (imidazole C2), ~127 (imidazole CH), ~120 (imidazole CH), ~61 (O-CH₂), ~43 (N-CH₂), ~34 (CH₂-COO), ~21 (imidazole-CH₃), ~14 (O-CH₂-CH₃). The presence of the carbonyl peak confirms the integrity of the ester moiety.[1]
Mass Spec (ESI-MS) Expected [M+H]⁺ peak at m/z = 183.11.
Infrared (IR) ν (cm⁻¹): ~1730 (C=O stretch, strong), ~2980 (C-H aliphatic stretch), ~1500-1600 (C=N, C=C ring stretches).

Chemical Reactivity and Potential Applications

The molecule possesses two primary sites for chemical transformation, making it a useful synthetic intermediate.

  • The Ethyl Ester Group: This functional group is susceptible to standard ester chemistry. It can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 3-(2-methyl-1H-imidazol-1-yl)propanoic acid. It can also undergo amidation with various amines to generate a diverse library of amides or transesterification with other alcohols.

  • The Imidazole Ring: The N-3 nitrogen atom of the imidazole ring retains its basic, pyridine-like character. It can act as a ligand to coordinate with metal centers or be protonated to form imidazolium salts.

Due to its hybrid structure, this compound is an excellent starting point for synthesizing molecules with potential applications in drug discovery. The carboxylic acid derivative (from hydrolysis) can be coupled with amines to form drug candidates, while the imidazole core can be used to mimic histidine residues or act as a metal-binding pharmacophore.

Reactivity_Map cluster_products Potential Derivatives main This compound Acid Carboxylic Acid main->Acid Ester Hydrolysis (H⁺ or OH⁻) Amide Amide Derivatives main->Amide Amidation (R-NH₂) Salt Imidazolium Salt main->Salt Protonation / Alkylation at N-3 caption Key Reaction Sites and Derivatives

Caption: Potential chemical transformations of the title compound.

Safety and Handling

Proper handling is essential when working with any chemical reagent. The available safety data indicates the following hazards:

Hazard InformationDetailsSource
GHS Pictogram GHS07 (Exclamation Mark)[2]
Signal Word Warning[2]
Hazard Statements H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled[2]

Recommended Handling:

  • Use in a well-ventilated area or a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes.

  • Wash hands thoroughly after handling.

Conclusion

This compound is a well-defined N-substituted imidazole derivative with significant potential as a chemical intermediate. Its synthesis is readily achieved through a regioselective aza-Michael addition, with modern enzymatic methods offering a green and efficient route. Its chemical properties, defined by the reactive ester handle and the versatile imidazole core, make it an attractive building block for the synthesis of complex molecules targeted for pharmaceutical and materials science applications. This guide provides the core technical information necessary for its effective use and further exploration in a research setting.

References

  • Organic & Biomolecular Chemistry (RSC Publishing). The convenient Michael addition of imidazoles to acrylates catalyzed by Lipozyme TL IM from Thermomyces lanuginosus in a continuous flow microreactor. [Link]

  • PubMed. Michael addition of imidazole with acrylates catalyzed by alkaline protease from Bacillus subtilis in organic media. [Link]

  • Ovid. Michael addition of imidazole with acrylates catalyzed by alkaline protease from Bacillus subtilis in organic media. [Link]

  • ResearchGate. Imidazoles in the aza‐Michael reaction with acrylic acid derivatives. [Link]

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An In-depth Technical Guide to Ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate: Synthesis, Characterization, and Potential in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate is a versatile heterocyclic compound with significant potential in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and characterization. Furthermore, it explores the promising therapeutic applications of this molecule by contextualizing its structural features within the broader landscape of biologically active imidazole derivatives. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics.

Introduction: The Significance of Imidazole Scaffolds in Modern Drug Discovery

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of FDA-approved drugs and clinical candidates. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability contribute to its success as a pharmacophore. Imidazole-containing compounds have demonstrated a broad spectrum of biological activities, including antifungal, anticancer, and anti-inflammatory properties[1][2]. The subject of this guide, this compound, combines this key heterocyclic motif with a flexible propanoate side chain, offering multiple avenues for structural modification and optimization in drug design. This guide will delve into the essential technical details of this compound, providing a solid foundation for its exploration in therapeutic applications.

Physicochemical and Structural Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a drug candidate. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Structural and Chemical Identity
PropertyValueSource
IUPAC Name This compound
CAS Number 18999-48-9[3][4]
Molecular Formula C₉H₁₄N₂O₂
Molecular Weight 182.22 g/mol Calculated
Canonical SMILES CCOC(=O)CCN1C=NC(C)=C1
InChI Key ZWDNBRFFSIJPGQ-UHFFFAOYSA-N
Predicted Physicochemical Data
PropertyPredicted Value
Physical Form Solid
Boiling Point 134-136 °C at 0.5 mmHg
LogP 0.8
Topological Polar Surface Area (TPSA) 45.7 Ų
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3
Rotatable Bonds 4

Note: Some physical properties are based on available data for similar compounds and predictive models.

Synthesis of this compound

The most direct and efficient synthetic route to this compound is the aza-Michael addition of 2-methylimidazole to ethyl acrylate. This reaction is a well-established method for the formation of carbon-nitrogen bonds[5][6].

Reaction Principle: The Aza-Michael Addition

The aza-Michael addition involves the nucleophilic attack of a nitrogen-containing compound (in this case, the N-1 of 2-methylimidazole) on the β-carbon of an α,β-unsaturated carbonyl compound (ethyl acrylate). The reaction is typically base-catalyzed, which serves to deprotonate the imidazole, thereby increasing its nucleophilicity.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product 2-Methylimidazole 2-Methylimidazole Product This compound 2-Methylimidazole->Product + Ethyl_Acrylate Ethyl Acrylate Base Base (e.g., K₂CO₃) Base->Product Catalyzes

Figure 1: Conceptual overview of the synthesis.
Detailed Experimental Protocol (Representative)

This protocol is a generalized procedure based on established methods for similar Michael additions[5][6][7].

Materials:

  • 2-Methylimidazole

  • Ethyl acrylate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methylimidazole (1.0 eq) and anhydrous potassium carbonate (1.2 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a slurry.

  • Addition of Michael Acceptor: Slowly add ethyl acrylate (1.1 eq) to the stirring mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the potassium carbonate.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Dissolve the crude product in ethyl acetate and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

G A 1. Combine 2-Methylimidazole and K₂CO₃ in Acetonitrile B 2. Add Ethyl Acrylate A->B C 3. Reflux for 12-24h B->C D 4. Monitor by TLC C->D D->C Incomplete E 5. Cool and Filter D->E Complete F 6. Concentrate Filtrate E->F G 7. Aqueous Work-up (EtOAc/Brine) F->G H 8. Dry and Concentrate G->H I 9. Purify by Column Chromatography H->I J Pure Product I->J G Imidazole_Compound Ethyl 3-(2-methyl-1H- imidazol-1-yl)propanoate Inhibition Inhibition Imidazole_Compound->Inhibition Sirtuin Sirtuin Enzyme Sirtuin->Inhibition Cellular_Processes Dysregulated Cellular Processes (e.g., in Cancer) Inhibition->Cellular_Processes Modulates Therapeutic_Effect Potential Therapeutic Effect Cellular_Processes->Therapeutic_Effect Leads to

Figure 3: Potential mechanism of action as a sirtuin inhibitor.
Antifungal and Antimicrobial Potential

The imidazole scaffold is a cornerstone of antifungal drug discovery, with well-known examples such as clotrimazole and miconazole. These drugs typically function by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The structural similarity of this compound to these established antifungal agents suggests its potential as a starting point for the development of new anti-infective therapies.[2][8]

A Versatile Intermediate for Further Chemical Elaboration

The propanoate ester moiety of the title compound provides a convenient handle for further chemical modifications. For instance, hydrolysis of the ester would yield the corresponding carboxylic acid, which could then be coupled with various amines to generate a library of amide derivatives. This would allow for the systematic exploration of the structure-activity relationship (SAR) and the optimization of pharmacokinetic properties.

Conclusion

This compound is a readily accessible compound with significant, yet largely untapped, potential in the field of drug discovery. Its synthesis via the robust Michael addition reaction, coupled with the proven therapeutic relevance of the imidazole scaffold, makes it an attractive target for further investigation. This technical guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, with the aim of stimulating further research into this promising molecule and its derivatives. The exploration of its biological activities, particularly in the areas of oncology and infectious diseases, is a logical and compelling next step for the scientific community.

References

  • PubChem. ethyl 3-(1H-imidazol-1-yl)propanoate. [Link]

  • Pharmaffiliates. Ethyl 3-(2-(chloromethyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate. [Link]

  • ResearchGate. Aza-Michael addition of secondary amine to ethyl acrylate. [Link]

  • ResearchGate. Sonocatalysis and Basic Clays. Michael Addition Between Imidazole and Ethyl Acrylate. [Link]

  • PubMed Central. Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. [Link]

  • Elsevier. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. [Link]

  • Google Patents. Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.
  • PubMed. Synthesis and Characterization of Thiol-Acrylate Hydrogels Using a Base-Catalyzed Michael Addition for 3D Cell Culture Applications. [Link]

  • The Royal Society of Chemistry. Introducing the aza-Michael Addition Reaction Between Acrylate and Dihydropyrimidin-2(1H)-thione into Polymer Chemistry. [Link]

  • Google Patents.
  • Justia Patents. Imidazole compounds, process for the synthesis and uses thereof. [Link]

  • Google P
  • PubMed. Fabrication and characterization of thiol-triacrylate polymer via Michael addition reaction for biomedical applications. [Link]

  • ResearchGate. Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ) - 3-(1-Methyl-1 H -imidazol-2-ylthio)acrylic Acid. [Link]

  • Arkivoc. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. [Link]

  • MDPI. Solvent-Free Synthesis, In Vitro and In Silico Studies of Novel Potential 1,3,4-Thiadiazole-Based Molecules against Microbial Pathogens. [Link]

  • MDPI. (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. [Link]

  • PubMed Central. 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies. [Link]

  • PubMed. 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies. [Link]

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A Prospective Analysis of the Bioactivity of Ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazole nucleus is a cornerstone of medicinal chemistry, present in a multitude of compounds with diverse and potent biological activities. This technical guide delves into the prospective biological significance of a specific, yet underexplored derivative: ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate. While direct research on this compound is nascent, its structural components—a 2-methylimidazole core linked to an ethyl propanoate sidechain—provide a strong rationale for investigating its potential as a therapeutic agent. This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals. It outlines a proposed synthesis, postulates key biological activities based on established structure-activity relationships of related imidazole compounds, and provides detailed, field-proven protocols for a rigorous preclinical evaluation. The core objective is to furnish the scientific community with the foundational knowledge and practical methodologies required to unlock the therapeutic potential of this promising molecule.

Introduction: The Rationale for Investigation

The 2-methylimidazole moiety is a well-established pharmacophore. It serves as a crucial intermediate in the synthesis of various pharmaceuticals, notably nitroimidazole antibiotics used against anaerobic bacterial and parasitic infections[1]. Imidazole derivatives, as a broad class, exhibit an impressive spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and antifungal properties[2][3]. A notable recent study highlighted an imidazole derivative, ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-imidazole-4-yl) acetate, as a potent inhibitor of sirtuins, enzymes implicated in carcinogenesis, demonstrating significant anticancer activity in non-small cell lung cancer models[4].

This compound (herein referred to as EMIP) integrates this biologically active 2-methylimidazole core with an ethyl propanoate group. This ester sidechain can influence the compound's physicochemical properties, such as lipophilicity and membrane permeability, which are critical for pharmacokinetic and pharmacodynamic profiles. The ester linkage also presents a potential site for metabolic hydrolysis by esterases in the body, potentially leading to a pro-drug mechanism that releases an active carboxylic acid metabolite.

Given the dearth of specific biological data for EMIP, this guide is structured as a prospective analysis. We will first propose a robust and reproducible synthesis method. Subsequently, we will hypothesize the most probable biological activities for EMIP based on the known pharmacology of its constituent parts and outline a comprehensive, multi-tiered screening program to validate these hypotheses.

Synthesis and Characterization of EMIP: A Proposed Protocol

Proposed Synthesis Workflow

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reaction Conditions cluster_2 Step 3: Work-up & Purification cluster_3 Step 4: Characterization A 2-Methylimidazole R Reaction Mixture A->R B Ethyl Acrylate B->R C Solvent (e.g., Acetonitrile) C->R D Base Catalyst (e.g., DBU) D->R S Crude Product Mixture R->S Stir at Reflux (e.g., 80°C) Monitor by TLC T T S->T Solvent Evaporation U U T->U Residue Dissolved in EtOAc V V U->V Wash with Brine W W V->W Dry over Na2SO4 X X W->X Filter & Concentrate Y Pure EMIP X->Y Purify via Column Chromatography (Silica Gel, EtOAc/Hexane Gradient) Z1 Z1 Y->Z1 NMR (1H, 13C) Z2 Z2 Y->Z2 Mass Spectrometry (HRMS) Z3 Z3 Y->Z3 FT-IR

Caption: Proposed workflow for the synthesis and characterization of EMIP.

Detailed Experimental Protocol

Materials:

  • 2-Methylimidazole (99%)

  • Ethyl acrylate (99%, stabilized)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 98%)

  • Acetonitrile (Anhydrous)

  • Ethyl acetate (EtOAc, ACS grade)

  • Hexane (ACS grade)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (230-400 mesh)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-methylimidazole (1.0 eq).

  • Dissolve the 2-methylimidazole in anhydrous acetonitrile.

  • Add ethyl acrylate (1.1 eq) to the solution.

  • Add the base catalyst, DBU (0.1 eq), dropwise to the stirring solution.

  • Heat the reaction mixture to reflux (approximately 80-85°C) and stir.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-methylimidazole) is consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude residue in ethyl acetate.

  • Wash the organic layer with brine to remove the catalyst and any water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield pure this compound.

Characterization

The identity and purity of the synthesized EMIP must be rigorously confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the molecular structure. Expected ¹H NMR signals would include triplets for the ethyl group, a singlet for the methyl group on the imidazole ring, and characteristic signals for the propanoate chain and imidazole ring protons.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and exact mass of the molecule.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify key functional groups, such as the ester carbonyl (C=O) stretch.

Prospective Biological Activities and Proposed Screening Cascade

Based on the extensive literature on imidazole derivatives, we hypothesize that EMIP could possess anticancer, antimicrobial, and anti-inflammatory properties. The following section details a proposed screening cascade to systematically evaluate these potential activities.

Anticancer Activity Evaluation

The structural similarity to known anticancer imidazole compounds, such as sirtuin inhibitors, warrants a thorough investigation into EMIP's cytostatic and cytotoxic potential.

The initial screen should assess the compound's ability to reduce cell viability across a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for this purpose[6][7][8][9][10].

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HCT116 colorectal carcinoma) into 96-well microplates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare a stock solution of EMIP in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with 100 µL of the EMIP dilutions. Include vehicle control wells (DMSO at the highest concentration used) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals. Allow the plate to stand overnight in the incubator.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.

Table 1: Hypothetical Data Presentation for MTT Assay Results

Cell LineTissue of OriginEMIP IC₅₀ (µM)Doxorubicin IC₅₀ (µM) (Positive Control)
A549LungTo be determinedTo be determined
MCF-7BreastTo be determinedTo be determined
HCT116ColonTo be determinedTo be determined

Given the activity of a related imidazole ester against sirtuins[4], a direct enzymatic assay is a logical next step if significant cytotoxicity is observed. Fluorometric assays are widely available and provide a high-throughput method to assess this activity[2][4].

Experimental Protocol: Fluorometric Sirtuin Activity Assay (SIRT6 Example)

  • Reaction Setup: In a 96-well plate, add 38.7 µL of TBS (Tris-buffered saline), 3.2 µL NAD⁺ (final concentration 3.2 mM), and 1.6 µL of a fluorogenic acetylated peptide substrate (e.g., Arg-His-Lys-Lys(ε-acetyl)-AMC, final concentration 320 µM).

  • Inhibitor Addition: Add 2.5 µL of EMIP solution (dissolved in DMSO, various concentrations) or DMSO as a control.

  • Enzyme Initiation: Start the reaction by adding 4 µL of recombinant human SIRT6 enzyme.

  • Incubation: Incubate the plate for 90 minutes at 37°C.

  • Development: Terminate the reaction by adding 50 µL of a developer solution containing a protease that cleaves the deacetylated substrate to release the fluorescent AMC group. Incubate for 30 minutes at room temperature.

  • Fluorescence Measurement: Measure the fluorescence with excitation and emission wavelengths of 380 nm and 440 nm, respectively.

  • Data Analysis: Calculate the percent inhibition relative to the DMSO control and determine the IC₅₀ value.

G cluster_0 Sirtuin Deacetylation cluster_1 Development Step cluster_2 Detection A Acetylated Peptide-AMC (Non-fluorescent) R Reaction A->R B SIRT6 Enzyme B->R C NAD+ C->R D EMIP (Potential Inhibitor) D->R Inhibits S S R->S Deacetylated Peptide-AMC T Cleavage S->T P Developer (Protease) P->T U U T->U Free AMC (Fluorescent) V Quantify Inhibition U->V Measure Fluorescence (Ex: 380nm, Em: 440nm)

Caption: Workflow for the fluorometric sirtuin inhibition assay.

Antimicrobial Activity Evaluation

The imidazole core is fundamental to many antimicrobial agents. Therefore, EMIP should be screened for activity against a panel of clinically relevant bacteria and fungi. The standard method for this is the determination of the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution MIC Assay

  • Inoculum Preparation: Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) overnight in appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth, CAMHB). Dilute the culture to achieve a final inoculum concentration of 5 × 10⁵ CFU/mL in the assay wells.

  • Compound Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of EMIP in the broth to create a range of concentrations (e.g., 256 µg/mL down to 0.5 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism[5][11][12]. This can be assessed visually or by measuring the optical density at 600 nm.

Table 2: Hypothetical Data Presentation for Antimicrobial MIC Assay

OrganismGram StainEMIP MIC (µg/mL)Ciprofloxacin MIC (µg/mL) (Positive Control)
S. aureusPositiveTo be determinedTo be determined
E. coliNegativeTo be determinedTo be determined
P. aeruginosaNegativeTo be determinedTo be determined
Anti-inflammatory Activity Evaluation

Inflammation is a complex process involving enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX). Many heterocyclic compounds exhibit anti-inflammatory properties by inhibiting these enzymes.

Experimental Protocol: COX-1/COX-2 Inhibition Assay Commercial colorimetric or fluorometric inhibitor screening kits are the most reliable and standardized methods for this evaluation[13][14].

  • Reagent Preparation: Prepare reagents as per the manufacturer's protocol (e.g., Cayman Chemical, No. 701050). This typically includes assay buffer, heme, enzyme (ovine COX-1 or human recombinant COX-2), arachidonic acid (substrate), and a colorimetric substrate.

  • Reaction Setup: To a 96-well plate, add buffer, heme, and the respective enzyme (COX-1 or COX-2).

  • Inhibitor Addition: Add EMIP at various concentrations or a known inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2) as a positive control.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Incubation: Incubate for a specified time (e.g., 10 minutes) at 37°C.

  • Detection: Add a colorimetric substrate that reacts with the prostaglandin PGG₂ produced by the COX enzyme. Measure the absorbance at the specified wavelength (e.g., 590 nm).

  • Data Analysis: Calculate the percent inhibition and determine the IC₅₀ value for both COX-1 and COX-2 to assess potency and selectivity.

Conclusion and Future Directions

This compound represents a molecule of significant, albeit unrealized, therapeutic potential. Its synthesis is readily achievable through established chemical transformations. The structural motifs present within EMIP provide a strong scientific rationale for its investigation as an anticancer, antimicrobial, and anti-inflammatory agent. The experimental protocols detailed in this guide offer a comprehensive and rigorous framework for a preclinical evaluation campaign.

Successful identification of a primary biological activity through this screening cascade would trigger a cascade of further research. This would include lead optimization through medicinal chemistry to improve potency and selectivity, detailed mechanism of action studies, ADME/Tox profiling, and eventual evaluation in in vivo models of disease. This technical guide serves as the essential first step, providing the foundational knowledge and validated methodologies to empower researchers to systematically explore and potentially validate the therapeutic utility of this promising imidazole derivative.

References

  • 2-Methylimidazole - Wikipedia. Wikipedia. [Link]

  • Sirtuin 6 (SIRT6) Activity Assays. PMC, NIH. [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. PMC, NIH. [Link]

  • Review of pharmacological effects of imidazole derivatives. Medical Herald of the South of Russia. [Link]

  • Michael addition of imidazole with acrylates catalyzed by alkaline protease from Bacillus subtilis in organic media. PubMed. [Link]

  • Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. PMC, NIH. [Link]

  • In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Scientific Reports. [Link]

  • 2-METHYLIMIDAZOLE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. NCBI Bookshelf. [Link]

  • Design, synthesis, biological assessment and molecular modeling studies of novel imidazothiazole-thiazolidinone hybrids as potential anticancer and anti-inflammatory agents. PMC, NIH. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • 2.8.4. Anti-Inflammatory Properties. Bio-protocol. [Link]

  • Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme. PubMed. [Link]

  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Idexx. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH. [Link]

  • Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies. NIH. [Link]

  • Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. PMC, NIH. [Link]

  • Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies. NIH. [Link]

  • COX and LOX inhibitory potential of Abroma augusta and Desmodium gangeticum. The Journal of Phytopharmacology. [Link]

  • Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. NIH. [Link]

  • Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. MDPI. [Link]9/6800)

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Ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Imidazole Scaffold in Medicinal Chemistry

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2][3][4][5] Its unique electronic properties, ability to participate in hydrogen bonding, and amphoteric nature make it an exceptional building block for interacting with biological targets such as enzymes and receptors.[2][4] Ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate is a derivative that combines this versatile imidazole core with a propanoate ester side chain. This modification at the N-1 position is a common strategy in drug design to modulate physicochemical properties like lipophilicity and to explore interactions with specific binding pockets.

This technical guide provides a comprehensive overview of this compound, synthesizing available data with established principles of imidazole chemistry. While dedicated literature on this specific molecule is sparse, this document will serve as an in-depth resource by detailing its physicochemical properties, proposing a robust synthetic route, and exploring its potential applications based on the well-documented activities of related 2-methylimidazole and N-alkylated imidazole compounds.

Physicochemical Properties

A clear understanding of a compound's physicochemical properties is fundamental for its application in research and development. The available data for this compound is summarized below.

PropertyValueSource
CAS Number 18999-48-9[6]
Molecular Formula C₉H₁₄N₂O₂
Molecular Weight 182.22 g/mol
Physical Form Solid
Boiling Point 134-136 °C at 0.5 mmHg
Purity ≥95%
InChI Key ZWDNBRFFSIJPGQ-UHFFFAOYSA-N

Synthesis of this compound

The synthesis of N-alkylated imidazoles is a well-established area of organic chemistry.[7][8][9] For this compound, the most logical and efficient synthetic route is the aza-Michael addition of 2-methylimidazole to an acrylate ester. This reaction is typically base-catalyzed and proceeds with high regioselectivity for the N-1 position of the imidazole ring.

Proposed Synthetic Protocol: Aza-Michael Addition

This protocol describes a general procedure for the synthesis of this compound.

Step 1: Reaction Setup

  • To a solution of 2-methylimidazole (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile, THF) is added a catalytic amount of a non-nucleophilic base (e.g., DBU, NaH).

  • The reaction mixture is stirred at room temperature for 15-30 minutes to facilitate the deprotonation of the imidazole.

Step 2: Michael Addition

  • Ethyl acrylate (1.1 eq) is added dropwise to the reaction mixture.

  • The reaction is then stirred at room temperature or gently heated (e.g., 50-60 °C) to drive the reaction to completion. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

  • Once the reaction is complete, the solvent is removed under reduced pressure.

  • The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the pure this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 2_Methylimidazole 2-Methylimidazole Michael_Addition Aza-Michael Addition 2_Methylimidazole->Michael_Addition Ethyl_Acrylate Ethyl Acrylate Ethyl_Acrylate->Michael_Addition Base_Catalyst Base Catalyst (e.g., DBU) Base_Catalyst->Michael_Addition Solvent Aprotic Solvent (e.g., Acetonitrile) Solvent->Michael_Addition Temperature Room Temp to 60°C Temperature->Michael_Addition Workup Aqueous Work-up Michael_Addition->Workup Purification Column Chromatography Workup->Purification Final_Product Ethyl 3-(2-methyl-1H- imidazol-1-yl)propanoate Purification->Final_Product

Caption: Proposed synthesis workflow for this compound.

Expected Spectral Characteristics

While specific spectral data for this compound is not widely published, the expected NMR and IR characteristics can be predicted based on its structure.

  • ¹H NMR: The spectrum should feature signals for the ethyl group (a triplet and a quartet), two methylene groups (triplets), the methyl group on the imidazole ring (a singlet), and two distinct signals for the imidazole ring protons.

  • ¹³C NMR: The spectrum will show characteristic peaks for the carbonyl carbon of the ester, the carbons of the ethyl group, the two methylene carbons, the methyl carbon, and the three carbons of the imidazole ring.

  • IR Spectroscopy: Key vibrational bands would include C=O stretching for the ester, C-N stretching for the imidazole ring, and C-H stretching for the alkyl and aromatic protons.

Potential Applications in Drug Discovery and Development

The imidazole moiety is a cornerstone in the development of a wide array of therapeutic agents.[1][2][3][5] The introduction of a 2-methyl group and an N-propanoate ester chain in this compound suggests several potential avenues for its application in medicinal chemistry.

As a Precursor for Bioactive Molecules

2-Methylimidazole itself is a precursor to nitroimidazole antibiotics like metronidazole.[10][11] This highlights the importance of the 2-methylimidazole core in the development of antimicrobial agents. This compound can serve as a valuable starting material for the synthesis of more complex molecules with potential therapeutic activities.

Potential Antibacterial and Antifungal Activity

N-alkylation of imidazoles is a known strategy to enhance their antibacterial properties.[7][8] Studies have shown that increasing the length of the alkyl chain can lead to increased antibacterial efficacy. The propanoate side chain in the title compound could be a key determinant of its potential antimicrobial spectrum. Furthermore, imidazole derivatives are widely recognized for their antifungal properties.

Enzyme Inhibition

The imidazole nucleus is a key feature in many enzyme inhibitors. For instance, 2-methylimidazolium salts have been shown to be effective inhibitors of carbonic anhydrase and acetylcholinesterase.[12] The nitrogen atoms of the imidazole ring can coordinate with metal ions in the active sites of metalloenzymes, a common mechanism of action for many imidazole-based drugs.

Potential_Applications cluster_applications Potential Therapeutic Areas cluster_mechanisms Underlying Principles Core_Compound Ethyl 3-(2-methyl-1H- imidazol-1-yl)propanoate Antimicrobial Antimicrobial Agents Core_Compound->Antimicrobial Antibacterial & Antifungal Enzyme_Inhibition Enzyme Inhibitors Core_Compound->Enzyme_Inhibition e.g., Carbonic Anhydrase, Acetylcholinesterase Building_Block Synthetic Building Block Core_Compound->Building_Block For more complex drug candidates N_Alkylation N-Alkylation enhances antibacterial activity Antimicrobial->N_Alkylation Imidazole_Core Imidazole core interacts with biological targets Enzyme_Inhibition->Imidazole_Core 2_Me_Group 2-Methyl group is a key feature in some antibiotics Building_Block->2_Me_Group

Caption: Potential applications and underlying principles for this compound.

Conclusion and Future Directions

This compound is a compound of significant interest for researchers in medicinal chemistry and drug development. While specific studies on this molecule are limited, its structural features, based on the versatile 2-methylimidazole core, suggest a range of potential applications, particularly in the development of novel antimicrobial agents and enzyme inhibitors. The synthetic route via aza-Michael addition is straightforward and allows for the efficient production of this compound for further investigation. Future research should focus on the biological evaluation of this compound and its derivatives to fully elucidate their therapeutic potential.

References

  • Novel 2-methylimidazolium salts: Synthesis, characterization, molecular docking, and carbonic anhydrase and acetylcholinesterase inhibitory properties. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

  • Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. (2003). PubMed. Retrieved January 15, 2026, from [Link]

  • 2-Methylimidazole. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

  • 2-METHYLIMIDAZOLE. (n.d.). Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI. Retrieved January 15, 2026, from [Link]

  • Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. (2025). Request PDF. Retrieved January 15, 2026, from [Link]

  • Recent advances in the synthesis of imidazoles. (2020). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 15, 2026, from [Link]

  • Metronidazole. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

  • Typical laboratory synthesis of N-alkyl imidazoles. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Review of pharmacological effects of imidazole derivatives. (2022). Retrieved January 15, 2026, from [Link]

  • Michael Addition Reaction Catalyzed by Imidazolium Chloride to Protect Amino Groups and Construct Medium Ring Heterocycles. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

  • Imidazoles in medicine: a review of its pharmacological and therapeutic applications. (2026). Taylor & Francis Online. Retrieved January 15, 2026, from [Link]

  • New 2-Methyl Benzimidazole Derivatives bearing 4-Thiazolidinone Heterocyclic Rings: Synthesis, Preliminary Pharmacological Assessment and Docking Studies. (2021). ResearchGate. Retrieved January 15, 2026, from [Link]

  • An insight into the medicinal perspective of synthetic analogs of imidazole. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Ethyl 3-(2-(hydroxymethyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate. (n.d.). Pharmaffiliates. Retrieved January 15, 2026, from [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]

  • 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental). (n.d.). Human Metabolome Database. Retrieved January 15, 2026, from [Link]

  • The Role of Imidazole Derivatives in Modern Drug Discovery. (n.d.). Retrieved January 15, 2026, from [Link]

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Sources

ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Profile of Ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate

Authored by: Senior Application Scientist

Abstract: This technical guide provides a comprehensive framework for determining the solubility of this compound, a key parameter for researchers, scientists, and drug development professionals. In the absence of extensive published solubility data for this specific compound, this document outlines robust, validated methodologies for its empirical determination. We delve into the theoretical underpinnings of solubility, detail step-by-step experimental protocols, and discuss the critical role of physicochemical properties in designing these experiments. This guide is structured to empower researchers to generate reliable and reproducible solubility data, essential for formulation development, pharmacokinetic studies, and overall drug discovery progression.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For a drug candidate like this compound, poor aqueous solubility can lead to low bioavailability, hindering its therapeutic efficacy.[1][2] Therefore, a thorough understanding of its solubility profile in various physiologically relevant media is paramount from the early stages of drug discovery through to formulation.[1][3] This guide will equip the researcher with the necessary tools to undertake a comprehensive solubility assessment of this imidazole derivative.

Physicochemical Properties of this compound

PropertyValue/InformationSource
CAS Number 18999-48-9
Molecular Formula C₉H₁₄N₂O₂
Physical Form Solid
Boiling Point 148-152 °C at 0.5 mmHg

The imidazole moiety suggests that the compound is a weak base, and its solubility will likely be pH-dependent.[2] The ester group may be susceptible to hydrolysis at extreme pH values, a factor to consider during prolonged experiments.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[4] This technique measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.[5][6]

Rationale Behind the Shake-Flask Method

The core principle is to allow the system to reach a state of thermodynamic equilibrium where the rate of dissolution of the solid equals the rate of precipitation. This ensures that the measured concentration represents the true solubility of the compound under the specified conditions (e.g., temperature, solvent).[2] Using an excess of the solid material is crucial to guarantee that saturation is achieved and maintained.[5][6]

Step-by-Step Protocol for the Shake-Flask Method
  • Preparation: Add an excess amount of crystalline this compound to a series of vials containing the desired solvent (e.g., water, phosphate-buffered saline (PBS) at various pH values, organic co-solvents). The excess solid should be visually apparent.[5]

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator.[3][7] The equilibration time is critical; for many compounds, 24 to 48 hours is sufficient, but this should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[7]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by careful withdrawal of the supernatant, or by filtration through a low-binding filter (e.g., PTFE).[3][5] This step must be performed carefully to avoid disturbing the equilibrium or transferring any solid particles.[5]

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable choice for imidazole-containing compounds.[8][9][10][11][12]

Visualization of the Shake-Flask Workflow

Shake_Flask_Workflow cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_analyze Quantification A Weigh excess compound B Add solvent to vial A->B Dispense C Seal and agitate at constant T B->C D Centrifuge or Filter C->D E Collect supernatant D->E F Analyze concentration (e.g., HPLC) E->F

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Investigating pH-Dependent Solubility using Potentiometric Titration

Given that this compound is a weak base, its solubility is expected to increase in acidic conditions due to the protonation of the imidazole ring. Potentiometric titration is an elegant method to determine the intrinsic solubility (S₀) and the pKa of the compound simultaneously.[13]

The Principle of Potentiometric Solubility Determination

This method involves titrating a solution or suspension of the compound with a strong acid or base and monitoring the pH. The point at which the compound precipitates or dissolves as the pH changes provides information about its solubility. By analyzing the titration curve, one can calculate the intrinsic solubility of the neutral species and its pKa.[13][14]

Experimental Protocol for Potentiometric Titration
  • Sample Preparation: Create a suspension of the compound in water or a low-ionic-strength medium.

  • Titration: Place the suspension in a thermostatted vessel with a calibrated pH electrode. Titrate the suspension with a standardized solution of hydrochloric acid. Record the pH value after each addition of the titrant, allowing the system to equilibrate.

  • Data Analysis: Plot the pH versus the volume of titrant added. The resulting curve can be analyzed using specialized software or mathematical models to derive the pKa and intrinsic solubility. The appearance of solid material during the titration marks the point where the solution is saturated with the neutral form of the compound.[13][15]

Logical Flow of pH-Dependent Solubility

pHSolubility Compound Ethyl 3-(2-methyl-1H- imidazol-1-yl)propanoate Imidazole Imidazole Ring (Weak Base) Compound->Imidazole Protonation Protonation of Imidazole (BH+) Imidazole->Protonation Accepts H+ Increased_Sol Increased Solubility Protonation->Increased_Sol Solubility Solubility Profile Low_pH Low pH (Acidic) Low_pH->Protonation High_pH High pH (Neutral/Basic) Intrinsic_Sol Intrinsic Solubility (S₀) High_pH->Intrinsic_Sol Increased_Sol->Solubility Intrinsic_Sol->Solubility

Caption: Relationship between pH and the solubility of a weak base.

Analytical Quantification: HPLC Method Development

A robust analytical method is essential for accurate solubility determination. HPLC is a highly suitable technique for this purpose.[9][10][11][12]

Recommended HPLC Parameters
  • Column: A C18 reversed-phase column is a good starting point for separating imidazole-containing compounds.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol. A gradient elution may be necessary to ensure good peak shape and resolution.[9][11]

  • Detection: UV detection at a wavelength where the compound exhibits maximum absorbance (e.g., around 210-230 nm for an imidazole ring).[9]

  • Quantification: Create a calibration curve using standard solutions of known concentrations of this compound. The concentration of the samples from the solubility experiment can then be determined by interpolation from this curve.[1]

Data Interpretation and Reporting

The final solubility values should be reported in standard units, such as milligrams per milliliter (mg/mL) or micromoles per liter (µM). It is crucial to specify the exact conditions under which the measurements were made, including the solvent system, temperature, and pH. For pH-dependent studies, presenting a graph of solubility versus pH is highly informative.

Conclusion

This guide provides a comprehensive and technically grounded approach for determining the solubility of this compound. By following the detailed protocols for the shake-flask method and potentiometric titration, and by developing a validated HPLC method for quantification, researchers can generate the high-quality, reliable data necessary to advance their drug development programs. The principles and methodologies described herein are fundamental to pharmaceutical science and serve as a self-validating framework for solubility assessment.

References

  • Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water.
  • Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • A review of methods for solubility determination in biopharmaceutical drug characterisation.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
  • Shake Flask Method Summary. BioAssay Systems.
  • HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. CNKI.
  • ethyl 3-(2-methyl-1H-imidazol-1-yl)
  • An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI.
  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
  • Solubility experimental methods. Slideshare.
  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. NIH.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • ethyl 3-(1H-imidazol-1-yl)
  • Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations.
  • Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography.
  • POTENTIOMETRIC TITRATIONS & SOLUBILITY EQUILIBRIA Introduction. CDN.

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physical and chemical properties of ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate

Introduction

This compound, with CAS Number 18999-48-9, is a heterocyclic compound featuring a 2-methylimidazole core N-alkylated with an ethyl propanoate chain.[1] This structure makes it a valuable bifunctional building block in synthetic organic chemistry. The imidazole moiety offers a site for coordination, hydrogen bonding, and further functionalization, while the ester group provides a handle for hydrolysis, amidation, or reduction. Its relevance to the pharmaceutical industry is highlighted by the presence of similar structural motifs in drug molecules and their intermediates. This guide provides a comprehensive overview of its physical and chemical properties, a robust synthesis protocol, analytical characterization methods, and safety considerations for researchers and drug development professionals.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of core physical properties are foundational for any experimental work. The key identifiers and properties of this compound are summarized below.

Table 1: Core Compound Identifiers

Identifier Value
CAS Number 18999-48-9[1]
IUPAC Name This compound
Molecular Formula C₉H₁₄N₂O₂
Molecular Weight 182.22 g/mol
InChI 1S/C9H14N2O2/c1-3-13-9(12)4-6-11-7-5-10-8(11)2/h5,7H,3-4,6H2,1-2H3

| InChIKey | ZWDNBRFFSIJPGQ-UHFFFAOYSA-N |

Table 2: Physical Properties

Property Value Source
Physical Form Solid
Boiling Point 140 °C @ 0.5 mmHg
Melting Point Not reported N/A

| Solubility | Soluble in methanol, ethanol, dichloromethane, chloroform. Limited solubility in water. | Inferred from structure |

Synthesis and Mechanistic Rationale

The most direct and efficient synthesis of this compound is achieved via aza-Michael addition of 2-methylimidazole to ethyl acrylate. This reaction is highly regioselective, with the nucleophilic nitrogen (N-1) of the imidazole ring attacking the β-carbon of the acrylate.

Experimental Protocol: Aza-Michael Addition
  • Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-methylimidazole (1.0 eq) in acetonitrile (5 mL per gram of imidazole).

  • Initiation: Add ethyl acrylate (1.1 eq) to the solution. The reaction can proceed at room temperature, but gentle heating (40-50 °C) can increase the rate. No catalyst is typically required for this favorable addition.

    • Causality: Acetonitrile is an ideal polar aprotic solvent that solubilizes the reactants without interfering with the reaction. A slight excess of the acrylate ensures the complete consumption of the more valuable imidazole starting material.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexanes (e.g., 7:3 v/v). The disappearance of the 2-methylimidazole spot indicates reaction completion (typically 12-24 hours).

  • Workup: Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid is purified by column chromatography on silica gel. A gradient elution starting with 50% ethyl acetate in hexanes and gradually increasing to 100% ethyl acetate is effective for isolating the pure product.

    • Self-Validation: The purification step is critical for removing unreacted ethyl acrylate and any potential side products. Fractions should be analyzed by TLC to ensure the collection of the pure compound.

  • Final Product: Combine the pure fractions and remove the solvent in vacuo to yield this compound as a solid or viscous oil. Confirm identity and purity using the analytical methods described in the next section.

Synthesis Workflow Diagram

Synthesis_Workflow Reactants 2-Methylimidazole + Ethyl Acrylate Solvent Acetonitrile 40-50 °C Reactants->Solvent Reaction Aza-Michael Addition (12-24h) Solvent->Reaction Evaporation Solvent Removal (Rotary Evaporator) Reaction->Evaporation Crude Product Purification Silica Gel Chromatography Evaporation->Purification Product Pure Product Purification->Product Purity >95%

Caption: A typical workflow for the synthesis of the title compound.

Spectroscopic and Analytical Characterization

Characterization via spectroscopic methods is essential for confirming the structure and purity of the synthesized compound. The following data are predicted based on the known structure.

Table 3: Predicted Spectroscopic Data

Technique Expected Features
¹H NMR δ ~4.1 ppm (q, 2H, -OCH₂CH₃), δ ~4.0 ppm (t, 2H, N-CH₂-), δ ~2.6 ppm (t, 2H, -CH₂CO-), δ ~2.3 ppm (s, 3H, Im-CH₃), δ ~6.8-7.0 ppm (d, 2H, Im-H), δ ~1.2 ppm (t, 3H, -OCH₂CH₃)
¹³C NMR δ ~171 ppm (C=O), δ ~145 ppm (Im C2), δ ~127 ppm (Im C4/C5), δ ~120 ppm (Im C4/C5), δ ~61 ppm (-OCH₂-), δ ~43 ppm (N-CH₂-), δ ~35 ppm (-CH₂CO-), δ ~14 ppm (-OCH₂CH₃), δ ~13 ppm (Im-CH₃)
Mass Spec (EI) Molecular Ion (M⁺) at m/z = 182. Fragmentation may show loss of the ethoxy group (-45) or the entire ester function.

| IR (KBr) | ~2980 cm⁻¹ (C-H stretch), ~1730 cm⁻¹ (C=O ester stretch), ~1500 cm⁻¹ (C=N imidazole stretch), ~1180 cm⁻¹ (C-O stretch) |

Chemical Reactivity and Stability

The compound's reactivity is dominated by the ester and imidazole functionalities.

  • Ester Hydrolysis: The ethyl ester can be readily hydrolyzed under either acidic or basic conditions to yield 3-(2-methyl-1H-imidazol-1-yl)propanoic acid. Basic hydrolysis using NaOH or KOH in an aqueous/alcoholic solvent is typically cleaner and more efficient.

  • Imidazole Ring: The imidazole ring is relatively stable. The N-3 position is a potential site for quaternization with alkyl halides, and the C4/C5 positions could undergo electrophilic substitution under forcing conditions, although the N1-substituent is deactivating.

  • Stability and Storage: The compound is generally stable under standard laboratory conditions. However, it is hygroscopic and should be stored in a tightly sealed container in a cool, dry place away from strong acids, bases, and oxidizing agents to prevent hydrolysis or degradation.[2]

Ester Hydrolysis Mechanism Diagram

Hydrolysis_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Ester R-C(=O)OEt Tetrahedral R-C(O⁻)(OEt)(OH) Ester->Tetrahedral Nucleophilic Attack OH OH⁻ Carboxylate R-C(=O)O⁻ Tetrahedral->Carboxylate Collapse & Loss of OEt⁻ Ethanol EtOH

Caption: Mechanism of base-catalyzed ester hydrolysis.

Safety and Handling

This compound is classified as harmful and requires careful handling.

Table 4: GHS Hazard and Precautionary Information

Category Code Statement
Pictogram GHS07 Exclamation Mark
Signal Word Warning
Hazard H302 Harmful if swallowed
Hazard H312 Harmful in contact with skin
Hazard H332 Harmful if inhaled
Precaution P261 Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
Precaution P280 Wear protective gloves/protective clothing/eye protection/face protection.[2]
Precaution P301+P312 IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

| Precaution | P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[2] |

Handling Procedures:

  • Use only in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Avoid contact with skin, eyes, and clothing.[2]

  • Wash hands thoroughly after handling.[2]

  • Keep away from incompatible substances such as strong oxidizing agents.[3]

Applications in Research and Development

The primary application of this compound is as a versatile intermediate in medicinal chemistry and materials science.

  • Pharmaceutical Synthesis: The 2-methylimidazole core is a common feature in many biologically active molecules. This compound serves as a convenient starting material for introducing a propanoic acid or propanoate linker to a molecular scaffold, which can be used to modulate solubility, bind to protein targets, or attach to other moieties. Its structural similarity to fragments of larger drug molecules, such as intermediates in the synthesis of anticoagulants, underscores its utility.[4][]

  • Ligand Development: The imidazole nitrogen can act as a ligand for various metal ions, making this compound a precursor for developing novel catalysts or metal-organic frameworks (MOFs). The ester functionality can be further modified to create more complex, multidentate ligands.

References

  • This compound - Sigma-Aldrich. (n.d.).
  • ethyl 3-(1H-imidazol-1-yl)propanoate | C8H12N2O2 | CID 11845203 - PubChem. (n.d.).
  • Safety Data Sheet - AK Scientific, Inc. (n.d.).
  • This compound | 18999-48-9 - ChemicalBook. (2022, December 30).
  • SAFETY DATA SHEET - Fisher Scientific. (2010, November 11).
  • CAS No : 1307233-94-8 | Product Name : Ethyl 3-(2-(chloromethyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate | Pharmaffiliates. (n.d.).
  • CAS 1307233-94-8 Ethyl 3-(2-(chloromethyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate - BOC Sciences. (n.d.).

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Methodological & Application

ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate synthesis protocols

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate for Research and Development

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. The presence of the 2-methylimidazole moiety, a common pharmacophore, coupled with a flexible propanoate chain, makes it a versatile intermediate for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1][2] The N-alkylation of the imidazole ring is a critical step in modulating the biological activity and physicochemical properties of imidazole-based compounds.[3] This guide provides detailed, field-proven protocols for the synthesis of this compound, focusing on the underlying chemical principles, procedural nuances, and expected outcomes for researchers in drug development and organic synthesis.

Primary Synthetic Route: Aza-Michael Addition

The most direct and atom-economical approach for synthesizing this compound is through an aza-Michael addition (also known as conjugate addition). This reaction involves the nucleophilic attack of the N-1 nitrogen of 2-methylimidazole onto the electron-deficient β-carbon of ethyl acrylate.

Reaction Principle & Mechanism

The reaction proceeds via the nucleophilic addition of the imidazole to the α,β-unsaturated ester. While the reaction can be performed neat (without solvent) at elevated temperatures, it can also be catalyzed by bases, acids, or enzymes, or accelerated using microwave irradiation.[4][5][6] The basic mechanism involves the lone pair of electrons on the N-1 nitrogen of 2-methylimidazole attacking the electrophilic double bond of ethyl acrylate, leading to the formation of a C-N bond and a transient enolate intermediate, which is then protonated to yield the final product.

G cluster_mech Mechanism of Aza-Michael Addition r1 2-Methylimidazole ts1 Transition State (Nucleophilic Attack) r1->ts1 N-1 attacks β-carbon plus1 + r2 Ethyl Acrylate r2->ts1 int1 Enolate Intermediate ts1->int1 C-N bond forms p1 Final Product int1->p1 Protonation

Caption: A simplified diagram of the aza-Michael addition mechanism.

Experimental Protocol 1: Neat Synthesis

This protocol is valued for its simplicity and avoidance of solvents, aligning with green chemistry principles.

Materials & Equipment:

  • 2-Methylimidazole (99%)

  • Ethyl acrylate (99%, stabilized)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Oil bath for heating

  • Standard laboratory glassware for work-up

  • Rotary evaporator

  • Vacuum distillation or column chromatography setup

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methylimidazole (8.21 g, 0.10 mol, 1.0 eq).

  • Reagent Addition: To the flask, add ethyl acrylate (11.01 g, 0.11 mol, 1.1 eq). Note: Using a slight excess of the acrylate can help drive the reaction to completion but may require more rigorous purification.

  • Heating: Immerse the flask in a preheated oil bath at 80-90 °C. Stir the mixture vigorously. The solid 2-methylimidazole will gradually dissolve as the reaction proceeds.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., eluent: 95:5 dichloromethane/methanol). The disappearance of the 2-methylimidazole spot indicates reaction completion. The reaction typically takes 12-24 hours.

  • Cooling & Isolation: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. The crude product is a viscous, pale yellow oil.

  • Purification:

    • The excess ethyl acrylate and any volatile impurities can be removed under reduced pressure using a rotary evaporator.

    • For higher purity, the crude oil can be purified by either vacuum distillation or flash column chromatography on silica gel.

    • Vacuum Distillation: Distill the crude product under high vacuum. The product has a reported boiling point of 134-136 °C at 0.4 mm Hg.[7]

    • Column Chromatography: Elute with a gradient of ethyl acetate in hexanes or dichloromethane/methanol.

Workflow and Data Summary

G start Start reactants Combine 2-Methylimidazole & Ethyl Acrylate start->reactants heat Heat at 80-90 °C (12-24h) reactants->heat monitor Monitor by TLC heat->monitor monitor->heat Incomplete workup Cool & Remove Volatiles monitor->workup Complete purify Purify via Vacuum Distillation or Chromatography workup->purify product Final Product purify->product

Caption: Workflow for the neat synthesis of the target compound.

ParameterConditionRationale / Notes
Stoichiometry 1.1 eq. Ethyl AcrylateA slight excess of the Michael acceptor ensures complete consumption of the starting imidazole.
Solvent None (Neat)Simplifies the reaction and work-up, reducing chemical waste.
Temperature 80-90 °CProvides sufficient thermal energy to overcome the activation barrier without causing significant polymerization of the acrylate.
Reaction Time 12-24 hoursVaries based on scale and exact temperature. Monitor by TLC for optimal results.
Typical Yield 70-85%Yield is dependent on the purity of starting materials and efficiency of purification.

Alternative Synthetic Route: N-Alkylation

An alternative strategy involves the direct N-alkylation of 2-methylimidazole with an ethyl 3-halopropanoate, such as ethyl 3-bromopropanoate. This is a classic SN2 reaction that requires a base to deprotonate the imidazole, thereby increasing its nucleophilicity.

Reaction Principle

The N-H proton of imidazole is weakly acidic. A suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is used to generate the imidazolide anion in situ.[8] This potent nucleophile then displaces the bromide from ethyl 3-bromopropanoate to form the desired product. The choice of a relatively weak base like K₂CO₃ is often preferred for safety and ease of handling.[8]

Experimental Protocol 2: Base-Mediated N-Alkylation

Materials & Equipment:

  • 2-Methylimidazole (99%)

  • Ethyl 3-bromopropanoate (98%)

  • Potassium Carbonate (K₂CO₃), anhydrous powder

  • Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF), anhydrous

  • Standard glassware for reaction, filtration, and extraction

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add 2-methylimidazole (8.21 g, 0.10 mol, 1.0 eq) and anhydrous acetonitrile (100 mL).

  • Base Addition: Add finely powdered anhydrous potassium carbonate (20.7 g, 0.15 mol, 1.5 eq). Stir the suspension vigorously for 15-20 minutes at room temperature.

  • Alkylating Agent Addition: Add ethyl 3-bromopropanoate (19.9 g, 0.11 mol, 1.1 eq) dropwise to the stirring suspension.[9]

  • Heating: Heat the reaction mixture to reflux (approx. 82 °C for acetonitrile) and maintain for 6-12 hours.

  • Monitoring: Monitor the reaction progress by TLC, observing the consumption of 2-methylimidazole.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the potassium carbonate and other inorganic salts. Wash the solid residue with a small amount of acetonitrile.

    • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Dissolve the resulting crude oil in dichloromethane (100 mL) and wash with water (2 x 50 mL) to remove any remaining salts or DMF if it was used as the solvent.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

    • Purify the product via vacuum distillation or column chromatography as described in Protocol 1.

Workflow and Data Summary

G start Start suspend Suspend 2-Methylimidazole & K₂CO₃ in Acetonitrile start->suspend add_alkyl Add Ethyl 3-bromopropanoate suspend->add_alkyl reflux Reflux at ~82 °C (6-12h) add_alkyl->reflux filter Cool & Filter Inorganic Salts reflux->filter concentrate Concentrate Filtrate filter->concentrate purify Purify via Extraction & Distillation/Chromatography concentrate->purify product Final Product purify->product

Caption: Workflow for the N-alkylation synthesis route.

ParameterConditionRationale / Notes
Base K₂CO₃ (1.5 eq)A mild, inexpensive, and easy-to-handle base sufficient for deprotonating imidazole.[8]
Solvent Acetonitrile (anhydrous)A polar aprotic solvent that facilitates SN2 reactions and has a convenient boiling point for reflux.
Temperature Reflux (~82 °C)Accelerates the rate of the SN2 reaction.
Reaction Time 6-12 hoursGenerally faster than the neat Michael addition. Monitor by TLC.
Typical Yield 65-80%Yields can be competitive with the Michael addition route, but this method is not as atom-economical.

Product Characterization

Independent of the synthetic route, the final product should be characterized to confirm its identity and purity.

PropertyValueSource
CAS Number 18999-48-9[7]
Molecular Formula C₉H₁₄N₂O₂[7]
Molecular Weight 182.22 g/mol Calculated
Appearance Colorless to pale yellow oil/solid[7]
Boiling Point 134-136 °C @ 0.4 mmHg[7]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~4.1 (q, 2H, OCH₂), ~3.9 (t, 2H, NCH₂), ~2.6 (t, 2H, CH₂CO), ~2.3 (s, 3H, CH₃-imidazole), ~6.8-7.0 (m, 2H, imidazole CH), ~1.2 (t, 3H, CH₂CH₃)Predicted
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): ~171 (C=O), ~145 (C2-imidazole), ~126 (C5-imidazole), ~120 (C4-imidazole), ~61 (OCH₂), ~43 (NCH₂), ~34 (CH₂CO), ~14 (CH₂CH₃), ~13 (CH₃-imidazole)Predicted

Safety & Troubleshooting

  • Safety: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

    • Ethyl acrylate: Is a lachrymator, flammable, and a suspected carcinogen. Handle with care.

    • Ethyl 3-bromopropanoate: Is corrosive and a lachrymator. Avoid inhalation and skin contact.

    • 2-Methylimidazole: Can cause skin and eye irritation.

  • Troubleshooting:

    • Low Yield (Michael Addition): Consider adding a catalytic amount of a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to accelerate the reaction. Alternatively, microwave-assisted synthesis can dramatically reduce reaction times and improve yields.[6]

    • Polymerization: If ethyl acrylate polymerizes (observed as the formation of a solid mass), ensure the reaction temperature does not exceed 100 °C and that the starting material is properly stabilized.

    • Low Yield (N-Alkylation): Ensure all reagents and solvents are anhydrous, as water can quench the imidazolide anion. Using a stronger base (e.g., NaH) in an appropriate solvent (e.g., THF, DMF) can improve yields but requires more stringent handling procedures.

    • Purification Issues: If the product is difficult to distill without decomposition, flash column chromatography is the recommended purification method.

References

  • Organic Chemistry Portal. Imidazole synthesis. [Link]

  • Yadav, G., et al. (2016). A concise synthesis of highly substituted imidazoles via copper-mediated oxidative C–H functionalization. RSC Advances, 6(84), 80724-80728. [Link]

  • Bagle, A. G., & Adhikary, A. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3996-4019. [Link]

  • Shahrivar Fallah, N., & Mokhtary, M. (2015). Tin oxide nanoparticles (SnO2-NPs): An efficient catalyst for one-pot synthesis of highly substituted imidazole derivatives. ResearchGate. [Link]

  • PubChem. ethyl 3-(1H-imidazol-1-yl)propanoate. [Link]

  • Struble, J. R., Kaeobamrung, J., & Bode, J. W. (2008). Synthesis of an N-mesityl Substituted Chiral Imidazolium Salt for NHC-catalyzed Reactions. Organic Letters, 10(5), 957-960. [Link]

  • Tietze, L. F., Voss, E., & Hartfiel, U. ethyl 3,3-diethoxypropanoate. Organic Syntheses Procedure. [Link]

  • Google Patents.
  • Moronta, A., et al. (2004). Sonocatalysis and Basic Clays. Michael Addition Between Imidazole and Ethyl Acrylate. ResearchGate. [Link]

  • Qu, S., et al. (2004). Michael addition of imidazole with acrylates catalyzed by alkaline protease from Bacillus subtilis in organic media. Biotechnology Letters, 26(6), 525-528. [Link]

  • Sari, S., et al. (2006). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry, 14(15), 5079-5084. [Link]

  • ChemSynthesis. ethyl 3-(5-amino-4-carbamoylimidazol-1-yl)propanoate. [Link]

  • ChemBK. ethyl 3-(2-(chloromethyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate. [Link]

  • ResearchGate. Aza-Michael addition of secondary amine to ethyl acrylate. [Link]

  • Hattan, C. M., et al. (2013). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. Synthetic Communications, 43(1), 1-8. [Link]

  • ResearchGate. Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. [Link]

  • de la Cruz, R. G., et al. (2006). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 11(12), 979-985. [Link]

  • Le, T. H. D., et al. (2020). Synthesis and Characterization of Thiol-Acrylate Hydrogels Using a Base-Catalyzed Michael Addition for 3D Cell Culture Applications. Journal of Biomedical Materials Research Part B: Applied Biomaterials, 108(5), 2294-2307. [Link]

  • Supporting information for 'Sulfonyl-Azide-Free' (SAFE) Aqueous-Phase Diazo Transfer Reaction for Parallel and Flow Chemistry Applications. [Link]

  • Reddy, B. V. S., et al. (2020). Ethyl 3-bromopropanoate mediated tandem Knoevenagel–aldol annulation: a new strategy for the synthesis of indolizines. Organic & Biomolecular Chemistry, 18(3), 478-482. [Link]

  • ResearchGate. Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ) -3-(1-Methyl-1 H -imidazol-2-ylthio)acrylic Acid. [Link]

  • Google Patents. CN110845415B - Environment-friendly synthesis method of 2-ethyl-4-methylimidazole.
  • Google Patents. WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.
  • Yadav, M., & Kumar, S. (2021). A novel single-step hydrogenation of 2-imidazolecarboxaldehyde to 2-methylimidazole over Pd-impregnated Al–Ti mixed oxide and kinetics. Reaction Chemistry & Engineering, 6(1), 84-96. [Link]

  • MDPI. (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. [Link]

  • Reddy, K. S., et al. (2007). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc, 2007(4), 42-50. [Link]

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Application Notes and Protocols: Ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate is a versatile heterocyclic compound poised for significant applications in medicinal chemistry. While direct therapeutic applications of this specific molecule are emerging, its structural components—the 2-methylimidazole core and the ethyl propanoate side chain—are well-established pharmacophores in a multitude of clinically relevant drugs and investigational agents. This guide provides a comprehensive overview of the potential applications of this compound, drawing insights from the biological activities of structurally related compounds. Detailed protocols for the synthesis, characterization, and biological evaluation of this molecule and its derivatives are presented to empower researchers in their drug discovery endeavors.

Introduction: The 2-Methylimidazole Scaffold in Drug Discovery

The imidazole ring is a privileged structure in medicinal chemistry, renowned for its diverse biological activities.[1] This five-membered heterocycle, containing two nitrogen atoms, is a key component in numerous natural products, such as the amino acid histidine, and in a wide array of synthetic drugs.[1] The 2-methylimidazole moiety, in particular, serves as a crucial building block for various pharmaceuticals, most notably the nitroimidazole class of antibiotics used to treat anaerobic bacterial and parasitic infections.[2] Its utility extends to the synthesis of agents targeting a range of conditions, from cancer to fungal infections.[3][4]

This compound combines this potent 2-methylimidazole core with an ethyl propanoate side chain. This side chain offers a valuable handle for synthetic modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. The propanoate ester can be readily hydrolyzed to the corresponding carboxylic acid, providing a key functional group for further derivatization or for interacting with biological targets.

Potential Therapeutic Applications

Based on the extensive literature on 2-methylimidazole derivatives, this compound holds promise in several key therapeutic areas:

Anticancer Agents

The imidazole scaffold is a cornerstone in the development of novel anticancer therapeutics.[3] Derivatives of imidazole have been shown to target various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and metastasis.

  • Tubulin Polymerization Inhibitors: Many imidazole-containing compounds exert their anticancer effects by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[3] The 2-methylimidazole core of this compound can serve as a foundational element for the design of new tubulin inhibitors.

  • Enzyme Inhibitors: Imidazole derivatives have demonstrated inhibitory activity against a range of enzymes implicated in cancer progression, such as kinases and histone deacetylases (HDACs). The nitrogen atoms of the imidazole ring can coordinate with metal ions in the active sites of metalloenzymes, making them attractive candidates for enzyme-inhibiting drugs.

Antimicrobial Agents

The historical success of 2-methylimidazole as a precursor to nitroimidazole antibiotics underscores its potential in developing new anti-infective agents.[2] The emergence of drug-resistant pathogens necessitates the exploration of novel antimicrobial scaffolds.

  • Antibacterial Agents: Derivatives of 2-methylimidazole can be explored for activity against a broad spectrum of bacteria. The ethyl propanoate side chain can be modified to enhance cell permeability and target specific bacterial enzymes.

  • Antifungal Agents: Imidazole-based compounds are a major class of antifungal drugs that inhibit the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4] this compound can be used as a starting point for the synthesis of novel azole-type antifungal agents.

Enzyme Inhibitors for Other Indications

The ability of the imidazole ring to interact with enzyme active sites makes it a versatile scaffold for developing inhibitors for various therapeutic targets.

  • Carbonic Anhydrase and Acetylcholinesterase Inhibitors: Novel 2-methylimidazolium salts have been shown to be effective inhibitors of carbonic anhydrases and acetylcholinesterase, enzymes relevant to conditions like glaucoma and Alzheimer's disease, respectively.[5]

  • Cyclooxygenase (COX) Inhibitors: Certain imidazolone derivatives have been evaluated as potential COX-2 inhibitors, suggesting a role in the development of new anti-inflammatory agents.

Experimental Protocols

Synthesis and Characterization

Protocol 1: Synthesis of this compound

This protocol describes a standard method for the N-alkylation of 2-methylimidazole.

Materials:

  • 2-Methylimidazole

  • Ethyl acrylate

  • Glacial acetic acid (catalyst)

  • Toluene (solvent)

  • Sodium bicarbonate (for neutralization)

  • Anhydrous magnesium sulfate (for drying)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylimidazole (1.0 eq) in toluene.

  • Add a catalytic amount of glacial acetic acid.

  • To the stirred solution, add ethyl acrylate (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid, followed by brine.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Characterization:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and purity of the synthesized compound.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the functional groups present.

Biological Evaluation

Protocol 2: In Vitro Anticancer Activity Screening

This protocol outlines a general method for assessing the cytotoxic effects of the compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • 96-well microplates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • After 24 hours, replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for another 48-72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 3: Antimicrobial Susceptibility Testing

This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • This compound (dissolved in DMSO)

  • 96-well microplates

  • Incubator

  • Microplate reader or visual inspection

Procedure:

  • Prepare a standardized inoculum of the microbial strain.

  • Prepare serial two-fold dilutions of the test compound in the appropriate broth in a 96-well plate.

  • Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation and Visualization

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 18999-48-9
Molecular Formula C₉H₁₄N₂O₂
Molecular Weight 182.22 g/mol
Appearance Solid
Boiling Point 145-148 °C at 0.5 mmHg

Data obtained from commercial supplier information.

Diagram 1: General Synthetic Pathway for Derivatization

G A This compound B Hydrolysis (e.g., LiOH) A->B C 3-(2-Methyl-1H-imidazol-1-yl)propanoic Acid B->C D Amide Coupling (e.g., HATU, Amine) C->D E Amide Derivatives D->E G cluster_0 Compound Synthesis & Characterization cluster_1 Biological Screening cluster_2 Lead Optimization A Synthesis of this compound B Structural & Purity Analysis (NMR, MS) A->B C In Vitro Cytotoxicity Assays (e.g., MTT) B->C D Antimicrobial Susceptibility Testing (MIC) B->D E Enzyme Inhibition Assays B->E F SAR Studies & Derivatization C->F D->F E->F G In Vivo Efficacy & Toxicity Studies F->G

Sources

Application Notes and Protocols: Ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling the Potential of a Versatile Imidazole Building Block

Ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate is a heterocyclic compound featuring a 2-methylimidazole core N-alkylated with an ethyl propanoate chain. While not extensively documented as a standalone bioactive agent, its structure presents it as a highly valuable and versatile intermediate for organic synthesis, particularly in the realms of medicinal chemistry and materials science. The presence of a nucleophilic imidazole ring, a modifiable ester functional group, and a strategic methyl group at the C2 position of the imidazole ring opens up a wide array of possibilities for constructing more complex molecular architectures.

This guide provides an in-depth exploration of the synthesis of this compound and elucidates its potential applications as a precursor to bioactive molecules and functional materials. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles to empower researchers in their synthetic endeavors.

Synthesis of this compound: A Practical Protocol via Michael Addition

The most direct and atom-economical approach for the synthesis of this compound is the aza-Michael addition of 2-methylimidazole to ethyl acrylate.[1][2][3] This reaction proceeds via the nucleophilic attack of the imidazole nitrogen onto the electron-deficient β-carbon of the acrylate ester.

Reaction Mechanism and Rationale

The reaction is typically base-catalyzed, although it can also proceed thermally or with enzymatic catalysis.[2][4] The base deprotonates the N-H of 2-methylimidazole, increasing its nucleophilicity and facilitating the conjugate addition to the α,β-unsaturated ester. The choice of solvent and temperature can influence the reaction rate and yield. Aprotic polar solvents are generally preferred to solvate the intermediates.

DOT Diagram: Synthesis Workflow

G cluster_reaction Reaction Conditions cluster_workup Work-up & Purification reagent1 2-Methylimidazole product This compound reagent1->product reagent2 Ethyl Acrylate reagent2->product workup 1. Solvent Evaporation 2. Extraction 3. Column Chromatography product->workup conditions Base (e.g., DBU, K2CO3) Solvent (e.g., Acetonitrile, DMF) Room Temperature to 50°C conditions->product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMolesNotes
2-Methylimidazole82.108.21 g0.10Reagent grade, ensure dryness
Ethyl Acrylate100.1211.01 g (12.1 mL)0.11Freshly distilled if necessary
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)152.240.76 g (0.75 mL)0.005Catalyst
Acetonitrile (anhydrous)41.05100 mL-Solvent
Ethyl Acetate88.11As needed-For extraction and chromatography
Hexanes-As needed-For chromatography
Saturated aq. NaCl (brine)-As needed-For washing
Anhydrous MgSO₄120.37As needed-Drying agent

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-methylimidazole (8.21 g, 0.10 mol) and anhydrous acetonitrile (100 mL).

  • Stir the mixture at room temperature until the 2-methylimidazole is fully dissolved.

  • To the stirred solution, add ethyl acrylate (11.01 g, 0.11 mol) in one portion.

  • Add DBU (0.76 g, 0.005 mol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 ethyl acetate/hexanes mobile phase). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate (100 mL) and transfer it to a separatory funnel.

  • Wash the organic layer with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a pale yellow oil or solid.[1]

Expected Yield: 75-85%

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Application Notes: A Gateway to Functional Molecules

While direct applications of this compound are not extensively reported, its structure is primed for further synthetic transformations. Below are prospective applications supported by the known reactivity of its constituent functional groups.

Precursor for Bioactive Carboxylic Acids

The ester functionality of this compound can be readily hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid, 3-(2-methyl-1H-imidazol-1-yl)propanoic acid. This transformation is significant as the resulting carboxylic acid can be a key intermediate in the synthesis of more complex bioactive molecules. For instance, N-alkylated imidazole derivatives have shown promise as antimicrobial agents.[5][6] The carboxylic acid can be coupled with various amines to generate a library of amides for biological screening.

DOT Diagram: Hydrolysis to Carboxylic Acid

G start This compound intermediate 3-(2-methyl-1H-imidazol-1-yl)propanoic acid start->intermediate 1. NaOH, H₂O/EtOH 2. H⁺ work-up product Bioactive Amides / Esters intermediate->product Amide or Ester Coupling (e.g., EDC, HOBt)

Caption: Synthetic pathway from the title compound to potential bioactive molecules.

Protocol: Hydrolysis to 3-(2-methyl-1H-imidazol-1-yl)propanoic acid

  • Dissolve this compound (0.05 mol) in a mixture of ethanol (50 mL) and water (50 mL).

  • Add sodium hydroxide (2.4 g, 0.06 mol) and heat the mixture to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH ~5-6 with 1M HCl.

  • The product may precipitate upon acidification. If so, collect the solid by filtration. If not, extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid.

Intermediate in the Synthesis of N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes (NHCs) are a class of persistent carbenes that have found widespread use as ligands in organometallic catalysis.[5][7] The 2-methylimidazole moiety of the title compound can be a precursor to an NHC. The synthesis involves quaternization of the N3 nitrogen followed by deprotonation at the C2 position. The propanoate side chain can be used to tune the steric and electronic properties of the resulting NHC ligand or to tether the ligand to a solid support.

Proposed Synthetic Route to an NHC Precursor:

  • Quaternization: Reaction of this compound with an alkylating agent (e.g., methyl iodide or benzyl bromide) would yield the corresponding imidazolium salt.

  • Deprotonation: Treatment of the imidazolium salt with a strong base (e.g., potassium tert-butoxide or sodium hydride) would generate the free NHC, which can be trapped in situ with a metal precursor.

The ester group could be maintained throughout this sequence or modified at a later stage to introduce further functionality.

Conclusion and Future Outlook

This compound, while a seemingly simple molecule, holds significant potential as a versatile building block in organic synthesis. Its straightforward synthesis via Michael addition makes it readily accessible. The strategic placement of a 2-methyl group and an N-propanoate side chain on the imidazole ring provides multiple handles for further functionalization.

Future research into the applications of this compound could focus on:

  • Medicinal Chemistry: Elaboration of the propanoate side chain to synthesize novel antimicrobial, antifungal, or anticancer agents. The imidazole core is a well-known pharmacophore.[8][9]

  • Catalysis: Development of novel NHC ligands with tailored steric and electronic properties for applications in cross-coupling reactions, metathesis, and other important organic transformations.

  • Materials Science: Incorporation of this molecule into polymers or onto surfaces to create functional materials with unique properties, leveraging the coordinating ability of the imidazole ring.

The protocols and application notes provided in this guide serve as a foundation for researchers to explore the rich chemistry of this compound and unlock its full potential in the development of novel chemical entities.

References

  • Voutchkova, A. M., Feliz, M., Clot, E., Eisenstein, O., & Crabtree, R. H. (2007). Imidazolium carboxylates as versatile and selective N-heterocyclic carbene transfer agents: synthesis, mechanism, and applications. Journal of the American Chemical Society, 129(42), 12834–12846. [Link]

  • Wang, L., He, L., & Li, Y. (2004). Michael addition of imidazole with acrylates catalyzed by alkaline protease from Bacillus subtilis in organic media. Biotechnology Letters, 26(6), 525–528. [Link]

  • Gao, C., Li, X., & Wang, J. (2015). The convenient Michael addition of imidazoles to acrylates catalyzed by Lipozyme TL IM from Thermomyces lanuginosus in a continuous flow microreactor. Organic & Biomolecular Chemistry, 13(28), 7724–7730. [Link]

  • Organic Chemistry Portal. Imidazole synthesis. [Link]

  • Pharmaffiliates. Ethyl 3-(2-(chloromethyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate. [Link]

  • Love, D., & Van der Maelen, J. (2020). Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. The Journal of Organic Chemistry, 85(15), 9674–9687. [Link]

  • Functionalization of imidazole N-oxide: a recent discovery in organic transformations. (2022). RSC Advances, 12(50), 32583–32601. [Link]

  • Khabnadideh, S., Rezaei, Z., & Khalafi-Nezhad, A. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 13(17), 2863–2865. [Link]

  • Kumar, V., & Aggarwal, A. (2016). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. Molecules, 21(11), 1461. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2024). Unlocking Organic Synthesis: The Versatility of Imidazole Derivatives. [Link]

  • Ngochindo, R. I. (1991). Novel imidazole derivatives as potential agrochemicals: Synthetical and mechanistic studies. Discovery and Innovation, 3(1), 69-72. [Link]

  • Google Patents. Preparation method for ethyl 3-(pyridin-2-ylamino)

Sources

Application Notes & Protocols for the Analysis of Ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide to the analytical methodologies for the characterization and quantification of ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a foundation for robust and reliable analytical method development.

Introduction

This compound (CAS No. 18999-48-9) is a chemical intermediate with potential applications in pharmaceutical synthesis.[1] Its structural motif, incorporating a substituted imidazole ring and an ethyl ester, necessitates a multi-faceted analytical approach to ensure identity, purity, and stability. This guide outlines detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

The methodologies presented are grounded in fundamental chemical principles and are designed to be self-validating. The rationale behind the selection of specific columns, mobile phases, and instrumental parameters is elucidated to empower the user to adapt and optimize these methods for their specific applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to the development of robust analytical methods.

PropertyValueSource
Molecular Formula C9H14N2O2
Molecular Weight 182.22 g/mol Derived
IUPAC Name This compound
CAS Number 18999-48-9[1]
Physical Form Solid
Boiling Point 145-148 °C at 0.5 mm Hg

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. The presence of the imidazole group suggests that reversed-phase chromatography with a C18 column will be a suitable approach.

Rationale for Method Design

The selection of a C18 stationary phase is based on its versatility and proven efficacy in retaining moderately polar compounds. The mobile phase, a gradient of acetonitrile and water with a trifluoroacetic acid (TFA) modifier, is chosen to ensure sharp peak shapes and reproducible retention times. TFA acts as an ion-pairing agent, minimizing peak tailing associated with the basic imidazole moiety. UV detection at 220 nm is selected based on the expected absorbance of the imidazole ring.

Experimental Workflow: HPLC Analysis

Caption: HPLC analysis workflow from sample preparation to quantification.

Detailed HPLC Protocol

1. Reagents and Materials

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Volumetric flasks, pipettes, and autosampler vials

2. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the expected concentration range (e.g., 10, 25, 50, 75, 100 µg/mL).

  • Sample Solution: Accurately weigh a known amount of the sample, dissolve in a suitable solvent (e.g., acetonitrile), and dilute to fall within the calibration range.

3. HPLC Instrumental Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% (v/v) TFA in Water
Mobile Phase B 0.1% (v/v) TFA in Acetonitrile
Gradient See table below
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength 220 nm

4. Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.0595
20.0595
20.1955
25.0955

5. Data Analysis

  • Identify the peak corresponding to this compound based on the retention time of the reference standard.

  • Integrate the peak area of the analyte in both standards and samples.

  • Construct a calibration curve by plotting the peak area versus the concentration of the working standards.

  • Determine the concentration of the analyte in the sample solution from the calibration curve.

  • Calculate the purity of the sample using the area normalization method.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling and Confirmation

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Given the reported boiling point, this compound is amenable to GC analysis. This method is particularly useful for identifying potential volatile impurities from the synthesis process.

Rationale for Method Design

A mid-polarity capillary column, such as a DB-5ms, is selected for its general-purpose utility in separating a wide range of compounds. The temperature program is designed to ensure the elution of the target analyte while providing adequate separation from any potential impurities. Electron ionization (EI) at 70 eV is a standard method that provides reproducible fragmentation patterns for library matching and structural elucidation.

Experimental Workflow: GC-MS Analysis

Caption: GC-MS analysis workflow for identification and impurity profiling.

Detailed GC-MS Protocol

1. Reagents and Materials

  • This compound sample

  • Dichloromethane (GC grade)

  • GC vials with septa

2. Sample Preparation

  • Dissolve the sample in dichloromethane to a final concentration of approximately 1 mg/mL.

3. GC-MS Instrumental Conditions

ParameterCondition
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250 °C
Injection Mode Splitless (1 µL injection volume)
Oven Temperature Program Initial temperature of 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole
Scan Range 40-400 m/z

4. Data Analysis

  • Analyze the Total Ion Chromatogram (TIC) to identify the main peak corresponding to the analyte and any impurity peaks.

  • Obtain the mass spectrum for each peak of interest.

  • Compare the experimental mass spectrum of the main peak with a theoretical fragmentation pattern or a reference spectrum if available.

  • For unknown impurities, perform a search against the NIST mass spectral library to tentatively identify the components.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be employed for the comprehensive characterization of this compound.

Rationale for Method Design

Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing. The expected chemical shifts and coupling patterns can be predicted based on the molecular structure, providing a means of confirming the compound's identity and assessing its purity from a structural perspective.

Detailed NMR Protocol

1. Reagents and Materials

  • This compound sample

  • Deuterated chloroform (CDCl₃) with 0.03% (v/v) TMS

  • NMR tubes

2. Sample Preparation

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of CDCl₃ in a clean, dry NMR tube.

3. NMR Spectrometer Parameters

Parameter¹H NMR¹³C NMR
Spectrometer Frequency 400 MHz (or higher)100 MHz (or higher)
Solvent CDCl₃CDCl₃
Temperature 25 °C25 °C
Pulse Program Standard single pulseProton-decoupled
Number of Scans 161024 (or more)
Relaxation Delay 1 s2 s

4. Data Analysis

  • Process the raw data (Fourier transformation, phase correction, and baseline correction).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants in the ¹H NMR spectrum to assign the signals to the respective protons in the molecule.

  • Assign the signals in the ¹³C NMR spectrum to the corresponding carbon atoms.

  • Compare the observed spectra with predicted spectra or data from the literature to confirm the structure.

References

  • PubChem. This compound. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).
  • McMaster, M. C. (2005). GC/MS: A Practical User's Guide. John Wiley & Sons.
  • Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons.

Sources

Application Notes & Protocols: Structural Elucidation of Ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate is a versatile heterocyclic compound with potential applications in pharmaceutical and materials science research. Its structure, featuring an N-alkylated 2-methylimidazole moiety linked to an ethyl propanoate group, presents a unique spectroscopic challenge. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation and purity assessment of such novel chemical entities. This guide provides a comprehensive overview of the application of ¹H and ¹³C NMR spectroscopy for the characterization of this target molecule. As experimental spectra for this specific compound are not widely available, this document presents predicted spectral data based on established principles and analysis of its core structural fragments.[1][2][3][4] The protocols herein are designed for researchers, scientists, and drug development professionals to acquire and interpret high-quality NMR data for this compound and its analogs.

Molecular Structure and NMR-Active Nuclei

The fundamental basis of NMR spectroscopy lies in the magnetic properties of atomic nuclei. For this compound, the key NMR-active nuclei are ¹H (protons) and ¹³C. A thorough understanding of the molecular structure is paramount for the correct assignment of NMR signals.

Molecular Diagram and Numbering Scheme:

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on the analysis of its structural components and the known effects of N-alkylation on imidazole systems.[1][2]

Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)
ProtonsPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
H4, H56.8 - 7.2d, d~1-21H, 1H
C6-H4.1 - 4.3t~7.02H
C7-H2.7 - 2.9t~7.02H
C9-H2.3 - 2.5s-3H
C10-H4.0 - 4.2q~7.12H
C11-H1.1 - 1.3t~7.13H
Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)
CarbonPredicted δ (ppm)
C2145 - 148
C4120 - 122
C5127 - 129
C645 - 48
C735 - 38
C8 (C=O)170 - 173
C912 - 15
C1060 - 62
C1114 - 16

Experimental Protocols

This section outlines the detailed methodology for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.[5][6][7][8]

Materials:

  • This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated chloroform (CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard

  • 5 mm NMR tubes

  • Pasteur pipette with glass wool

Procedure:

  • Accurately weigh the required amount of the sample into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

  • Add a small drop of TMS to the solution to serve as an internal reference (δ = 0.00 ppm).

  • Gently agitate the vial to ensure the sample is completely dissolved.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely and label it appropriately.

Workflow for NMR Sample Preparation:

NMR_Sample_Preparation weigh Weigh Sample (5-50 mg) dissolve Dissolve in CDCl3 (0.6-0.7 mL) weigh->dissolve add_tms Add TMS (Internal Standard) dissolve->add_tms filter Filter into NMR Tube add_tms->filter cap Cap and Label filter->cap

Caption: Step-by-step workflow for preparing a high-quality NMR sample.

NMR Data Acquisition

The following are general acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.[9][10][11]

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single pulse (e.g., 'zg30')

  • Spectral Width: 0 - 12 ppm

  • Acquisition Time: 2 - 4 seconds

  • Relaxation Delay (d1): 2 - 5 seconds

  • Number of Scans: 8 - 16

  • Temperature: 298 K (25 °C)

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single pulse (e.g., 'zgpg30')

  • Spectral Width: 0 - 200 ppm

  • Acquisition Time: 1 - 2 seconds

  • Relaxation Delay (d1): 2 - 5 seconds

  • Number of Scans: 1024 - 4096 (due to the low natural abundance of ¹³C)

  • Temperature: 298 K (25 °C)

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform Fourier transformation.

  • Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a polynomial baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm. If TMS is not used, the residual solvent peak of CDCl₃ can be used (7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Peak Picking: Identify and label the chemical shifts of all significant peaks.

Interpretation of the Predicted Spectrum

¹H NMR Spectrum:

  • Imidazole Protons (H4, H5): The two protons on the imidazole ring are expected to appear as doublets in the aromatic region (6.8 - 7.2 ppm) due to coupling with each other. N-alkylation typically results in a downfield shift of these protons compared to the parent 2-methylimidazole.[1]

  • Propanoate Chain Protons (C6-H₂, C7-H₂): The two methylene groups of the propanoate chain will appear as triplets. The C6-H₂ protons, being attached to the nitrogen of the imidazole ring, will be deshielded and appear further downfield (4.1 - 4.3 ppm) compared to the C7-H₂ protons (2.7 - 2.9 ppm) which are adjacent to the carbonyl group.

  • Imidazole Methyl Protons (C9-H₃): The methyl group at the C2 position of the imidazole ring is expected to be a singlet in the range of 2.3 - 2.5 ppm.

  • Ethyl Ester Protons (C10-H₂, C11-H₃): The ethyl group will give rise to a quartet for the methylene protons (C10-H₂) around 4.0 - 4.2 ppm and a triplet for the methyl protons (C11-H₃) around 1.1 - 1.3 ppm. The quartet is due to coupling with the adjacent methyl group, and the triplet is due to coupling with the adjacent methylene group.[12][13][14]

¹³C NMR Spectrum:

  • Imidazole Carbons (C2, C4, C5): The C2 carbon, being attached to two nitrogen atoms, will be the most downfield of the imidazole carbons (145 - 148 ppm). The C4 and C5 carbons will appear in the aromatic region (120 - 129 ppm).

  • Propanoate Chain Carbons (C6, C7): The C6 carbon attached to the imidazole nitrogen will be around 45 - 48 ppm, while the C7 carbon will be in the 35 - 38 ppm range.

  • Carbonyl Carbon (C8): The ester carbonyl carbon will appear significantly downfield, typically in the 170 - 173 ppm region.[15]

  • Imidazole Methyl Carbon (C9): The methyl carbon on the imidazole ring is expected around 12 - 15 ppm.

  • Ethyl Ester Carbons (C10, C11): The methylene carbon (C10) of the ethyl group will be deshielded by the adjacent oxygen and appear around 60 - 62 ppm, while the terminal methyl carbon (C11) will be the most upfield signal at approximately 14 - 16 ppm.

Conclusion

NMR spectroscopy provides a powerful and definitive method for the structural elucidation of this compound. By following the detailed protocols for sample preparation, data acquisition, and processing outlined in this guide, researchers can obtain high-quality ¹H and ¹³C NMR spectra. The predicted spectral data and interpretation serve as a valuable reference for the assignment of the observed signals, enabling confident confirmation of the molecular structure and assessment of sample purity.

References

  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Available from: [Link]

  • University of California, Riverside. NMR Sample Preparation. Available from: [Link]

  • Scribd. NMR Sample Preparation Guide. Available from: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link]

  • University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. Available from: [Link]

  • Michigan State University. Basic Practical NMR Concepts. Available from: [Link]

  • NIH. Quantification of High-Resolution 1H-[13C] NMR Spectra from Rat Brain Extracts. Available from: [Link]

  • University of Wisconsin-Madison. Optimized Default 13C Parameters | NMR Facility. Available from: [Link]

  • TÜBİTAK Academic Journals. ^1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Available from: [Link]

  • University of Otago. N-Alkylation of imidazoles. Available from: [Link]

  • NIH. 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies. Available from: [Link]

  • Filo. Interpretaion of HNMR of ethyl propanoate (Figure A). Available from: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058). Available from: [Link]

  • Metin, Balci. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005.
  • New Journal of Chemistry. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Available from: [Link]

  • Reddit. This is why selective N-alkylation of imidazoles is difficult. Available from: [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. Available from: [Link]

  • Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. Available from: [Link]

  • Chegg. Solved The ^(1)H NMR spectrum of ethyl propanoate is shown. Available from: [Link]

  • ResearchGate. (PDF) N-alkylation of imidazole by alkaline carbons. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

  • ResearchGate. 13 C NMR spectra of 1-ethyl-3-methylimidazolium bis(pentafluoroethyl)phosphinate. Available from: [Link]

  • PubChem. ethyl 3-(1H-imidazol-1-yl)propanoate. Available from: [Link]

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mass spectrometry of ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Mass Spectrometric Characterization of Ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate

Abstract

This technical guide provides a comprehensive framework for the analysis of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Designed for researchers, analytical scientists, and professionals in drug development, this document moves beyond a simple protocol, offering in-depth explanations of the underlying principles, from ionization behavior to fragmentation pathways. It details a complete workflow, including sample preparation, optimized LC-MS/MS parameters, and a robust protocol for quantitative analysis. The methodologies are presented as self-validating systems to ensure data integrity and reproducibility, grounded in established scientific principles and supported by authoritative references.

Introduction: The Analytical Imperative

This compound is a heterocyclic compound featuring a substituted imidazole core, a structure of significant interest in medicinal chemistry and materials science. Imidazole derivatives are foundational components in many biologically active molecules and serve as crucial synthetic intermediates.[1][2] Accurate and sensitive analytical methods are therefore essential for verifying structure, assessing purity, and quantifying the compound in various matrices during research and development phases.

Mass spectrometry, particularly when coupled with liquid chromatography, stands as the premier analytical technique for this purpose. Its high sensitivity and specificity allow for confident identification and precise quantification. This guide focuses on electrospray ionization (ESI), an ideal technique for polar, nitrogen-containing molecules like our target analyte, which readily accept a proton to form a pseudomolecular ion [M+H]⁺.[3] We will explore the subsequent fragmentation of this ion in the gas phase through collision-induced dissociation (CID), providing a detailed roadmap for structural elucidation.

Foundational Principles: Ionization and Fragmentation Logic

The predictable behavior of molecules in a mass spectrometer is governed by their intrinsic chemical properties. For this compound, two key structural motifs dictate its mass spectrometric signature: the basic 2-methylimidazole ring and the ethyl propanoate side chain.

  • Ionization Causality: The imidazole ring contains two nitrogen atoms. The pyridine-type nitrogen (at position 3) possesses a lone pair of electrons that is not part of the aromatic system, making it a prime site for protonation. Therefore, in an acidic mobile phase, the molecule will readily form a stable [M+H]⁺ ion (m/z 183.11) under positive-mode ESI conditions.[4]

  • Fragmentation Logic: Once isolated in the mass spectrometer, the protonated molecule can be fragmented by CID. The resulting product ions are characteristic of the molecule's structure. The primary fragmentation pathways are driven by the lability of the ethyl ester group and the stability of the imidazole ring.[5][6] Key expected cleavages include:

    • Loss of Ethanol: A common rearrangement for ethyl esters, involving the transfer of a hydrogen atom, leads to the neutral loss of ethanol (46 Da).[7]

    • Side-Chain Cleavage: The bond between the imidazole ring and the propanoate side chain can cleave, leading to fragments representative of each component.

    • Ester-Specific Fragmentations: Cleavage can occur at various points within the ethyl propanoate moiety itself.

Experimental Workflow: From Sample to Spectrum

A successful analysis relies on a meticulously executed workflow. The following sections provide step-by-step protocols designed for reproducibility and accuracy.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Weigh Analyte p2 Prepare Stock Solution (e.g., 1 mg/mL in Methanol) p1->p2 p3 Create Working Solutions (Serial Dilution) p2->p3 a1 Inject Sample into LC System p3->a1 a2 Chromatographic Separation a1->a2 a3 Electrospray Ionization (ESI+) a2->a3 a4 MS1: Full Scan (Detect [M+H]⁺) a3->a4 a5 MS2: Isolate & Fragment [M+H]⁺ (Product Ion Scan) a4->a5 d1 Extract Ion Chromatograms (XICs) a5->d1 d2 Identify Parent & Fragment Ions d1->d2 d3 Confirm Structure d2->d3 caption Figure 1. Overall workflow for qualitative analysis.

Caption: Figure 1. Overall workflow for qualitative analysis.

Materials and Reagents
  • Analyte: this compound (CAS 172875-49-9)[8]

  • Solvents: LC-MS grade Methanol, Acetonitrile, and Water.

  • Mobile Phase Additive: Formic acid (≥99% purity).

  • Vials: 2 mL amber glass autosampler vials with caps.

Protocol 1: Sample Preparation for Qualitative Analysis
  • Objective: To prepare a solution of the analyte for direct infusion or LC-MS analysis to determine its mass and fragmentation pattern.

  • Procedure:

    • Prepare a stock solution of the analyte at a concentration of 1 mg/mL in methanol.

    • Vortex the stock solution until the analyte is fully dissolved.

    • Create a working solution by diluting the stock solution 1:1000 with 50:50 methanol:water containing 0.1% formic acid to a final concentration of 1 µg/mL.

    • Transfer the working solution to an autosampler vial for analysis.

Protocol 2: LC-MS/MS Method Parameters
  • Objective: To define the instrumental conditions for chromatographic separation and mass spectrometric detection. These parameters serve as a robust starting point and should be optimized for the specific instrument in use.

LC Parameter Condition Rationale
Column C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µmProvides excellent retention and peak shape for moderately polar compounds like the analyte.
Mobile Phase A Water + 0.1% Formic AcidThe aqueous phase for reverse-phase chromatography. Formic acid aids in protonation for positive mode ESI.[4]
Mobile Phase B Acetonitrile + 0.1% Formic AcidThe organic phase for elution.
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.A standard gradient to ensure elution of the analyte and cleaning of the column.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, compatible with standard ESI sources.
Column Temperature 40 °CEnhances peak shape and reduces viscosity, leading to more reproducible retention times.
Injection Volume 5 µLA standard volume to avoid column overloading while ensuring sufficient signal.
MS Parameter Setting Rationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic nitrogen atoms in the imidazole ring are readily protonated.[3]
Capillary Voltage 3.5 kVOptimizes the electrospray plume for efficient ion formation.
Gas Temperature 325 °CFacilitates desolvation of the analyte ions.
Gas Flow 8 L/minThe flow of drying gas (typically nitrogen) to aid in desolvation.
Nebulizer Pressure 35 psiAssists in the formation of a fine spray of charged droplets.
Full Scan (MS1) Range m/z 50 - 300A range sufficient to detect the expected protonated molecule (m/z 183.11).
Product Ion (MS2) Scan Precursor Ion: m/z 183.1; Collision Energy: 10-30 eV (ramped)Isolates the parent ion and fragments it to generate a characteristic spectrum. Ramping the energy reveals both low- and high-energy fragments.

Results and Discussion: Deciphering the Spectrum

Upon analysis using the described methods, the primary observation in the full scan (MS1) spectrum will be the protonated molecule, [M+H]⁺, at m/z 183.11 . The subsequent product ion scan (MS/MS) of this precursor reveals a rich fragmentation pattern that confirms the compound's structure.

Proposed Fragmentation Pathway

The fragmentation of this compound is a logical cascade of bond cleavages dictated by chemical stability. The major observed fragments are detailed below.

G parent This compound [M+H]⁺ m/z 183.11 frag137 [M+H - C₂H₅OH]⁺ m/z 137.07 parent->frag137 - C₂H₅OH (46.04 Da) frag83 Protonated 2-Methylimidazole [C₄H₇N₂]⁺ m/z 83.06 parent->frag83 - C₅H₈O₂ (100.05 Da) frag110 [C₅H₈N₂]⁺ m/z 110.07 frag137->frag110 - C₂H₃O (43.02 Da) caption Figure 2. Proposed ESI-MS/MS fragmentation pathway.

Caption: Figure 2. Proposed ESI-MS/MS fragmentation pathway.

  • m/z 137.07 ([M+H - C₂H₅OH]⁺): This prominent fragment arises from the neutral loss of ethanol (46.04 Da). This is a characteristic fragmentation pathway for ethyl esters and proceeds via a rearrangement mechanism.[7] The resulting ion is likely a stabilized acryloyl-imidazole cation.

  • m/z 83.06 ([C₄H₇N₂]⁺): This base peak corresponds to the protonated 2-methylimidazole moiety. Its high abundance is due to the stability of the aromatic imidazole ring. This fragment is formed by the cleavage of the N-C bond of the propanoate side chain, resulting in the loss of the entire ethyl acrylate group (100.05 Da).

  • m/z 110.07 ([C₅H₈N₂]⁺): This ion can be formed from the m/z 137 fragment through the loss of a ketene-like radical, representing a cleavage within the side chain.

Summary of Key Ions

The expected ions provide a unique fingerprint for the identification of the analyte.

Ion Description Proposed Formula Calculated m/z (Monoisotopic) Observed m/z (Typical)
Protonated Molecule ([M+H]⁺)[C₉H₁₅N₂O₂]⁺183.1133183.1
Loss of Ethanol[C₇H₉N₂O]⁺137.0715137.1
Protonated 2-Methylimidazole[C₄H₇N₂]⁺83.060983.1

Protocol 3: Quantitative Analysis by LC-MS/MS

For quantitative applications, a robust method that ensures accuracy and precision is required. This protocol utilizes an internal standard and a calibration curve to create a self-validating system.

  • Objective: To accurately quantify this compound in a solution.

  • Internal Standard (IS) Selection: An ideal internal standard is a structurally similar molecule that is not present in the sample, such as a stable isotope-labeled version of the analyte or a close homologue. For this protocol, a suitable commercially available analog should be chosen.

  • Procedure:

    • Prepare Calibration Standards: Create a series of calibration standards by spiking a known amount of the analyte into a blank matrix (e.g., the solvent used for sample dissolution). Concentrations should span the expected range of the unknown samples (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

    • Add Internal Standard: Add a fixed concentration of the chosen Internal Standard to all calibration standards, quality control (QC) samples, and unknown samples.

    • Prepare QC Samples: Prepare QC samples at low, medium, and high concentrations to be run alongside the calibration curve and unknowns to verify accuracy and precision.

    • Set up MS Method: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This highly selective mode monitors specific precursor-to-product ion transitions.

      • Analyte Transition: m/z 183.1 → 83.1 (Quantifier), m/z 183.1 → 137.1 (Qualifier)

      • IS Transition: (Precursor → Product specific to the chosen IS)

    • Data Analysis:

      • Inject the calibration standards, QCs, and unknown samples.

      • Integrate the peak areas for the analyte and the IS for each injection.

      • Calculate the ratio of the analyte peak area to the IS peak area.

      • Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards. Apply a linear regression with 1/x weighting.

      • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This application guide provides a detailed and scientifically grounded approach to the mass spectrometric analysis of this compound. By understanding the principles of ionization and the logic of fragmentation, researchers can move beyond simple data collection to confident structural confirmation. The provided protocols for qualitative and quantitative analysis are designed to be robust and reproducible, forming a solid foundation for method development and validation in any research or industrial setting. The combination of optimized LC-MS/MS parameters and a systematic workflow ensures the generation of high-quality, reliable data for this important imidazole derivative.

References

  • Title: Imidazole and imidazolium porphyrins: Gas-phase chemistry of multicharged ions Source: Journal of Mass Spectrometry URL: [Link]

  • Title: Electrospray Ionization Mass Spectrometric Studies of Some Imidazole Amidoximes and Nitrolic Acids and Their Esters Source: Rapid Communications in Mass Spectrometry URL: [Link]

  • Title: Mass Spectra of Alkyl Esters: Fatty Acid Ethyl Esters Source: The AOCS Lipid Library URL: [Link]

  • Title: Identification of Aromatic Fatty Acid Ethyl Esters Source: University of Cape Town Thesis Repository URL: [Link]

  • Title: Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry Source: Clinical Chemistry URL: [Link]

  • Title: Gas chromatography-mass spectrometry analysis of fatty acid ethyl esters in lipid extracts Source: ResearchGate URL: [Link]

  • Title: Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole Source: ResearchGate URL: [Link]

  • Title: Imidazole quantification by LC determination Source: Wiley Analytical Science URL: [Link]

  • Title: Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole Source: Journal of the American Society for Mass Spectrometry URL: [Link]

  • Title: Electrospray Mass Spectral Fragmentation Study of N,N'-disubstituted Imidazolium Ionic Liquids Source: Journal of the American Society for Mass Spectrometry URL: [Link]

  • Title: Liquid chromatography coupled to tandem mass spectrometry to analyze imidazole dipeptides Source: ResearchGate URL: [Link]

  • Title: Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry Source: MDPI URL: [Link]

  • Title: Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway Source: PubMed URL: [Link]

  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

  • Title: Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma Source: PubMed URL: [Link]

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Application Note: Crystallization Strategies for Ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocols for Researchers

Abstract

This guide provides detailed application notes and validated protocols for the crystallization of ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate, a heterocyclic compound featuring the imidazole core. The imidazole moiety is a privileged structure in medicinal chemistry, making control over the solid-state properties of its derivatives critical for drug development and manufacturing.[1][2] This document explores fundamental crystallization principles and offers step-by-step methodologies for three primary techniques: Slow Cooling, Anti-Solvent Addition, and Slow Evaporation. The protocols are designed to be self-validating, with explanations for experimental choices and troubleshooting guidance to enable researchers to produce high-quality crystalline material.

Introduction: The Importance of Crystalline Form

This compound is a functionalized imidazole derivative. The imidazole ring system is a cornerstone in numerous pharmaceutical agents due to its unique electronic properties and ability to participate in hydrogen bonding.[1][2][3] For any active pharmaceutical ingredient (API), the crystalline form is of paramount importance as it dictates key physicochemical properties, including:

  • Purity: Crystallization is a highly effective method for purifying compounds from residual reactants, byproducts, and other impurities.[4][5]

  • Stability: A well-defined, stable crystal lattice can protect the molecule from degradation due to heat, light, or moisture.

  • Bioavailability: Properties like solubility and dissolution rate are intrinsically linked to the crystal structure and can significantly impact a drug's performance in vivo.

  • Processability: Consistent crystal size and morphology (habit) are essential for downstream processes like filtration, drying, and formulation.

The crystallization process is governed by two fundamental stages: nucleation , the initial formation of stable crystalline clusters from a supersaturated solution, and crystal growth , the subsequent orderly addition of molecules to these nuclei.[6] The goal of a well-designed crystallization experiment is to control the rate of supersaturation to favor slow crystal growth over rapid nucleation, which often leads to amorphous powders or very small crystals.

Physicochemical Profile & Pre-Crystallization Considerations

A successful crystallization strategy begins with understanding the target molecule and its interaction with various solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 18999-48-9[7]
Molecular Formula C₉H₁₄N₂O₂
Molecular Weight 182.22 g/mol [Calculated]
Physical Form Solid
Boiling Point ~150 °C at 0.1 mm Hg
Key Structural Features Imidazole Ring (H-bond acceptor), Ester Group (H-bond acceptor), Alkyl Chain[Inferred]
Solvent Selection: The Critical First Step

The choice of solvent is the most critical parameter in crystallization.[8] An ideal solvent will exhibit moderate solubility for the compound, with solubility increasing significantly with temperature (for cooling crystallization). Given the structure of this compound, a range of solvents should be screened. The polar imidazole and ester groups suggest solubility in polar solvents, while the ethyl and methyl groups provide some non-polar character.

Protocol for Solubility Screening:

  • Add ~10 mg of the compound to a small vial.

  • Add a solvent (e.g., 0.1 mL) from Table 2 and vortex. Observe solubility at room temperature.

  • If insoluble, add solvent in 0.1 mL increments up to 1 mL.

  • If still insoluble, gently warm the vial. If the solid dissolves when hot but reappears upon cooling, the solvent is a good candidate for cooling crystallization.

  • If the compound is highly soluble at room temperature, that solvent is a "good" solvent candidate for anti-solvent crystallization.

Table 2: Suggested Solvents for Screening

ClassSolventRationaleSuitability
Alcohols Isopropanol, EthanolPolar protic, can engage in H-bonding. Often show good temperature-dependent solubility.Primary candidates for Cooling Crystallization.
Esters Ethyl AcetatePolar aprotic, good "good" solvent.Candidate for Anti-Solvent or Evaporative methods.
Ketones AcetonePolar aprotic, highly volatile.Candidate for Anti-Solvent or Evaporative methods.
Aromatics TolueneModerately polar. May provide good packing via π-π interactions.[8]Candidate for Cooling or Evaporative methods.
Alkanes n-Heptane, n-HexaneNon-polar. Compound is likely insoluble.Primary candidates for use as Anti-Solvents.
Ethers Diethyl EtherLow polarity, highly volatile. Can lead to cracked crystals due to solvent loss.[9]Candidate as an Anti-Solvent.

Crystallization Methodologies & Protocols

Three primary techniques are recommended for initial screening. Each protocol is designed to systematically approach the crystallization challenge. A minimum purity of 90% is recommended before attempting these procedures.[8]

Method 1: Slow Cooling Crystallization

This is a standard recrystallization technique that relies on the principle that the compound is significantly more soluble in a hot solvent than in a cold one.[5] Slow, controlled cooling allows for the gradual formation of well-ordered crystals.

Protocol:

  • Dissolution: In an Erlenmeyer flask, add the compound to a suitable solvent (e.g., isopropanol) identified during screening. Heat the mixture gently (e.g., on a hot plate) while stirring until the solid completely dissolves. Add the minimum amount of hot solvent required for full dissolution to create a saturated solution.[4]

  • Slow Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass or aluminum foil), and allow it to cool slowly to room temperature on a benchtop, away from vibrations.[10][11] To ensure very slow cooling, the flask can be placed in an insulated container (like a Dewar with hot water).[9][10]

  • Inducing Nucleation (If Necessary): If no crystals form after the solution reaches room temperature, try scratching the inside of the flask just below the solvent line with a clean glass rod or adding a tiny seed crystal of the compound.[4]

  • Maturation: Once crystallization begins, do not disturb the flask. Allow it to stand for several hours or overnight.

  • Maximize Yield: Cool the flask further in an ice-water bath for 30-60 minutes to maximize crystal precipitation.[5]

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the ice-cold solvent, and dry them under vacuum.

G start Start dissolve Dissolve Compound in Minimal Hot Solvent start->dissolve cool Allow to Cool Slowly (Undisturbed) dissolve->cool check Crystals Formed? cool->check induce Induce Nucleation (Scratch/Seed) check->induce No mature Mature at Room Temp & then Ice Bath check->mature Yes induce->mature isolate Isolate & Wash Crystals (Filtration) mature->isolate end_node End isolate->end_node

Caption: Workflow for Slow Cooling Crystallization.

Method 2: Anti-Solvent Addition

This technique is ideal when the compound is too soluble in a solvent, even at low temperatures. It involves dissolving the compound in a "good" solvent and then adding a miscible "anti-solvent" in which the compound is insoluble, thereby inducing supersaturation and crystallization.[12][13]

Protocol:

  • Dissolution: At room temperature, dissolve the compound in a minimal amount of a "good" solvent (e.g., ethyl acetate). Ensure the solution is fully dissolved and filtered if any particulates are present.

  • Anti-Solvent Addition: While stirring the solution gently, add a miscible "anti-solvent" (e.g., n-heptane) dropwise. The rate of addition is a critical parameter; a slower rate generally yields better crystals.[13]

  • Observe Cloud Point: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This is the "cloud point," indicating that the solution is supersaturated.

  • Clarification: Add a few drops of the "good" solvent back into the mixture until it just becomes clear again.

  • Crystallization: Cover the vessel and leave it undisturbed. Crystals should form over several hours to days.

  • Isolation: Collect the crystals by vacuum filtration, wash with a solvent mixture rich in the anti-solvent, and dry under vacuum.

G start Start dissolve Dissolve Compound in 'Good' Solvent start->dissolve add_anti Add 'Anti-Solvent' Dropwise to Cloud Point dissolve->add_anti clarify Re-clarify with a few drops of 'Good' Solvent add_anti->clarify crystallize Cover and Leave Undisturbed clarify->crystallize isolate Isolate & Wash Crystals (Filtration) crystallize->isolate end_node End isolate->end_node

Caption: Workflow for Anti-Solvent Addition Crystallization.

Method 3: Slow Evaporation

This is often the simplest method and can be very effective, especially for small quantities.[9][10] Supersaturation is achieved as the solvent volume slowly decreases.

Protocol:

  • Prepare Solution: Create a nearly saturated, but not fully saturated, solution of the compound in a relatively volatile solvent (e.g., ethyl acetate) at room temperature. The solution must be completely clear and free of dust.

  • Setup: Transfer the solution to a clean vial or test tube. An NMR tube can also work surprisingly well.[8][9]

  • Control Evaporation: Cover the opening of the vial with parafilm. Using a needle, punch one to three small holes in the parafilm.[10][14] The number and size of the holes will control the rate of evaporation; a slower rate is preferable for larger, higher-quality crystals.[9]

  • Incubation: Place the vial in a location free from vibration and significant temperature fluctuations and leave it for several days to weeks.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the remaining solution (mother liquor) using a pipette or by decanting. Do not let the vial evaporate to complete dryness, as this can cause the product to "crash out" and may crack the crystals.[9] Wash the crystals with a small amount of cold solvent and dry.

G start Start prepare_sol Prepare a Clear, Nearly Saturated Solution start->prepare_sol setup_vial Transfer to Vial, Cover & Pierce with Needle prepare_sol->setup_vial incubate Incubate in a Stable, Vibration-Free Location setup_vial->incubate check Crystals Formed? incubate->check check->incubate Not Yet harvest Harvest Crystals from Mother Liquor check->harvest Yes end_node End harvest->end_node

Caption: Workflow for Slow Evaporation Crystallization.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Oiling Out Solution is too concentrated; cooling is too rapid; solvent is inappropriate.Add more solvent; re-heat and cool much more slowly; try a different solvent.
No Crystals Form Solution is not sufficiently supersaturated; nucleation is inhibited.Allow more solvent to evaporate; cool to a lower temperature; scratch the vial or add a seed crystal.
Forms Powder/Microcrystals Nucleation is too rapid; solution is too supersaturated.Use a more dilute solution; decrease the rate of cooling or anti-solvent addition; use siliconized glassware to reduce nucleation sites.[9]
Cracked Crystals Volatile solvent was trapped in the lattice and evaporated after isolation.[9]Avoid highly volatile solvents like diethyl ether if possible; do not let the crystals dry too quickly or completely.

Conclusion

The crystallization of this compound can be successfully achieved through systematic screening of solvents and methodologies. The Slow Cooling, Anti-Solvent Addition, and Slow Evaporation techniques each offer a viable path to obtaining high-quality crystalline material. Success often depends on careful control over the rate of supersaturation and providing a stable environment for crystal growth. These protocols provide a robust starting point for researchers, and further optimization of parameters such as solvent ratios, temperature profiles, and concentration will lead to a reproducible and scalable crystallization process.

References

  • Slow Evaporation Method. (n.d.). University of Washington, Department of Chemistry.
  • Growing Quality Crystals. (n.d.). MIT Department of Chemistry.
  • Allen, A. D. (2014). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 70(Pt 3), 287–292. Retrieved from [Link]

  • WO2006045795A2 - Processes involving the use of antisolvent crystallization. (2006). Google Patents.
  • Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. (2022). International Journal of Pharmaceutical Sciences Review and Research, 75(2), 143-150.
  • Crystallization. (n.d.). Wikipedia. Retrieved from [Link]

  • Using AntiSolvent for Crystallization. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Guide for crystallization. (n.d.). University of Geneva.
  • How to Grow Crystals. (n.d.). University of Missouri–St. Louis.
  • SOP: CRYSTALLIZATION. (n.d.). Columbia University.
  • Anti-Solvent Crystallization. (2025). ResearchGate. Retrieved from [Link]

  • Crystallization process guide | industrial use. (n.d.). ANDRITZ GROUP. Retrieved from [Link]

  • Crystallization. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]

  • Cooling Crystallization Technology. (n.d.). Cool Separations. Retrieved from [Link]

  • How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. (2025). A-Z Chemical.
  • Structure and Polymorphism of Imidazole Derivatives. (2025). ResearchGate. Retrieved from [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2021). Molecules, 26(23), 7166. Retrieved from [Link]

  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. (2023). Molecules, 28(14), 5489. Retrieved from [Link]

  • ethyl 3-(1H-imidazol-1-yl)propanoate. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis and therapeutic potential of imidazole containing compounds. (2021). BMC Chemistry, 15(1), 13. Retrieved from [Link]

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experimental procedures involving ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis, Characterization, and Application of Ethyl 3-(2-Methyl-1H-imidazol-1-yl)propanoate

Authored by: A Senior Application Scientist

This technical guide provides researchers, scientists, and drug development professionals with detailed experimental procedures for the synthesis, purification, characterization, and biological evaluation of this compound. This document is structured to provide not just protocols, but also the scientific rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the chemistry involved.

Introduction and Scientific Context

This compound (CAS No: 18999-48-9) is a heterocyclic compound featuring a 2-methylimidazole core N-alkylated with an ethyl propanoate chain.[1] The imidazole nucleus is a critical pharmacophore found in numerous biologically active molecules, prized for its ability to engage in various biological interactions.[2][3] Its derivatives have shown a wide array of pharmacological activities, including potential as anticancer and antimicrobial agents.[2] This guide provides the necessary protocols to synthesize and evaluate this compound as a potential building block in medicinal chemistry and drug discovery programs.

Physicochemical and Safety Data

A summary of the key properties and safety information for this compound is presented below.

PropertyValueSource
CAS Number 18999-48-9
Molecular Formula C₉H₁₄N₂O₂
Molecular Weight 182.22 g/mol Calculated
Physical Form Solid
Purity Typically ≥95%
Boiling Point 135-140 °C @ 0.5 mm Hg

Safety and Handling: This compound should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[4][5] Work should be conducted in a well-ventilated fume hood.

  • GHS Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell).

Synthesis Protocol: Aza-Michael Addition

The most direct and efficient method for synthesizing this compound is the aza-Michael addition of 2-methylimidazole to ethyl acrylate. This reaction is a conjugate addition that proceeds readily, often without the need for a strong catalyst, by leveraging the nucleophilicity of the imidazole nitrogen.

Rationale for Method Selection:

The Michael addition is a cornerstone of C-N bond formation. It is selected here for its high atom economy, typically clean reaction profile, and operational simplicity. The reaction avoids harsh reagents and complex workups, making it ideal for generating libraries of related compounds for screening. The use of ethyl acrylate as the Michael acceptor directly installs the desired propanoate ester functionality. This approach is analogous to established methods for the N-alkylation of various nitrogen-containing heterocycles.[6]

Experimental Workflow for Synthesis

cluster_0 Synthesis Workflow A 1. Reagent Preparation - 2-Methylimidazole - Ethyl Acrylate - Acetonitrile (Solvent) B 2. Reaction Setup - Combine reagents in flask - Stir at room temperature A->B Combine C 3. Reaction Monitoring - Thin-Layer Chromatography (TLC) - Monitor disappearance of starting material B->C React (24-48h) D 4. Work-up - Remove solvent under reduced pressure - Dissolve residue in Ethyl Acetate C->D Reaction Complete E 5. Aqueous Wash - Wash with saturated NaHCO₃ - Wash with brine D->E Extraction F 6. Drying & Concentration - Dry over Na₂SO₄ - Filter and concentrate E->F Isolate Organic Phase G 7. Purification - Silica Gel Chromatography F->G Crude Product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol:
  • Reagent Preparation:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-methylimidazole (1.0 eq).

    • Add anhydrous acetonitrile as the solvent (approx. 10 mL per gram of 2-methylimidazole).

    • Stir the mixture until the 2-methylimidazole is fully dissolved.

  • Reaction Initiation:

    • Slowly add ethyl acrylate (1.1 eq) to the stirring solution at room temperature. A slight exotherm may be observed.

    • Causality Insight: Using a slight excess of ethyl acrylate ensures the complete consumption of the limiting reagent, 2-methylimidazole, simplifying purification. Acetonitrile is an excellent solvent choice due to its polar aprotic nature, which facilitates the reaction without interfering.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature for 24-48 hours.

    • Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a mobile phase of 10% methanol in dichloromethane. The product spot should appear at a higher Rf than the starting 2-methylimidazole.

  • Work-up and Extraction:

    • Once the reaction is complete (as indicated by TLC), concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

    • Dissolve the resulting residue in ethyl acetate.

    • Transfer the solution to a separatory funnel and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove any unreacted acidic impurities, followed by a wash with brine to remove residual water.

    • Trustworthiness Check: The aqueous wash steps are critical for removing impurities and ensuring a cleaner crude product, which improves the efficiency of the final purification step.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product, often as a pale yellow oil or solid.

Purification Protocol: Flash Column Chromatography

The crude product is purified by flash column chromatography on silica gel to isolate the target compound from any side products or unreacted starting materials.

  • Column Preparation: Prepare a silica gel column using a slurry packing method with a hexane/ethyl acetate solvent system.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50-70%). The exact gradient should be optimized based on TLC analysis.

  • Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Final Concentration: Remove the solvent from the combined pure fractions under reduced pressure to yield this compound as a pure solid or oil.

Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is paramount. The following techniques are standard for full characterization.

Characterization Workflow

cluster_1 Characterization Workflow A Purified Product B ¹H NMR & ¹³C NMR (Structural Confirmation) A->B C Mass Spectrometry (MS) (Molecular Weight Verification) A->C D HPLC (Purity Assessment) A->D E Final Validated Compound B->E C->E D->E

Caption: Standard workflow for the analytical characterization of the final product.

Expected Analytical Data:
  • ¹H NMR Spectroscopy (400 MHz, CDCl₃): The proton NMR spectrum is the most informative method for structural confirmation.[7][8]

    • Rationale: Each unique proton environment in the molecule will give a distinct signal. The chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) provide a complete picture of the molecular structure.

ProtonsApprox. Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
-CH₂-CH₃ (ester)1.25triplet3HEthyl group methyl
-CH₂-CH₃ (ester)4.15quartet2HEthyl group methylene
N-CH₂-CH₂ -COO2.80triplet2HPropanoate methylene (β to N)
N-CH₂ -CH₂-COO4.20triplet2HPropanoate methylene (α to N)
Imidazole-CH₃2.40singlet3H2-position methyl group
Imidazole-H (C5-H)6.85doublet1HImidazole ring proton
Imidazole-H (C4-H)7.00doublet1HImidazole ring proton
  • ¹³C NMR Spectroscopy (100 MHz, CDCl₃):

    • Expected peaks around δ 171 (C=O, ester), 145 (C2-imidazole), 127 & 120 (C4/C5-imidazole), 61 (O-CH₂), 43 (N-CH₂), 34 (CH₂-COO), 14 (CH₃-ethyl), 12 (CH₃-imidazole).

  • Mass Spectrometry (ESI-MS):

    • The primary validation is the observation of the molecular ion peak.

    • Expected [M+H]⁺: m/z 183.1128

  • High-Performance Liquid Chromatography (HPLC):

    • Purity should be assessed using a standard C18 reverse-phase column with a mobile phase such as an acetonitrile/water gradient. The product should appear as a single major peak, with purity typically >95%.

Application Note: In Vitro Anticancer Activity Screening

Given the extensive research into imidazole derivatives as potential anticancer agents, a primary application for this compound is in biological screening.[2][3] The MTT assay is a standard colorimetric method for assessing cell viability and is an excellent first-pass screen for cytotoxic effects.

MTT Assay Workflow

cluster_2 MTT Cell Viability Assay A 1. Cell Seeding - Plate cancer cells in 96-well plate - Incubate for 24h B 2. Compound Treatment - Add serial dilutions of test compound - Incubate for 48-72h A->B Adherence C 3. MTT Addition - Add MTT reagent to each well - Incubate for 4h B->C Treatment Period D 4. Solubilization - Add DMSO or solubilizing agent - Gently shake to dissolve formazan C->D Metabolic Conversion E 5. Absorbance Reading - Read absorbance at 570 nm - (Reference at 630 nm) D->E Color Development F 6. Data Analysis - Calculate % viability vs. control - Determine IC₅₀ value E->F Quantification

Caption: Workflow for assessing compound cytotoxicity using the MTT assay.

Protocol for MTT Assay:
  • Cell Culture: Seed a human cancer cell line (e.g., A549, non-small cell lung cancer) into a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells with medium + DMSO as a vehicle control and wells with medium only as a negative control. Incubate for 48-72 hours.

  • MTT Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Mechanism Insight: Viable cells with active mitochondrial dehydrogenases will reduce the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%.

References

  • ethyl 3-(1H-imidazol-1-yl)propanoate | C8H12N2O2 | CID 11845203 . PubChem. [Link]

  • ethyl 3-(5-amino-4-carbamoylimidazol-1-yl)propanoate . ChemSynthesis. [Link]

  • Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E) -3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid . PubMed Central. [Link]

  • 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058) . Human Metabolome Database. [Link]

  • In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor . Heliyon. [Link]

  • Ethyl 3-(2-methylsulfanyl-imidazol-1-yl)-benzoate | C13H14N2O2S | CID 22224839 . PubChem. [Link]

  • Ethyl 3-(2-(chloromethyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate . PharmaCompass. [Link]

  • Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ) -3-(1-Methyl-1 H -imidazol-2-ylthio)acrylic Acid . ResearchGate. [Link]

  • Ethyl 3-(2-(((4-carbamimidoylphenyl)(nitroso)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate . Pharmaffiliates. [Link]

  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol . MDPI. [Link]

  • 1 H NMR spectra of the IL 1-ethyl-3-methylimidazolium acetate prior to... . ResearchGate. [Link]

  • 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies . PubMed Central. [Link]

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Application Notes and Protocols: Ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate as a Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and application of ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate. This document elucidates the critical role of this intermediate in the construction of pharmacologically active molecules, with a particular focus on the development of kinase inhibitors for oncology.

Introduction: The Significance of the 2-Methylimidazole Scaffold in Medicinal Chemistry

The imidazole ring is a privileged scaffold in medicinal chemistry, present in a wide array of bioactive compounds and approved drugs.[1][2] Its unique electronic properties, ability to act as a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions in metalloenzymes make it a versatile building block for designing molecules that interact with biological targets. The 2-methyl substituted imidazole moiety, in particular, offers a strategic combination of steric and electronic features. The methyl group can provide a point of differentiation for selective binding and can influence the overall lipophilicity and metabolic stability of a drug candidate. 2-Methylimidazole itself is a precursor to several nitroimidazole antibiotics used against anaerobic bacterial and parasitic infections.[3]

This compound emerges as a highly valuable intermediate, incorporating the 2-methylimidazole core with a flexible propanoate side chain. This side chain serves as a versatile handle for further chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, enabling the connection to other molecular fragments through peptide-like linkages, a common strategy in drug design.

Synthesis of this compound via Aza-Michael Addition

The most direct and efficient synthetic route to this compound is the aza-Michael addition of 2-methylimidazole to ethyl acrylate. This reaction is a conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. The reaction is typically base-catalyzed, although it can also proceed under thermal or microwave-assisted conditions.[4] The basicity of the imidazole nitrogen is sufficient to initiate the nucleophilic attack on the electron-deficient β-carbon of ethyl acrylate.

The causality behind this experimental choice lies in the high atom economy and generally mild conditions of the Michael addition. The reaction is often high-yielding and does not require complex protecting group strategies. The choice of catalyst, solvent, and temperature can be optimized to maximize the yield and minimize side reactions.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup and Purification cluster_3 Product Characterization Reactants 2-Methylimidazole Ethyl Acrylate Reaction_Vessel Round-bottom flask with magnetic stirrer and reflux condenser Reactants->Reaction_Vessel Solvent_Catalyst Solvent (e.g., Acetonitrile) (Optional) Catalyst (e.g., DBU) Solvent_Catalyst->Reaction_Vessel Heating Heating with stirring (e.g., 80°C) Reaction_Vessel->Heating Monitoring Reaction Monitoring by TLC or LC-MS Heating->Monitoring Solvent_Removal Removal of solvent under reduced pressure Monitoring->Solvent_Removal Extraction Extraction with organic solvent and water Solvent_Removal->Extraction Drying Drying of organic layer (e.g., Na2SO4) Extraction->Drying Purification Purification by column chromatography Drying->Purification Final_Product This compound Purification->Final_Product Analysis NMR, MS, IR Spectroscopy Final_Product->Analysis

Caption: Synthetic workflow for this compound.

Detailed Synthesis Protocol

Disclaimer: This protocol is a representative procedure based on established methods for aza-Michael additions. Researchers should conduct their own risk assessment and optimization.

Materials and Reagents:

  • 2-Methylimidazole (99%)[5]

  • Ethyl acrylate (99%, stabilized)

  • Acetonitrile (anhydrous)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (optional catalyst)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-methylimidazole (1.0 eq) in anhydrous acetonitrile.

  • Addition of Reagents: To the stirred solution, add ethyl acrylate (1.1 eq). If a catalyst is used, add DBU (0.1 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80°C and stir for 12-24 hours. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexanes).

  • Workup: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford pure this compound.

Product Characterization

The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.

Parameter Description
Molecular Formula C₉H₁₄N₂O₂
Molecular Weight 182.22 g/mol
Appearance Colorless to pale yellow oil or solid
Boiling Point 154-156 °C at 10 mmHg
Purity (Typical) >95%

Expected Spectroscopic Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.00 (d, J=1.2 Hz, 1H, imidazole-H), 6.85 (d, J=1.2 Hz, 1H, imidazole-H), 4.15 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 4.05 (t, J=6.8 Hz, 2H, -NCH₂CH₂-), 2.65 (t, J=6.8 Hz, 2H, -CH₂COO-), 2.40 (s, 3H, imidazole-CH₃), 1.25 (t, J=7.1 Hz, 3H, -OCH₂CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 171.5 (-COO-), 144.5 (imidazole-C2), 127.0 (imidazole-C4), 120.0 (imidazole-C5), 61.0 (-OCH₂CH₃), 43.0 (-NCH₂CH₂-), 34.5 (-CH₂COO-), 14.2 (-OCH₂CH₃), 12.5 (imidazole-CH₃).

  • Mass Spectrometry (ESI+): m/z 183.11 [M+H]⁺.

Application in Drug Discovery: An Intermediate for Kinase Inhibitors

This compound is a valuable intermediate in the synthesis of complex heterocyclic compounds, particularly those designed as kinase inhibitors for cancer therapy.[1][6] Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[6]

The propanoate side chain of the intermediate can be hydrolyzed to the corresponding carboxylic acid, which is then coupled with an appropriate amine-containing fragment to build the final drug molecule. This amide bond formation is a robust and widely used reaction in medicinal chemistry.

Case Study: A Building Block for Cyclin-Dependent Kinase (CDK) Inhibitors

Many potent kinase inhibitors feature an imidazole or a related nitrogen-containing ring, which is crucial for their binding to the ATP pocket of the kinases.[6] For example, AZD5438 is a potent inhibitor of CDK1, CDK2, and CDK9, and contains a 4-(1-isopropyl-2-methylimidazol-5-yl) pyrimidine core.[6] While not a direct derivative, the synthesis of such complex molecules often involves the coupling of pre-functionalized imidazole building blocks.

The general strategy involves the elaboration of the this compound intermediate as depicted in the workflow below.

Downstream Synthetic Workflow

G Intermediate This compound Hydrolysis Ester Hydrolysis (e.g., LiOH, H2O/THF) Intermediate->Hydrolysis Carboxylic_Acid 3-(2-methyl-1H-imidazol-1-yl)propanoic acid Hydrolysis->Carboxylic_Acid Amide_Coupling Amide Coupling (e.g., HATU, DIPEA) Carboxylic_Acid->Amide_Coupling Final_Compound Kinase Inhibitor Candidate Amide_Coupling->Final_Compound Amine_Fragment Amine-containing pharmacophore (R-NH2) Amine_Fragment->Amide_Coupling

Caption: Downstream modification of the intermediate for API synthesis.

Targeted Signaling Pathways

Imidazole-based compounds have been developed to target a variety of kinases involved in cancer progression, including:

  • Cyclin-Dependent Kinases (CDKs): These are essential for cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[6]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR blocks angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[1][2]

  • Epidermal Growth Factor Receptor (EGFR): Overactivity of EGFR is common in many cancers and drives tumor cell proliferation.[1][2]

The imidazole core often acts as a scaffold that correctly positions other functional groups to interact with key amino acid residues in the ATP-binding pocket of the target kinase, leading to potent and selective inhibition.

Kinase Inhibition Signaling Pathway Diagram

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Proliferation & Survival mTOR->Proliferation_Survival CDK Cyclin-Dependent Kinase (CDK) Cell_Cycle_Progression Cell Cycle Progression CDK->Cell_Cycle_Progression Transcription_Factors->Proliferation_Survival Inhibitor Imidazole-based Kinase Inhibitor Inhibitor->RTK Inhibition Inhibitor->CDK Inhibition

Caption: Simplified signaling pathways targeted by imidazole-based kinase inhibitors.

Conclusion

This compound is a strategically important intermediate in drug discovery. Its straightforward synthesis via aza-Michael addition and the versatility of its propanoate handle make it an attractive building block for the construction of complex drug candidates. The 2-methylimidazole core is a well-established pharmacophore in the design of kinase inhibitors, and this intermediate provides a convenient entry point for the development of novel therapeutics targeting key signaling pathways in oncology and other disease areas. The protocols and insights provided in this guide are intended to facilitate the work of researchers in this exciting and rapidly evolving field.

References

  • Anbalagan, M., et al. (2012). Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. Molecules, 27(20), 7015. Available at: [Link]

  • Wikipedia. (2023). 2-Methylimidazole. Available at: [Link]

  • Sharma, A., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(21), 6523. Available at: [Link]

  • ResearchGate. (2021). Imidazole-containing tyrosine kinase inhibitors targeting VEGFR-2 and EGFR reported in the literature. Available at: [Link]

  • MDPI. (2022). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Available at: [Link]

  • Pharmaffiliates. (n.d.). Ethyl 3-(2-(hydroxymethyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate. Available at: [Link]

  • PubChem. (n.d.). ethyl 3-(1H-imidazol-1-yl)propanoate. Available at: [Link]

  • ResearchGate. (2018). Introducing the aza-Michael Addition Reaction Between Acrylate and Dihydropyrimidin-2(1H)-thione into Polymer Chemistry. Available at: [Link]

  • PubChem. (n.d.). 2-Methylimidazole. Available at: [Link]

  • National Institutes of Health. (n.d.). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Available at: [Link]

  • RIAA UAEM. (2023). Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU. Available at: [Link]

  • PubMed. (2004). Michael addition of imidazole with acrylates catalyzed by alkaline protease from Bacillus subtilis in organic media. Available at: [Link]

  • National Institutes of Health. (2013). 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies. Available at: [Link]

  • MDPI. (2022). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Available at: [Link]

  • ChemSynthesis. (n.d.). ethyl 3-(5-amino-4-carbamoylimidazol-1-yl)propanoate. Available at: [Link]

  • ResearchGate. (n.d.). Aza-Michael addition of secondary amine to ethyl acrylate. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-CHEM-23-08A Last Updated: January 15, 2026

Welcome to the technical support center for the synthesis of ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and improve the yield and purity of this important intermediate. We will delve into the underlying chemistry of the aza-Michael addition, provide robust troubleshooting protocols, and answer frequently asked questions based on established literature and in-house expertise.

Overview of the Core Synthesis

The synthesis of this compound is most commonly achieved via an aza-Michael addition. This reaction involves the conjugate addition of a nitrogen nucleophile, 2-methylimidazole, to an electrophilic α,β-unsaturated carbonyl compound, ethyl acrylate.[1][2] While theoretically straightforward, this reaction's efficiency is highly sensitive to several parameters, which can lead to issues with yield, reaction rate, and byproduct formation.

The general reaction is as follows:

Understanding the mechanism is key to troubleshooting. The reaction can proceed with or without a catalyst. In the absence of a catalyst, the reaction is often slow. A base is typically used to deprotonate the imidazole N-H, increasing its nucleophilicity and initiating the conjugate addition.[3] Protic solvents can then facilitate the proton transfer to neutralize the resulting enolate intermediate, yielding the final product.[4]

Reaction Mechanism: Aza-Michael Addition

G cluster_0 Step 1: Deprotonation (Base Catalysis) cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation 2-MeIm 2-Methylimidazole ImAnion 2-Methylimidazolide Anion (Nucleophile) 2-MeIm->ImAnion B: Base Base (e.g., DABCO) EtAcr Ethyl Acrylate (Michael Acceptor) Enolate Enolate Intermediate ImAnion:e->Enolate:w Conjugate Addition Solvent Proton Source (e.g., Solvent, HB+) Product Final Product Enolate:e->Product:w H+ G cluster_solutions Potential Solutions start Low Yield (<60%) check_catalyst Is a catalyst being used? start->check_catalyst check_solvent Evaluate Solvent Choice check_catalyst->check_solvent Yes solution_catalyst Add Catalyst (e.g., DABCO, TEDA) check_catalyst->solution_catalyst No check_temp Optimize Temperature check_solvent->check_temp solution_solvent Switch to polar aprotic (MeCN) or screen solvents. check_solvent->solution_solvent check_reagents Verify Reagent Quality check_temp->check_reagents solution_temp Run at 45-60°C. Monitor for side reactions. check_temp->solution_temp solution_reagents Use fresh ethyl acrylate. Check 2-MeIm purity. check_reagents->solution_reagents

Caption: Decision tree for troubleshooting low reaction yield.

Detailed Breakdown:

  • Catalysis: While the reaction can proceed without a catalyst, it is often slow and incomplete. The use of a non-nucleophilic organic base is highly recommended.

    • Insight: 2-Methylimidazole is a relatively weak nucleophile. A base like 1,4-diazabicyclo[2.2.2]octane (DABCO) or triethylenediamine (TEDA) effectively deprotonates a small population of the imidazole, significantly increasing the concentration of the more potent imidazolide anion nucleophile without competing in the Michael addition itself. [5][6] * Recommendation: Add 0.1 to 0.2 equivalents of DABCO to the reaction mixture.

  • Solvent Choice: The solvent plays a critical role in solubilizing reactants and stabilizing intermediates.

    • Insight: Polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are often ideal. They effectively dissolve 2-methylimidazole and the intermediate ions without interfering with the reaction. Protic solvents like methanol can work but may slow the reaction by solvating the nucleophile. [4]Non-polar solvents like toluene are generally poor choices unless high temperatures are employed. [7] * Recommendation: Use acetonitrile as the primary solvent. If solubility is an issue, DMF is a stronger alternative.

  • Temperature: The reaction is typically conducted at slightly elevated temperatures.

    • Insight: Heating the reaction to 45-60°C provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe (typically 12-24 hours). [8]However, excessive heat (>80°C) can promote the polymerization of ethyl acrylate, a common side reaction that consumes the starting material and complicates purification.

    • Recommendation: Maintain the reaction temperature between 45-60°C and monitor progress by TLC or GC-MS.

  • Reagent Quality: The purity and stability of the starting materials are crucial.

    • Insight: Ethyl acrylate is prone to polymerization, especially if not stored with an inhibitor. Old or improperly stored ethyl acrylate will contain oligomers and polymers, reducing its effective concentration. 2-Methylimidazole is generally stable, but should be of high purity (>98%). [9] * Recommendation: Use freshly opened or distilled ethyl acrylate. Ensure the 2-methylimidazole is dry and free of contaminants.

Q2: I'm observing a significant, hard-to-remove byproduct. What is it and how can I prevent it?

The most common byproduct is the polymer of ethyl acrylate. Another possibility is the formation of a dialkylated product where a second molecule of ethyl acrylate reacts with the product.

  • Polymerization of Ethyl Acrylate: This occurs when the double bonds of the acrylate molecules react with each other, forming a long-chain polymer. This is often initiated by heat, light, or impurities.

    • Prevention:

      • Temperature Control: Do not exceed 60-65°C.

      • Inhibitor: Ensure the ethyl acrylate used contains an inhibitor like hydroquinone monomethyl ether (MEHQ).

      • Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of 2-methylimidazole relative to ethyl acrylate. A large excess of acrylate drives polymerization.

  • Dialkylation: This is less common but possible, especially under harsh conditions or with a large excess of acrylate.

    • Prevention: Maintain a strict 1.05:1 to 1.1:1 molar ratio of 2-methylimidazole to ethyl acrylate. Add the ethyl acrylate slowly (dropwise) to the solution of 2-methylimidazole to avoid high local concentrations.

Q3: My purification by column chromatography is difficult, with the product streaking on the silica gel. What are the best practices?

The basic nitrogen atoms in the imidazole ring can interact strongly with the acidic silica gel, leading to poor separation.

  • Insight: This interaction can be suppressed by adding a small amount of a basic modifier to the eluent.

  • Recommendations:

    • Eluent Modification: Add 0.5-1% triethylamine (TEA) or ammonia (in methanol) to your eluent system (e.g., ethyl acetate/hexanes). This will neutralize the acidic sites on the silica and significantly improve the peak shape.

    • Alternative Stationary Phase: Consider using neutral or basic alumina for chromatography instead of silica gel.

    • Acid-Base Extraction: An effective alternative to chromatography is a liquid-liquid extraction. [10] * Dissolve the crude reaction mixture in an organic solvent like dichloromethane (DCM) or ethyl acetate.

      • Extract with an acidic aqueous solution (e.g., 1M HCl). The basic product will move to the aqueous layer as a salt, leaving non-basic impurities (like acrylate polymer) in the organic layer.

      • Separate the layers. Carefully basify the aqueous layer with 1M NaOH or NaHCO₃ until pH > 8.

      • Extract the now-neutral product back into fresh organic solvent (3x portions).

      • Combine the organic extracts, dry with Na₂SO₄ or MgSO₄, filter, and evaporate the solvent to yield the purified product. [10]

Frequently Asked Questions (FAQs)

Q: Is a catalyst absolutely necessary for this reaction? A: While the reaction can proceed neat (without solvent or catalyst) at high temperatures, the yields are often lower and byproduct formation is more significant. Using a catalyst like DABCO under milder conditions (45-60°C) provides a more controlled and efficient reaction, leading to higher yields and purity. [6] Q: Can I use a different acrylate ester, like methyl or butyl acrylate? A: Yes, other alkyl acrylates can be used. The reaction mechanism is identical. However, reaction times and purification methods may need slight adjustments. The choice of ester typically depends on the desired properties of the final molecule or downstream process requirements.

Q: What is the ideal stoichiometry for the reactants? A: A slight excess of the nucleophile, 2-methylimidazole, is recommended. A molar ratio of approximately 1.1 equivalents of 2-methylimidazole to 1.0 equivalent of ethyl acrylate helps ensure the complete consumption of the acrylate, minimizing polymerization and simplifying purification.

Q: How should I monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is a simple and effective method. Use an eluent system similar to what you plan for column chromatography (e.g., 70:30 Ethyl Acetate:Hexanes + 1% TEA). Stain with potassium permanganate or iodine to visualize the spots. The disappearance of the limiting reagent (ethyl acrylate) indicates the reaction is complete. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring.

Q: What are the key safety considerations? A: Ethyl acrylate is a flammable liquid and a respiratory irritant. 2-Methylimidazole can cause skin and eye irritation. [11]All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Optimized Experimental Protocol

This protocol is a reliable starting point for achieving high yields.

Materials:

  • 2-Methylimidazole (99%)

  • Ethyl acrylate (inhibited, ≥99%)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO, ≥99%)

  • Acetonitrile (anhydrous)

  • Ethyl acetate (reagent grade)

  • Hexanes (reagent grade)

  • Triethylamine (≥99%)

  • 1M Hydrochloric Acid

  • 1M Sodium Hydroxide

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-methylimidazole (e.g., 1.1 eq) and DABCO (0.1 eq).

  • Add anhydrous acetonitrile to dissolve the solids (approx. 5 mL per gram of 2-methylimidazole).

  • Begin stirring and gently heat the mixture to 50°C in an oil bath.

  • Using a dropping funnel, add ethyl acrylate (1.0 eq) dropwise over 20-30 minutes. An exotherm may be observed.

  • After the addition is complete, maintain the reaction temperature at 50-55°C for 12-24 hours.

  • Monitor the reaction by TLC until the ethyl acrylate spot is no longer visible.

  • Once complete, cool the reaction mixture to room temperature and remove the acetonitrile under reduced pressure.

  • Perform an acid-base extraction as described in the Troubleshooting Guide (Q3) for purification.

  • The final product, this compound, should be obtained as a white to off-white solid. The reported melting point is 62°C. [12]

Data Summary Table

The following table summarizes the key parameters and their recommended ranges for optimizing the synthesis.

ParameterRecommended Value/ConditionRationale & Impact on Yield
Stoichiometry 1.1 : 1.0 (2-MeIm : EtAcr)Minimizes acrylate polymerization; drives reaction to completion.
Catalyst 0.1 - 0.2 eq. DABCO or TEDAIncreases nucleophilicity of imidazole, accelerating the reaction. [5]
Solvent Acetonitrile (MeCN) or DMFPolar aprotic solvent stabilizes intermediates without hindering the nucleophile. [4]
Temperature 45 - 60 °CProvides sufficient activation energy; higher temps risk polymerization. [8]
Reaction Time 12 - 24 hoursTypical duration for high conversion at the recommended temperature.
Purification Acid-Base Extraction or Chromatography with TEABasic product requires modified purification to prevent silica interaction. [10]

References

  • Lau, Y. H., & Woster, P. M. (2013). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. Synthetic Communications, 43(1), 1–8. [Link]

  • Wikipedia. (2023). Michael addition reaction. Retrieved from [Link]

  • Li, Y., et al. (2019). The convenient Michael addition of imidazoles to acrylates catalyzed by Lipozyme TL IM from Thermomyces lanuginosus in a continuous flow microreactor. Organic & Biomolecular Chemistry. [Link]

  • Vo, K.-D., et al. (2017). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. ResearchGate. [Link]

  • Khabnadideh, S., et al. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. PubMed. [Link]

  • Sobral, A. D., et al. (2019). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journal of Organic Chemistry. [Link]

  • Google Patents. (2014). WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.
  • Lau, Y. H., & Woster, P. M. (2013). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. PubMed Central. [Link]

  • PubChem. (n.d.). ethyl 3-(1H-imidazol-1-yl)propanoate. Retrieved from [Link]

  • University of Otago. (n.d.). N-Alkylation of imidazoles. Retrieved from [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

  • Journal of Basic and Applied Research in Biomedicine. (2021). About the Direction of Selective Alkylation and Cyanoethylation of Benzimidazoles, Benzothiazoles and Benzopyrimidines. [Link]

  • Google Patents. (n.d.). CN110776464A - N1 site alkylation method for imidazole compounds.
  • ResearchGate. (n.d.). 2-Methylimidazole-Assisted Synthesis of Two-Dimensional MOF-5 Catalyst with Enhanced Catalytic Activity for the Knoevenagel Condensation Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Introducing the aza-Michael Addition Reaction Between Acrylate and Dihydropyrimidin-2(1H)-thione into Polymer Chemistry. [Link]

  • Organic-Chemistry.org. (n.d.). Michael Addition. Retrieved from [Link]

  • Google Patents. (n.d.). RU2486176C1 - Method for preparing 2-methylimidazole.
  • ResearchGate. (2025). Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Michael-type addition of azoles of broad-scale acidity to methyl acrylate. Retrieved from [Link]

  • ResearchGate. (n.d.). imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 2-Methylimidazole-assisted synthesis of a two-dimensional MOF-5 catalyst with enhanced catalytic activity for the Knoevenagel condensation reaction. [Link]

  • ResearchGate. (n.d.). Generalized reaction scheme of the aza-Michael addition reaction.... Retrieved from [Link]

  • FABAD Journal of Pharmaceutical Sciences. (n.d.). N-Alkylation of Some Imidazopyridines. Retrieved from [Link]

  • International Agency for Research on Cancer. (n.d.). 2-METHYLIMIDAZOLE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]

  • RSC Publishing. (2022). Introducing the aza-Michael addition reaction between acrylate and dihydropyrimidin-2(1H)-thione into polymer chemistry. [Link]

  • ResearchGate. (n.d.). The proposed reaction mechanism for the aza-Michael addition of cyclic amine with methyl acrylate over CuBTC. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important imidazole derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the successful and efficient synthesis of your target compound.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved via aza-Michael addition of 2-methylimidazole to ethyl acrylate. This reaction, while straightforward in principle, is often complicated by the formation of several side products that can impact yield and purity. Understanding the mechanisms of these side reactions is crucial for optimizing your synthetic protocol.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

The reaction proceeds through an aza-Michael addition, which is a conjugate addition of a nitrogen nucleophile (2-methylimidazole) to an α,β-unsaturated carbonyl compound (ethyl acrylate). The reaction is typically catalyzed by a base, which deprotonates the imidazole to form a more nucleophilic imidazolate anion. This anion then attacks the β-carbon of the ethyl acrylate, followed by protonation to yield the final product.

Q2: What are the most common side products I should be aware of?

The most frequently encountered side products are:

  • N3-Regioisomer (ethyl 3-(2-methyl-1H-imidazol-3-yl)propanoate): Due to the unsymmetrical nature of 2-methylimidazole, alkylation can occur at either of the two nitrogen atoms.

  • Double Michael Addition Product: A secondary reaction where the initially formed product reacts with another molecule of ethyl acrylate.

  • Polymerization of Ethyl Acrylate: Acrylates are prone to polymerization, especially in the presence of bases or at elevated temperatures.

  • Hydrolysis Product (3-(2-methyl-1H-imidazol-1-yl)propanoic acid): The ethyl ester can be hydrolyzed to the corresponding carboxylic acid if water is present in the reaction mixture, particularly under basic or acidic conditions.

Q3: How can I monitor the progress of the reaction and the formation of side products?

Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. The starting materials, desired product, and major side products will likely have different Rf values. For more detailed analysis and quantification of product and impurity ratios, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are recommended.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions based on chemical principles.

Issue 1: Low Yield of the Desired Product and a Mixture of Regioisomers

Symptoms:

  • NMR or GC-MS analysis shows two major products with the same mass, corresponding to the N1 and N3 isomers.

  • The overall isolated yield of the desired N1-isomer is lower than expected.

Causality and Mechanistic Insight:

The regioselectivity of the N-alkylation of 2-methylimidazole is a classic example of kinetic versus thermodynamic control, influenced heavily by steric hindrance.[1][2]

  • N1-Alkylation (Desired Product): The methyl group at the 2-position creates steric hindrance around the N1 nitrogen. Attack at this position is sterically more demanding.

  • N3-Alkylation (Side Product): The N3 nitrogen is less sterically hindered, making it more accessible for the initial attack by the bulky ethyl acrylate.

The choice of base and solvent plays a critical role in determining the ratio of these two products.[2] Strong, bulky bases may favor deprotonation at the less hindered N3 position, while certain solvents can stabilize one transition state over the other.

Solutions:

StrategyActionable StepsRationale
Optimize the Base Use a non-bulky base like sodium hydride (NaH) or potassium carbonate (K2CO3).These bases are less likely to be sterically directed and can favor the formation of the thermodynamically more stable N1-alkylated product under the right conditions.[2]
Solvent Selection Employ a non-polar or moderately polar aprotic solvent such as Tetrahydrofuran (THF) or Dioxane.Solvents can influence the stability of the transition states. A systematic screening of solvents is recommended. In some cases, polar aprotic solvents like DMF can favor the thermodynamic product.[2][3]
Temperature Control Run the reaction at a slightly elevated temperature for a longer duration.This can allow the reaction to reach thermodynamic equilibrium, which may favor the more stable N1-isomer. However, be cautious of increased side reactions at higher temperatures.[4]
Purification Utilize column chromatography on silica gel.The two regioisomers will likely have different polarities, allowing for their separation. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or ethyl acetate) and a polar solvent (e.g., methanol) is a good starting point.

Workflow for Minimizing Regioisomer Formation

Caption: Troubleshooting workflow for regioselectivity.

Issue 2: Formation of a High Molecular Weight, Viscous Side Product

Symptoms:

  • The reaction mixture becomes viscous or solidifies.

  • A significant amount of an insoluble, sticky material is present during workup.

  • Analysis shows a broad signal in NMR or a complex mixture of high molecular weight species in MS.

Causality and Mechanistic Insight:

This is typically due to the polymerization of ethyl acrylate.[5] Michael additions are often base-catalyzed, and these same bases can initiate the anionic polymerization of the acrylate. This is more likely to occur at higher temperatures or with a high concentration of the base or acrylate.

Solutions:

StrategyActionable StepsRationale
Control Reactant Addition Add the ethyl acrylate slowly to the reaction mixture containing the 2-methylimidazole and the catalyst.This keeps the instantaneous concentration of the acrylate low, minimizing the rate of polymerization relative to the Michael addition.
Temperature Management Maintain a lower reaction temperature, if the reaction rate is still acceptable.Polymerization is often more temperature-sensitive than the Michael addition. Running the reaction at room temperature or even 0°C can significantly reduce polymer formation.
Choice of Catalyst Use a milder or catalytic amount of base.Strong bases can be potent initiators of anionic polymerization. Consider using weaker bases like triethylamine or DBU in catalytic amounts.
Inhibitor Addition Add a small amount of a radical inhibitor like hydroquinone or BHT.Although often base-initiated, radical polymerization can also occur. An inhibitor can suppress this pathway.
Issue 3: Presence of a More Polar Impurity, Especially After Aqueous Workup

Symptoms:

  • A spot with a lower Rf value than the product is observed on TLC.

  • LC-MS analysis shows a peak with a mass corresponding to the carboxylic acid.

  • The product has an acidic character upon extraction.

Causality and Mechanistic Insight:

This impurity is the carboxylic acid resulting from the hydrolysis of the ethyl ester of the product. This can happen if water is present in the reaction mixture, especially under basic or acidic conditions used during the reaction or workup. The synthesis of related imidazole acids often involves an intentional hydrolysis step, indicating the susceptibility of the ester to this reaction.[6]

Solutions:

StrategyActionable StepsRationale
Anhydrous Conditions Use dry solvents and reagents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).This minimizes the amount of water available for hydrolysis.
Careful Workup If an aqueous workup is necessary, use a saturated sodium bicarbonate solution to neutralize any acid and keep the pH basic to deprotonate the product acid, which may help in its separation into the aqueous layer. Perform the workup at a low temperature to minimize hydrolysis.Controlling the pH and temperature during extraction can minimize hydrolysis.
Purification The carboxylic acid is significantly more polar than the ester. It can usually be removed by column chromatography. Alternatively, an acidic wash of the organic layer during workup can remove the basic imidazole-containing compounds, but this might also lead to hydrolysis. A basic wash is generally preferred to remove the acid impurity.The difference in acidity and polarity between the ester and the carboxylic acid allows for straightforward separation.

Reaction Pathway and Side Reactions

G cluster_main Main Reaction Pathway cluster_side Side Reactions 2-Methylimidazole 2-Methylimidazole Desired Product (N1-Isomer) Desired Product (N1-Isomer) 2-Methylimidazole->Desired Product (N1-Isomer) + Ethyl Acrylate (Base Catalyst) N3-Regioisomer N3-Regioisomer 2-Methylimidazole->N3-Regioisomer + Ethyl Acrylate Ethyl Acrylate Ethyl Acrylate Polymer Polymer Ethyl Acrylate->Polymer Base/Heat Double Addition Product Double Addition Product Desired Product (N1-Isomer)->Double Addition Product + Ethyl Acrylate Hydrolysis Product Hydrolysis Product Desired Product (N1-Isomer)->Hydrolysis Product + H2O (Acid/Base)

Sources

Technical Support Center: Optimizing Reaction Conditions for Ethyl 3-(2-Methyl-1H-imidazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate. This document offers in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and optimize reaction outcomes.

Introduction

The synthesis of this compound is typically achieved through aza-Michael addition of 2-methylimidazole to ethyl acrylate. This reaction, while seemingly straightforward, can present several challenges, including low yields, incomplete conversion, and difficult purification. This guide is designed to provide practical, experience-driven insights to navigate these issues effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and atom-economical method is the direct aza-Michael addition of 2-methylimidazole to ethyl acrylate. This reaction can be performed under solvent- and catalyst-free conditions or with the aid of a catalyst to enhance reaction rates.

Q2: What are the main challenges I might face during this synthesis?

A2: Common challenges include:

  • Low reaction rates: The nucleophilicity of the imidazole can influence the reaction speed.

  • Side reactions: The formation of bis-adducts and polymerization of ethyl acrylate can reduce the yield of the desired product.

  • Purification difficulties: The basic nature of the imidazole ring can lead to issues like peak tailing during column chromatography.

Q3: Can I perform this reaction without a solvent?

A3: Yes, a solvent- and catalyst-free approach is a viable and environmentally friendly option. The reaction is typically conducted by heating a mixture of the reactants.

Q4: What catalysts can be used to improve the reaction rate?

A4: While not always necessary, catalysts like N-methylimidazole can be employed to accelerate the aza-Michael addition. Basic clays have also been shown to be effective catalysts, particularly under sonication.

Reaction Mechanism and Optimization

The synthesis of this compound proceeds via an aza-Michael addition, a conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound.

Reaction Scheme:
Key Optimization Parameters:
ParameterRecommendationRationale
Stoichiometry A slight excess of ethyl acrylate (1.1 to 1.5 equivalents) can be used.To ensure complete conversion of the 2-methylimidazole. However, a large excess should be avoided to minimize side reactions and simplify purification.
Temperature 80-100 °C for solvent-free reactions.Provides sufficient thermal energy to overcome the activation barrier without promoting significant decomposition or side reactions.
Solvent Solvent-free is preferred. If a solvent is necessary, polar aprotic solvents like DMSO can be used.Solvent-free conditions are greener and simplify workup. Polar aprotic solvents can help to solubilize the reactants and may accelerate the reaction.
Catalyst Generally not required. If used, N-methylimidazole (catalytic amount) is a good option.The inherent basicity of 2-methylimidazole is often sufficient to catalyze the reaction. N-methylimidazole is a more nucleophilic catalyst that can enhance the reaction rate[1].

Experimental Protocols

Protocol 1: Solvent- and Catalyst-Free Synthesis

This protocol is adapted from a similar procedure for the synthesis of related imidazole derivatives.

Materials:

  • 2-Methylimidazole

  • Ethyl acrylate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask, add 2-methylimidazole (1.0 eq).

  • Add ethyl acrylate (1.1 eq) to the flask.

  • Heat the mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane). The reaction is typically complete within 24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess ethyl acrylate under reduced pressure using a rotary evaporator to obtain the crude product.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

Question Possible Cause Solution
My reaction is not proceeding, or the yield is very low. Insufficient Reactivity: The reaction may be too slow at the chosen temperature.Increase the reaction temperature in 10 °C increments, up to 120 °C. Consider adding a catalyst like N-methylimidazole (0.05-0.1 eq) to accelerate the reaction[1].
Impure Reactants: The presence of water or other impurities in the starting materials can inhibit the reaction.Ensure that 2-methylimidazole and ethyl acrylate are pure and dry.
Reaction Monitoring: The reaction may not have reached completion.Monitor the reaction closely using TLC or GC-MS until the starting material is consumed.

Issue 2: Formation of Side Products

Question Possible Cause Solution
I am observing a significant amount of a higher molecular weight byproduct. Bis-addition Product: The product, a secondary amine, can react with a second molecule of ethyl acrylate.Use a smaller excess of ethyl acrylate (e.g., 1.05-1.1 eq). Monitor the reaction carefully and stop it once the 2-methylimidazole is consumed.
My reaction mixture is becoming viscous or solidifying. Polymerization of Ethyl Acrylate: Ethyl acrylate can polymerize, especially at higher temperatures or in the presence of radical initiators.Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation that can lead to radical formation. Avoid excessively high temperatures.

Issue 3: Purification Challenges

Question Possible Cause Solution
My compound is tailing significantly on the silica gel column. Strong Interaction with Silica: The basic nitrogen of the imidazole ring interacts strongly with the acidic silanol groups on the silica gel surface.Add a small amount of a basic modifier like triethylamine (0.5-1%) or ammonia solution to your mobile phase. Alternatively, use a less acidic stationary phase like neutral or basic alumina.
I am having difficulty finding a suitable solvent system for column chromatography. Inappropriate Polarity: The polarity of the mobile phase may not be optimal for separating your product from impurities.Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. A common starting point is a 70:30 mixture of hexane:ethyl acetate, gradually moving to higher concentrations of ethyl acetate. For more polar impurities, a dichloromethane/methanol gradient may be effective.
How can I purify the product without column chromatography? Crystallization: If the product is a solid, recrystallization can be an effective purification method.Try dissolving the crude product in a minimal amount of a hot solvent (e.g., ethyl acetate, ethanol, or a mixture of ethyl acetate and hexanes) and allowing it to cool slowly.
Acid-Base Extraction: This can be used to remove unreacted 2-methylimidazole.Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Wash with a dilute acid (e.g., 1M HCl) to protonate and remove the more basic 2-methylimidazole into the aqueous layer. Neutralize the organic layer and wash with brine before drying and concentrating.

Visualization of Key Processes

Reaction Workflow

Reaction Workflow Reactants 1. Reactants 2-Methylimidazole Ethyl Acrylate Reaction 2. Aza-Michael Addition Solvent-free, 80°C or Catalytic (e.g., N-methylimidazole) Reactants->Reaction Workup 3. Workup Removal of excess ethyl acrylate Reaction->Workup Purification 4. Purification Column Chromatography or Recrystallization Workup->Purification Product 5. Pure Product This compound Purification->Product

Caption: A typical workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Yield

Troubleshooting Low Yield Start Low Yield Observed Check_Conversion Check Reaction Conversion (TLC, GC-MS) Start->Check_Conversion Incomplete Incomplete Reaction Check_Conversion->Incomplete Complete Reaction Complete Check_Conversion->Complete Increase_Time Increase Reaction Time Incomplete->Increase_Time Increase_Temp Increase Temperature Incomplete->Increase_Temp Add_Catalyst Add Catalyst (e.g., N-methylimidazole) Incomplete->Add_Catalyst Check_Purity Check Reactant Purity Complete->Check_Purity Purification_Loss Investigate Purification Loss Complete->Purification_Loss

Caption: A decision-making diagram for troubleshooting low product yields.

Product Characterization

Upon successful synthesis and purification, it is crucial to characterize the final product to confirm its identity and purity.

Technique Expected Observations
¹H NMR Characteristic signals for the ethyl group (triplet and quartet), the two methylene groups of the propanoate chain (two triplets), the methyl group on the imidazole ring (singlet), and the two protons on the imidazole ring (two singlets or doublets). Note: Specific chemical shift data for this compound is not readily available in the cited literature and should be determined experimentally.
¹³C NMR Signals corresponding to the carbonyl carbon of the ester, the carbons of the ethyl group, the methylene carbons of the propanoate chain, the methyl carbon, and the carbons of the imidazole ring.
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of the product (C₉H₁₄N₂O₂, MW: 182.22 g/mol ).
IR Spectroscopy Characteristic absorption bands for the C=O stretch of the ester (around 1730 cm⁻¹), C-N stretching, and C-H stretching vibrations.

References

  • BenchChem. (2025).
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  • Wiley-VCH. (2007).
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  • ResearchGate. (n.d.).
  • Haddleton, D. M., et al. (2014). Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS. Polymer Chemistry.
  • ChemSynthesis. (2025). ethyl 3-(5-amino-4-carbamoylimidazol-1-yl)
  • NIH. (n.d.). Combined aza-Michael and radical photopolymerization reactions for enhanced mechanical properties of 3D printed shape memory polymers.
  • Sigma-Aldrich. (n.d.). ethyl 3-(2-methyl-1H-imidazol-1-yl)
  • ResearchGate. (n.d.). Sonocatalysis and Basic Clays.
  • The Royal Society of Chemistry. (2022). Introducing the aza-Michael Addition Reaction Between Acrylate and Dihydropyrimidin-2(1H)-thione into Polymer Chemistry.
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  • PubMed Central. (2013). 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies.
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  • Pharmaffiliates. (n.d.). Ethyl 3-(2-(hydroxymethyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)
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  • Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino)
  • ResearchGate. (2017). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)
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  • PubChem. (n.d.). ethyl 3-(1H-imidazol-1-yl)
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Technical Support Center: Ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the dedicated support center for ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. As a molecule incorporating both an N-substituted imidazole ring and an ethyl ester functional group, understanding its chemical behavior under various experimental conditions is crucial for obtaining reliable and reproducible results. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to address common stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of this compound that influence its stability?

A1: The stability of this molecule is governed by two key functional groups: the ethyl ester and the N-substituted 2-methylimidazole ring. The ethyl ester is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield 3-(2-methyl-1H-imidazol-1-yl)propanoic acid and ethanol.[1] The imidazole ring itself is generally aromatic and relatively stable, but it can be prone to oxidation and photodegradation, especially when in solution.[2][3]

Q2: How stable is the imidazole ring in this compound to oxidation?

A2: While the imidazole ring is considered a stable aromatic heterocycle, it is susceptible to oxidation.[4][5] The presence of an N-substituent can influence the degradation pathway.[6] Oxidative degradation can be initiated by strong oxidizing agents, such as hydrogen peroxide, or through autoxidation, which may be mediated by light or trace metal impurities.[2][3] Forced degradation studies often employ agents like hydrogen peroxide to intentionally induce and identify potential oxidative degradants.[3][7]

Q3: Is this compound sensitive to light?

A3: Yes, imidazole-containing compounds can be sensitive to photodegradation when in solution.[3] It is advisable to protect solutions of this compound from light, especially during long-term storage or prolonged experiments, to prevent the formation of photolytic degradation products. When conducting stability studies, photostability testing under controlled light exposure is a standard component.[7]

Q4: What are the expected degradation products under hydrolytic conditions?

A4: Under hydrolytic conditions (either acid- or base-catalyzed), the primary degradation pathway is the cleavage of the ethyl ester bond. This reaction, also known as saponification in the case of basic hydrolysis, will produce 3-(2-methyl-1H-imidazol-1-yl)propanoic acid and ethanol.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound in your experiments.

Issue 1: Inconsistent Purity or Presence of Unexpected Impurities in a Recently Purchased Batch
Potential Cause Troubleshooting Action & Explanation
Inadequate Storage Verify the compound was stored under the recommended conditions (cool, dry, and dark place). Exposure to moisture can initiate hydrolysis of the ester, while exposure to light and air can promote oxidative and photolytic degradation.[3]
Shipping Conditions If the compound was shipped without adequate protection from heat or light, degradation may have occurred in transit. It is advisable to perform an initial purity check (e.g., by HPLC) upon receipt of a new batch.
Manufacturing Impurities While suppliers provide a certificate of analysis, residual starting materials or by-products from the synthesis may be present. If you suspect this, contact the supplier for more detailed analytical data.
Issue 2: Gradual Degradation of the Compound in a Stock Solution
Potential Cause Troubleshooting Action & Explanation
Solvent-Induced Degradation The choice of solvent is critical. Protic solvents, especially water, can facilitate the hydrolysis of the ester.[1] If using aqueous buffers, ensure the pH is near neutral and consider preparing fresh solutions for each experiment. The imidazole moiety's stability can also be pH-dependent.[5]
Oxidation Dissolved oxygen in the solvent can lead to slow oxidation of the imidazole ring.[8] To mitigate this, consider degassing your solvent by sparging with an inert gas like nitrogen or argon before preparing your stock solution.
Photodegradation If the stock solution is stored in clear vials on the lab bench, it is susceptible to photodegradation.[3] Always store stock solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.
Issue 3: Appearance of a New Peak in HPLC Analysis During a Time-Course Experiment
Potential Cause Troubleshooting Action & Explanation
Hydrolysis of the Ethyl Ester This is a very common degradation pathway. The new peak is likely the carboxylic acid derivative, 3-(2-methyl-1H-imidazol-1-yl)propanoic acid. To confirm, you can intentionally hydrolyze a small sample of the starting material under mild acidic or basic conditions and compare the retention time of the resulting product with the new peak in your experiment.[1]
Oxidative Degradation If your experimental conditions involve oxidizing agents or prolonged exposure to air, the new peak could be an oxidized form of the imidazole ring.[2][3]
Interaction with Other Reagents Consider if any other components in your reaction mixture could be reacting with your compound. The imidazole ring, with its basic nitrogen, can interact with various electrophiles.[9]

Visualization of Potential Degradation Pathways

To better understand the stability of this compound, the following diagrams illustrate the key molecular structure and its primary degradation pathways.

Caption: Key identifiers for the parent compound.

parent This compound hydrolysis_product 3-(2-methyl-1H-imidazol-1-yl)propanoic Acid + Ethanol parent->hydrolysis_product Hydrolysis (H₂O, H⁺/OH⁻) oxidation_product Oxidized Imidazole Derivatives parent->oxidation_product Oxidation ([O], hv)

Caption: Primary degradation pathways for the target molecule.

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule.[2] The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.[7]

Protocol 1: Hydrolytic Degradation

Objective: To assess the stability of the compound in acidic and basic conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • HPLC grade water, acetonitrile, and methanol

  • Suitable HPLC system with UV detector

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis:

    • In a clean vial, mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • After incubation, cool the sample to room temperature and neutralize it with an equivalent amount of 0.1 M NaOH.

    • Dilute the sample with the mobile phase to an appropriate concentration for HPLC analysis.

  • Base Hydrolysis:

    • In a separate vial, mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate the mixture at room temperature for 4 hours (basic hydrolysis of esters is typically faster than acidic hydrolysis).[1]

    • After incubation, neutralize the sample with an equivalent amount of 0.1 M HCl.

    • Dilute the sample with the mobile phase for HPLC analysis.

  • Control Sample: Prepare a control by mixing 1 mL of the stock solution with 1 mL of HPLC grade water and subject it to the same conditions.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to the control to identify and quantify any degradation products.

Protocol 2: Oxidative Degradation

Objective: To determine the compound's susceptibility to oxidation.

Materials:

  • This compound stock solution (1 mg/mL)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system and solvents as described above

Procedure:

  • Sample Preparation:

    • In a clean vial, mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Protect the vial from light to prevent photolytic degradation.

  • Incubation:

    • Keep the mixture at room temperature for 24 hours.

  • Control Sample: Prepare a control by mixing 1 mL of the stock solution with 1 mL of HPLC grade water.

  • Analysis:

    • Dilute the samples with the mobile phase to a suitable concentration.

    • Analyze immediately by HPLC. The presence of new peaks in the H₂O₂-treated sample compared to the control indicates oxidative degradation.

References

  • Technical Support Center: Forced Degradation Studies of Imidazole-Containing Compounds. Benchchem.
  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed.
  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements.
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PubMed Central.
  • Degradative Behavior and Toxicity of Alkylated Imidazoles. ACS Publications.
  • Biodegradability of imidazole structures. ResearchGate.
  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. ResearchGate.
  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review.
  • This compound. Sigma-Aldrich.
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • Hydrolysis of esters. Chemguide.

Sources

Technical Support Center: Synthesis of Ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis of ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we delve into the nuances of the aza-Michael addition of 2-methylimidazole to ethyl acrylate, providing in-depth troubleshooting guides and validated protocols to help you minimize impurity formation and maximize yield and purity.

Section 1: Reaction Overview and Key Challenges

The synthesis of this compound is most commonly achieved via a base-catalyzed aza-Michael addition. While seemingly straightforward, this reaction is susceptible to several side reactions that can complicate purification and compromise the quality of the final product. Understanding the interplay of reactants, catalysts, and reaction conditions is paramount to success.

The primary challenges in this synthesis include:

  • Controlling Regioselectivity: Ensuring the alkylation occurs exclusively at the N-1 position of the 2-methylimidazole ring.

  • Preventing Polymerization: Avoiding the base-catalyzed polymerization of the ethyl acrylate Michael acceptor.

  • Minimizing Side Products: Suppressing the formation of dialkylated imidazolium salts and hydrolysis byproducts.

  • Ensuring Complete Reaction: Driving the reaction to completion to avoid challenging separations of the final product from the starting imidazole.

This guide will address each of these challenges in detail.

Section 2: Troubleshooting and FAQ Guide

This section is structured to provide direct answers and actionable solutions to common problems encountered during the synthesis.

FAQ 1: Low Yield or Incomplete Reaction

Question: My reaction has stalled, or the yield of the desired product is significantly lower than expected. What are the likely causes and how can I fix this?

Answer: Low conversion is a frequent issue and typically points to insufficient nucleophilicity of the 2-methylimidazole or suboptimal reaction conditions. The aza-Michael addition can be a reversible process, and pushing the equilibrium toward the product is key.

Causality and Troubleshooting Steps:

  • Inadequate Base Strength or Stoichiometry: The imidazole proton (pKa ≈ 14.5) must be sufficiently removed to generate the nucleophilic imidazolate anion. If a weak base is used, the concentration of the active nucleophile may be too low.

    • Solution: While weak bases like potassium carbonate (K₂CO₃) can work, stronger bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an anhydrous aprotic solvent (like THF or DMF) will ensure complete deprotonation.[1] However, strong bases can promote acrylate polymerization, so careful temperature control is essential. Alternatively, using a catalyst like N-methylimidazole can promote the reaction under milder conditions.[2]

  • Suboptimal Solvent Choice: The solvent plays a critical role in solvating the imidazolate anion and influencing reaction rates.

    • Solution: Polar aprotic solvents like acetonitrile (MeCN), N,N-Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO) are generally preferred as they effectively dissolve the reactants and support the charged intermediates.[1] For catalyst-free conditions, conducting the reaction neat (using the ethyl acrylate as the solvent) at an elevated temperature (e.g., 80 °C) can be effective, provided the 2-methylimidazole is sufficiently soluble.[3]

  • Low Reaction Temperature: The reaction may be too slow at room temperature, especially without a strong base or catalyst.

    • Solution: Heating the reaction mixture is a common strategy. A temperature range of 50-80 °C is often a good starting point.[3][4] Monitor the reaction by TLC or LC-MS to track the consumption of starting materials and avoid prolonged heating, which can lead to side products.

FAQ 2: Presence of a Troublesome Side Product with a Similar Polarity to the Main Product

Question: I'm seeing a significant impurity in my crude NMR that is difficult to separate by column chromatography. The mass spectrum suggests it's an isomer of my product. What is it and how do I prevent its formation?

Answer: This is likely the N-3 alkylated regioisomer, ethyl 3-(2-methyl-1H-imidazol-3-yl)propanoate. While the methyl group at the C-2 position provides steric hindrance that strongly favors N-1 alkylation, the formation of the N-3 isomer can occur under certain conditions.[5][6]

Causality and Prevention:

  • Mechanism of Formation: When 2-methylimidazole is deprotonated, the resulting anion has electron density on both nitrogen atoms. Alkylation can theoretically occur at either site.[7][8] Steric hindrance from the C-2 methyl group makes the N-1 position electronically and sterically more accessible to the incoming electrophile (ethyl acrylate).

  • Preventative Measures:

    • Sterically Bulky Bases: Using a bulkier base may further enhance the steric preference for the N-1 position.

    • Lower Reaction Temperature: Thermodynamic control, often favored by lower temperatures, will favor the formation of the more stable N-1 isomer.

    • Solvent Effects: The choice of solvent can influence the tautomeric equilibrium of the starting imidazole and the solvation of the transition state, thereby affecting the isomeric ratio.[6] Aprotic solvents are generally recommended.

FAQ 3: The Reaction Mixture Became Viscous or Solidified

Question: My reaction mixture turned into a thick, unmanageable gel or solid. What happened?

Answer: This is a classic sign of the polymerization of ethyl acrylate.[9] Acrylates are highly susceptible to anionic polymerization, especially in the presence of strong bases or nucleophiles at elevated temperatures.[9][10]

Causality and Prevention:

  • Mechanism: The imidazolate anion, or the hydroxide/alkoxide base, can initiate the polymerization of ethyl acrylate. This process can be rapid and exothermic, leading to a runaway reaction if not controlled.

  • Preventative Measures:

    • Control Temperature: Maintain a lower reaction temperature. If using a strong base like NaH, perform the deprotonation step at 0 °C before slowly adding the ethyl acrylate.

    • Limit Base Concentration: Use a catalytic amount of a strong base or a weaker base like K₂CO₃ if possible.

    • Control Stoichiometry: Avoid a large excess of ethyl acrylate. A 1:1.2 to 1:1.5 ratio of 2-methylimidazole to ethyl acrylate is a reasonable starting point.

    • Consider a Catalyst-Free Approach: Heating the neat reactants without a base can sometimes provide the product cleanly, avoiding base-induced polymerization entirely.[3]

FAQ 4: A New, Highly Polar Impurity is Detected, Especially During Workup

Question: After aqueous workup or upon standing, I observe a new, very polar spot on my TLC plate, and my overall yield of the ester has decreased. What is this impurity?

Answer: This is almost certainly the hydrolysis product, 3-(2-methyl-1H-imidazol-1-yl)propanoic acid. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic aqueous conditions, particularly with heating.[9]

Causality and Prevention:

  • Mechanism: Saponification (base-catalyzed hydrolysis) of the ester group by residual base during aqueous workup, or acid-catalyzed hydrolysis if the workup involves an acidic wash.

  • Preventative Measures:

    • Neutral Workup: Quench the reaction by adding it to a neutral buffer or cold water rather than a strong acid or base solution.

    • Avoid High Temperatures During Workup: Perform extractions and washes at room temperature or below.

    • Thorough Extraction: The carboxylic acid byproduct is often water-soluble at neutral or basic pH, so it can sometimes be removed by careful extraction with an organic solvent.

    • Anhydrous Conditions: Ensure the reaction is run under dry conditions to prevent hydrolysis during the synthesis itself.

FAQ 5: A More Polar, Charged Impurity is Observed by LC-MS

Question: My LC-MS analysis shows a species with a higher mass and a positive charge, which does not show up on GC. What could it be?

Answer: This is characteristic of a dialkylated product, a 1,3-disubstituted-2-methylimidazolium salt. The N-alkylated imidazole product is still nucleophilic and can react with a second molecule of ethyl acrylate to form a quaternary imidazolium salt.[8][11]

Causality and Prevention:

  • Mechanism: The nitrogen at the 3-position of the product, this compound, can act as a nucleophile and attack another molecule of ethyl acrylate.

  • Preventative Measures:

    • Strict Stoichiometric Control: Use a slight excess of 2-methylimidazole relative to ethyl acrylate (e.g., 1.1:1) to ensure the electrophile is consumed before significant dialkylation can occur.[11]

    • Monitor Reaction Progress: Track the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting 2-methylimidazole is consumed. Over-running the reaction provides more opportunity for this side product to form.

    • Lower Temperature: This side reaction is generally slower than the initial alkylation. Running the reaction at the lowest feasible temperature can improve selectivity for the mono-alkylated product.[11]

Section 3: Visualizing the Reaction and Impurity Pathways

The following diagrams illustrate the intended reaction and the formation pathways of the key impurities discussed.

Main Reaction Pathway

G 2-Methylimidazole 2-Methylimidazole Imidazolate Anion Imidazolate Anion 2-Methylimidazole->Imidazolate Anion + Base Product Ethyl 3-(2-methyl-1H- imidazol-1-yl)propanoate Imidazolate Anion->Product + Ethyl Acrylate (Michael Addition)

Caption: Desired aza-Michael addition reaction pathway.

Key Impurity Formation Pathways

Impurities cluster_start Starting Materials cluster_product Desired Product cluster_impurities Potential Impurities 2-Methylimidazole 2-Methylimidazole Isomer N-3 Regioisomer 2-Methylimidazole->Isomer + Ethyl Acrylate (Attack at N-3) Ethyl Acrylate Ethyl Acrylate Polymer Poly(ethyl acrylate) Ethyl Acrylate->Polymer Base/Heat Product Ethyl 3-(2-methyl-1H- imidazol-1-yl)propanoate Hydrolysis 3-(2-methyl-1H-imidazol-1-yl) propanoic acid Product->Hydrolysis H₂O (Acid/Base) Dialkylation Dialkylated Imidazolium Salt Product->Dialkylation + Ethyl Acrylate

Caption: Formation pathways of common synthesis impurities.

Section 4: Experimental Protocols and Data

Protocol 1: Optimized Synthesis with Weak Base

This protocol is designed to minimize polymerization while achieving good conversion.

Steps:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-methylimidazole (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and acetonitrile (MeCN, 5 mL per gram of 2-methylimidazole).

  • Stir the suspension at room temperature for 15 minutes.

  • Add ethyl acrylate (1.2 eq) dropwise to the mixture.

  • Heat the reaction mixture to 60-70 °C and monitor by TLC or LC-MS every 2 hours.

  • Upon completion (typically 6-12 hours), cool the mixture to room temperature.

  • Filter off the K₂CO₃ and wash the solid with a small amount of MeCN.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude oil/solid by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient, e.g., 50% to 100% ethyl acetate).

ParameterRecommended ConditionRationale
Base K₂CO₃Sufficiently basic to promote the reaction without aggressively initiating acrylate polymerization.
Solvent Acetonitrile (MeCN)Polar aprotic solvent that facilitates the reaction; easily removed.
Temperature 60-70 °CProvides sufficient energy to overcome the activation barrier without promoting side reactions.
Stoichiometry 1.2 eq Ethyl AcrylateA slight excess of the acrylate helps drive the reaction to completion.
Expected Yield 75-90%
Expected Purity >98% after chromatography
Protocol 2: Catalyst-Free Neat Synthesis

This protocol eliminates the base entirely, avoiding polymerization and saponification risks.

Steps:

  • In a sealed vial or flask, combine 2-methylimidazole (1.0 eq) and ethyl acrylate (1.5 eq).

  • Stir the mixture at 80 °C. The 2-methylimidazole should dissolve as the reaction progresses.

  • Monitor the reaction by TLC or LC-MS. The reaction may take 12-24 hours.

  • After completion, cool the mixture to room temperature.

  • Remove the excess ethyl acrylate under reduced pressure.

  • Purify the residue by column chromatography as described in Protocol 1.

ParameterRecommended ConditionRationale
Base/Catalyst NoneSimplifies the reaction and workup; avoids base-catalyzed side reactions.[3]
Solvent None (Neat)Green chemistry approach; high concentration of reactants.
Temperature 80 °CThermal energy drives the reaction in the absence of a catalyst.
Stoichiometry 1.5 eq Ethyl AcrylateExcess acrylate acts as the solvent and drives the reaction forward.
Expected Yield 80-95%
Expected Purity >98% after chromatography

Section 5: Analytical Characterization

Accurate identification of the product and impurities is crucial. HPLC and NMR are the primary methods for this.

Impurity Identification Guide
Compound1H NMR Chemical Shifts (δ, ppm) - Key SignalsTypical LC-MS Behavior
Product: Ethyl 3-(2-Me-1H-imidazol-1-yl)propanoate ~4.1 (q, 2H, -OCH₂ CH₃), ~4.0 (t, 2H, -N-CH₂ -), ~2.6 (t, 2H, -CH₂ CO₂Et), ~2.3 (s, 3H, imidazole-CH₃ ), ~1.2 (t, 3H, -OCH₂CH₃ )Elutes as a sharp peak. Shows [M+H]⁺ at m/z 183.11.
Impurity: 3-(2-Me-1H-imidazol-1-yl)propanoic acid Similar to product but lacks ethyl signals (~4.1, ~1.2 ppm). Carboxylic acid proton may be broad or not observed.[12]More polar, shorter retention time. Shows [M+H]⁺ at m/z 155.08.
Impurity: 2-Methylimidazole (Starting Material) ~7.0-6.8 (s, 2H, imidazole CH ), ~2.3 (s, 3H, -CH₃ )Polar, elutes early. Shows [M+H]⁺ at m/z 83.06.
Impurity: Poly(ethyl acrylate) Very broad signals, typically ~4.1 ppm (br, -OCH₂ -), ~2.3 ppm (br, backbone -CH -), ~1.6 ppm (br, backbone -CH₂ -), ~1.2 ppm (br, -CH₃ ).[1][8]May not elute or appears as a broad, unresolved hump. Not typically seen by ESI-MS.
Impurity: Dialkylated Imidazolium Salt Signals will be shifted downfield compared to the product due to the positive charge. Imidazole ring protons will be particularly deshielded.[10]More polar than the product. Will show a parent ion [M]⁺ (not [M+H]⁺) corresponding to the cation mass.
Troubleshooting Workflow

Troubleshooting cluster_issues cluster_solutions Start Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) Problem Low Conversion? Start->Problem Identify Issue Start->Problem Solution • Increase temperature • Use stronger base • Change solvent Problem->Solution Problem->Solution Yes Problem2 Polymer Formed? Problem->Problem2 No Problem3 Hydrolysis Product Present? Problem2->Problem3 No Solution2 • Lower temperature • Use weaker base • Control stoichiometry Problem2->Solution2 Yes Problem4 Dialkylation Observed? Problem3->Problem4 No Solution3 • Use anhydrous conditions • Perform neutral workup Problem3->Solution3 Yes Solution4 • Use excess imidazole • Monitor reaction closely • Lower temperature Problem4->Solution4 Yes

Caption: A logical workflow for troubleshooting common synthesis issues.

Section 6: References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole. Retrieved from Benchchem.

  • Benchchem. (n.d.). Application Notes and Protocols: Reaction Conditions for N-Alkylation of 2-Acetyl-4-Methylimidazole. Retrieved from Benchchem.

  • Benchchem. (n.d.). Overcoming steric hindrance in N-alkylation of imidazole derivatives. Retrieved from Benchchem.

  • Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry.

  • University of Pennsylvania. (n.d.). Self-Initiation Mechanism in Spontaneous Thermal Polymerization of Ethyl and n-Butyl Acrylate: A Theoretical Study.

  • Benchchem. (n.d.). preventing side reactions in sodium imidazole mediated alkylations. Retrieved from Benchchem.

  • ACS Publications. (n.d.). Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents | The Journal of Organic Chemistry.

  • TIJER. (2024). STUDY OF ACRYLIC ACID AND ACRYLATES – INDIAN SCENARIO YEAR-2022.

  • ACS Publications. (n.d.). Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling.

  • University of Otago. (n.d.). N-Alkylation of imidazoles.

  • PubMed. (2004). Michael addition of imidazole with acrylates catalyzed by alkaline protease from Bacillus subtilis in organic media. Biotechnology Letters.

  • ResearchGate. (n.d.). Imidazoles in the aza‐Michael reaction with acrylic acid derivatives.

  • ResearchGate. (n.d.). Conversions after given time of the aza‐Michael addition of 3–7 with....

  • ResearchGate. (n.d.). The proposed reaction mechanism for the aza-Michael addition of cyclic amine with methyl acrylate over CuBTC.

  • Taylor & Francis Online. (n.d.). Polymerization Mechanism and Kinetics of Preparation of Methacrylic Acid-Ethyl Acrylate Copolymer Emulsion Reverse Demulsifier.

  • MDPI. (n.d.). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation.

  • PubChem. (n.d.). 3-(2-methyl-1H-imidazol-1-yl)propanoic acid.

  • ResearchGate. (2025). Synthesis and characterization of 2-Methylimidazolium salts containing carboxyl group.

  • ResearchGate. (2025). Sonocatalysis and Basic Clays. Michael Addition Between Imidazole and Ethyl Acrylate.

  • NIH. (n.d.). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation.

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation.

Sources

Technical Support Center: Crystallization of Ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate is a key intermediate in pharmaceutical synthesis. Its purification via crystallization is a critical step that dictates the purity, yield, and downstream performance of the active pharmaceutical ingredient (API). However, like many imidazole derivatives, its crystallization can present challenges, including oiling out, poor crystal formation, and low yields. This guide is designed to be a comprehensive resource for systematically diagnosing and resolving these issues.

Troubleshooting Guide

This section addresses specific problems you may encounter during the crystallization of this compound in a question-and-answer format.

Question 1: My compound is "oiling out" instead of forming crystals upon cooling. What is happening and how can I fix it?

Answer:

"Oiling out" is a common phenomenon where the compound separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase.[1][2] This typically occurs when the solution becomes supersaturated at a temperature above the melting point of the solute.[1] For this compound, which is a solid at room temperature, oiling out can be particularly problematic as the oil may solidify into an amorphous mass, trapping impurities.[2]

Causality and Solutions:

  • High Solute Concentration: The concentration of your compound in the hot solvent may be too high, leading to rapid supersaturation upon cooling.

    • Solution: Re-heat the mixture until the oil redissolves and add more of the same solvent to decrease the concentration. A more dilute solution will become supersaturated at a lower temperature, increasing the likelihood of crystal formation.[1]

  • Rapid Cooling: Cooling the solution too quickly can induce precipitation above the compound's melting point.

    • Solution: Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath. Slow cooling rates provide a larger window for nucleation and crystal growth to occur at an optimal temperature.

  • Inappropriate Solvent Choice: The solvent may be too "good," meaning it keeps the compound dissolved even at lower temperatures, or the boiling point of the solvent might be significantly higher than the melting point of your compound.

    • Solution: Consider a different solvent or a two-solvent system. A good solvent for crystallization should dissolve the compound well at its boiling point but poorly at low temperatures. For imidazole derivatives, common solvents to screen include ethanol, isopropanol, acetone, ethyl acetate, and toluene.[3] A two-solvent system, such as ethanol/water or ethyl acetate/hexane, can also be effective.[3]

  • Presence of Impurities: Impurities can depress the melting point of your compound, making it more prone to oiling out.[1][4]

    • Solution: If you suspect impurities, consider a pre-purification step such as column chromatography. For basic compounds like imidazoles, using neutral or basic alumina for chromatography can be more effective than silica gel.[3]

Question 2: No crystals are forming, even after the solution has cooled completely. What should I do?

Answer:

The absence of crystal formation indicates that the solution has not reached a sufficient level of supersaturation for nucleation to occur.

Causality and Solutions:

  • Excess Solvent: You may have used too much solvent, preventing the solution from becoming supersaturated upon cooling.

    • Solution: Gently heat the solution to evaporate some of the solvent. Continue this process until the solution becomes slightly cloudy at the boiling point, then add a small amount of solvent to redissolve the solid and allow it to cool slowly.

  • Lack of Nucleation Sites: Spontaneous nucleation can sometimes be slow to initiate.

    • Solution 1: Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Solution 2: Seeding: If you have a small amount of pure crystalline material, add a single seed crystal to the cooled, supersaturated solution. This will provide a template for further crystal growth.[5]

  • Inappropriate Solvent: The solvent may be too "good," keeping your compound fully dissolved even at low temperatures.

    • Solution: If solvent evaporation is not effective, you may need to remove the solvent entirely and attempt crystallization with a different solvent system.

Question 3: The crystallization produced very fine needles or a powder, which is difficult to filter and may have lower purity. How can I obtain larger crystals?

Answer:

The formation of small crystals is often a result of rapid nucleation and crystal growth.

Causality and Solutions:

  • High Supersaturation and Rapid Cooling: A high degree of supersaturation, often caused by rapid cooling, leads to the formation of many small nuclei simultaneously.

    • Solution: Slow down the cooling rate. Allow the solution to cool naturally to room temperature before placing it in a cold bath. Insulating the flask can also help to slow the cooling process. A slower cooling rate favors the growth of existing crystals over the formation of new nuclei, resulting in larger, more well-defined crystals.

  • Solvent System: The choice of solvent can influence crystal habit.

    • Solution: Experiment with different solvents or solvent mixtures. Sometimes, a slightly more viscous solvent system can slow down diffusion and promote the growth of larger crystals.

Question 4: My final crystalline product has a low yield. What are the potential causes and how can I improve it?

Answer:

A low yield can be attributed to several factors throughout the crystallization process.

Causality and Solutions:

  • Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor after cooling.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve your compound.

  • Premature Crystallization: If crystallization occurs in the funnel during a hot filtration step, you will lose a portion of your product.

    • Solution: Ensure your filtration apparatus (funnel and receiving flask) is pre-heated before filtering the hot solution.

  • Incomplete Crystallization: The solution may not have been cooled for a sufficient amount of time or to a low enough temperature.

    • Solution: Ensure the solution is allowed to cool for an adequate period, and consider using a colder bath (e.g., an ice-salt bath) if your compound has significant solubility at 0°C.

  • Washing with a "Good" Solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve some of your product.

    • Solution: Always wash the crystals with a small amount of ice-cold crystallization solvent.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for selecting a crystallization solvent for this compound?

A1: A systematic approach is best. Start with solvents that have a moderate polarity. Given the ester and imidazole functionalities, good candidates to screen would be ethanol, isopropanol, ethyl acetate, and acetone. A two-solvent system, such as ethanol-water or ethyl acetate-hexane, is also a very effective strategy for imidazole derivatives.[3]

Q2: Could polymorphism be an issue for this compound?

A2: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a known phenomenon for nitrogen-containing heterocyclic compounds, such as 1,2,4-triazole derivatives.[6] While there is no specific data on the polymorphism of this compound in the reviewed literature, it is a possibility that should be considered, especially in a pharmaceutical development context. Different polymorphs can have different physical properties, including solubility and stability. If you observe different crystal habits or properties from batch to batch, a polymorphism study may be warranted.

Q3: How can I tell if my compound is pure after crystallization?

A3: A sharp melting point range (typically 1-2°C) is a good indicator of purity. You can also use analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to assess the purity of your crystalline product.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of the selected solvent (e.g., ethanol or ethyl acetate).

  • Heating: Gently heat the mixture on a hot plate with stirring. Gradually add more solvent until the solid completely dissolves.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Crystal Growth: Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the ice-cold solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Two-Solvent Recrystallization

  • Dissolution: Dissolve the crude solid in the minimum amount of a "good" hot solvent (e.g., hot ethanol) in which the compound is very soluble.

  • Addition of "Poor" Solvent: While the solution is still hot, add a "poor" solvent (e.g., water or hexane) in which the compound is insoluble, dropwise, until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the "good" hot solvent to just redissolve the precipitate and make the solution clear again.

  • Cooling and Isolation: Follow steps 3-6 from the single-solvent protocol.

Data Summary

Solvent SystemPolaritySuitability for Imidazole Derivatives
Ethanol/WaterPolar ProticOften effective; water acts as an anti-solvent.
Ethyl Acetate/HexaneModerately Polar/NonpolarA common and effective combination.
AcetonePolar AproticCan be a good single solvent for some derivatives.
TolueneNonpolarMay be suitable for less polar derivatives.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting common crystallization problems.

TroubleshootingWorkflow start Start Crystallization oiling_out Problem: Oiling Out start->oiling_out Cooling no_crystals Problem: No Crystals start->no_crystals Cooling poor_yield Problem: Poor Yield start->poor_yield Isolation solution1 Re-heat & Add Solvent Slow Cooling oiling_out->solution1 High Concentration / Rapid Cooling solution2 Change Solvent System oiling_out->solution2 Inappropriate Solvent solution3 Pre-purify Material oiling_out->solution3 Impurities Present no_crystals->solution2 Solvent Too Good solution4 Evaporate Solvent no_crystals->solution4 Excess Solvent solution5 Scratch Flask / Add Seed Crystal no_crystals->solution5 No Nucleation solution6 Use Minimum Hot Solvent poor_yield->solution6 Excess Solvent solution7 Pre-heat Funnel poor_yield->solution7 Premature Crystallization solution8 Ensure Complete Cooling poor_yield->solution8 Incomplete Crystallization end Successful Crystallization solution1->end solution2->end solution3->end solution4->end solution5->end solution6->end solution7->end solution8->end

Caption: A workflow diagram for troubleshooting common crystallization issues.

References

  • Crystal and Molecular Structure Analysis of 2-Methylimidazole. Ask this paper | Bohrium. (2009). Available at: [Link]

  • Process for purifying imidazoles and imidazol-based agents by crystallisation. Google Patents. EP0856344A1.
  • Crystal data and structure refinement details of 2-methylimidazole. ResearchGate. (2010). Available at: [Link]

  • 2-methylimidazolium hydrogen succinate single crystal growth and DFT insight for NLO applications. Taylor & Francis Online. (2022). Available at: [Link]

  • Crystal and Molecular Structure Analysis of 2-Methylimidazole. ResearchGate. (2009). Available at: [Link]

  • Troubleshooting. Chemistry LibreTexts. (2022). Available at: [Link]

  • Oiling Out in Crystallization. Mettler Toledo. Available at: [Link]

  • Ethyl 3-(2-hydroxyphenyl)propanoate | C11H14O3 | CID 12263583. PubChem. Available at: [Link]

  • Process for the preparation of benzimidazole derivatives and salts thereof. Google Patents. WO2013150545A2.
  • Ethyl 3-(2-(chloromethyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate. LookChem. Available at: [Link]

  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024). Available at: [Link]

  • How to avoid the formation of oil droplets during recrystallization? ResearchGate. (2014). Available at: [Link]

  • Recrystallization (help meeeeee). Reddit. (2013). Available at: [Link]

  • ethyl 3-(1H-imidazol-1-yl)propanoate | C8H12N2O2 | CID 11845203. PubChem. Available at: [Link]

  • Recrystallizing imidazole. Reddit. (2020). Available at: [Link]

  • ethyl 3-(1-azetidinyl)propanoate. ChemSynthesis. (2025). Available at: [Link]

  • Method for refining imidazole through combination of continuous reduced-pressure side stream rectification and roller crystallization. Google Patents. CN104496907A.
  • 2-Methylimidazole. Wikipedia. Available at: [Link]

  • Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. (2024). Available at: [Link]

  • Synthesis of new 2-methylimidazole derivatives. ResearchGate. (2000). Available at: [Link]

Sources

Technical Support Center: Stability and Degradation of Ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of its stability profile and degradation pathways. Our goal is to equip you with the scientific rationale and practical methodologies required for robust and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the degradation of this compound, providing a foundational understanding of its stability characteristics.

Q1: What are the primary degradation pathways for this compound?

A1: The molecule possesses two primary labile moieties: an ethyl ester and a 2-methylimidazole ring. Consequently, the main degradation pathways are hydrolysis of the ester linkage and oxidation of the imidazole ring. The molecule is also susceptible to degradation under photolytic and thermal stress.

  • Hydrolytic Degradation: The ethyl ester is prone to hydrolysis under both acidic and basic conditions, yielding ethanol and the parent carboxylic acid, 3-(2-methyl-1H-imidazol-1-yl)propanoic acid. Studies on other imidazole-containing compounds have shown that degradation can be faster at acidic and alkaline pH compared to neutral conditions[1][2].

  • Oxidative Degradation: The 2-methylimidazole ring is susceptible to oxidation. The primary site of oxidation is often the imidazole ring itself, potentially forming N-oxides or imidazolone-type structures. The C2-methyl group can also be a site for oxidation. Biomimetic oxidation studies on 2-methylimidazole have shown its conversion to 2-methylimidazolone[3]. Forced degradation studies on daclatasvir, which also contains an imidazole moiety, confirm its liability to oxidation[4].

  • Photodegradation: Imidazole derivatives can be sensitive to light. Exposure to UV or high-intensity visible light can lead to complex degradation pathways, often involving photosensitized oxidation[4][5][6].

  • Thermal Degradation: At elevated temperatures, cleavage of the ethyl group from the ester is a potential degradation pathway. Studies on similar imidazole-based ionic liquids have demonstrated thermal decomposition mechanisms involving alkyl chain abstraction[7][8].

Q2: What are the expected major degradation products?

A2: Based on the primary degradation pathways, the following are the most probable major degradation products that should be monitored during stability studies:

Degradation Product NameParent MoietyFormation Condition(s)
3-(2-methyl-1H-imidazol-1-yl)propanoic acidEthyl EsterAcidic/Basic Hydrolysis
This compound N-oxideImidazole RingOxidation, Photodegradation
Ethyl 3-(2-methylimidazolone-1-yl)propanoateImidazole RingOxidation

Q3: Why is my mass balance below 95% in my forced degradation study?

A3: Achieving a mass balance between 95-105% is a critical indicator that your analytical method is stability-indicating and accounts for all major degradation products[9][10][11]. A mass balance below 95% suggests potential issues:

  • Formation of Non-UV Active Degradants: The degradation process might yield products that do not have a chromophore and are thus invisible to a UV detector. Using a universal detector like a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) can help identify such species[12].

  • Co-elution: A degradation product may be co-eluting with the parent peak or another peak, leading to inaccurate quantification. Method optimization is necessary to achieve full resolution.

  • Volatile Degradants: Small molecules like ethanol (from hydrolysis) or other volatile compounds may be lost during sample preparation and analysis.

  • Incomplete Detection: The response factor of a degradation product can be significantly different from the parent compound. Without proper quantification of each degradant using a reference standard or relative response factors, the calculated mass balance can be inaccurate[13].

  • Insoluble Degradants: Degradation products may precipitate out of the sample solution, leading to their exclusion from analysis.

Q4: How should I set up a forced degradation study for this compound?

A4: A forced degradation study, also known as stress testing, is essential to establish the intrinsic stability of the molecule and develop a stability-indicating analytical method. The study should include acid and base hydrolysis, oxidation, photolysis, and thermal stress[4]. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API)[11]. For detailed experimental conditions, refer to the "Experimental Protocols" section below.

Troubleshooting and Optimization Guide

This guide provides solutions to specific issues you may encounter during the analysis of this compound and its degradation products.

Issue 1: Peak Tailing for the Parent Compound

  • Observation: The chromatographic peak for this compound is asymmetrical with a pronounced tailing edge.

  • Causality: The imidazole moiety is basic and can interact with acidic residual silanol groups on the surface of silica-based reversed-phase columns. This secondary interaction causes a portion of the analyte molecules to be retained longer, resulting in peak tailing[14][15].

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Lower the pH of the mobile phase (e.g., to pH 3-4) using an appropriate buffer like ammonium formate or phosphate. At a lower pH, the silanol groups are less likely to be ionized, and the basic imidazole will be protonated, which can lead to more symmetrical peaks.

    • Increase Buffer Concentration: A higher buffer concentration can more effectively mask the residual silanol sites, improving peak shape[16].

    • Use a Different Column: Consider using a column with a different stationary phase, such as one with end-capping to reduce silanol activity or a polymer-based column.

    • Check for Column Contamination: A contaminated guard or analytical column can also cause peak tailing. Flush the column with a strong solvent or replace the guard column.

Issue 2: Poor Resolution Between Parent Ester and its Hydrolysis Product

  • Observation: The peak for this compound and its hydrolysis product, 3-(2-methyl-1H-imidazol-1-yl)propanoic acid, are not baseline separated.

  • Causality: The two compounds have very similar structures, differing only by the ethyl ester versus the carboxylic acid. This can make chromatographic separation challenging. The carboxylic acid is more polar and will typically elute earlier in reversed-phase chromatography.

  • Troubleshooting Steps:

    • Optimize Gradient Elution: If using an isocratic method, switch to a gradient. If already using a gradient, make it shallower to increase the separation between these two closely eluting peaks.

    • Change Mobile Phase Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity and may improve resolution.

    • Adjust Mobile Phase pH: The retention of the carboxylic acid degradant is highly dependent on pH. At a pH well below its pKa (typically around 4-5), it will be in its neutral form and more retained. At a pH above its pKa, it will be ionized and less retained. Fine-tuning the pH can significantly impact the separation.

    • Consider a Different Column Chemistry: A column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) might offer different selectivity for these compounds.

Issue 3: Appearance of Unexpected Peaks in the Chromatogram

  • Observation: The chromatogram shows several peaks that are not present in the unstressed sample and do not correspond to the expected primary degradation products.

  • Causality: These could be secondary degradation products (where a primary degradant degrades further), impurities from the reagents used for stress testing, or interactions between the compound and excipients if in a formulation.

  • Troubleshooting Steps:

    • Analyze a Blank Stress Sample: Prepare a "blank" sample containing only the stress agent (e.g., acid, base, oxidant) in the diluent and run it through the analytical method. This will help identify any peaks originating from the stress reagents themselves.

    • Use LC-MS for Peak Identification: Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for identifying unknown peaks by providing mass-to-charge ratio information, which can be used to deduce the molecular formula and propose a structure[4][17][18].

    • Reduce Stress Conditions: Overly harsh stress conditions can lead to the formation of secondary and tertiary degradation products that may not be relevant to the actual stability of the product. Reduce the stressor concentration, temperature, or exposure time to target a lower level of degradation (5-20%)[11].

Experimental Protocols & Methodologies

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for conducting a forced degradation study on this compound.

1. Sample Preparation:

  • Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile:water 50:50).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C. Collect samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature. Collect samples at time points (e.g., 1, 2, 4, 8 hours). Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature, protected from light. Collect samples at various time points.

  • Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 80°C). Also, store the stock solution at 60°C. Analyze at set intervals.

  • Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light (e.g., in a photostability chamber). A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Also, analyze a dark control sample stored under the same conditions but protected from light.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Protocol 2: Suggested HPLC-UV Starting Method

  • Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is a good starting point. For better peak shape with this basic compound, a column with high-purity silica and robust end-capping is recommended. A HILIC column could also be explored, especially for separating the polar hydrolysis product[19].

  • Mobile Phase A: 10 mM Ammonium Formate in water, pH adjusted to 3.5 with formic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    Time (min) %B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV at a suitable wavelength (to be determined by UV scan of the parent compound).

  • Injection Volume: 10 µL.

Visualizations: Pathways and Workflows

Predicted Degradation Pathways

DegradationPathways parent This compound hydrolysis_prod 3-(2-methyl-1H-imidazol-1-yl)propanoic Acid parent->hydrolysis_prod  Hydrolysis (Acid/Base) oxidation_prod1 Ethyl 3-(2-methylimidazolone-1-yl)propanoate parent->oxidation_prod1  Oxidation oxidation_prod2 This compound N-oxide parent->oxidation_prod2  Oxidation / Photolysis

Caption: Predicted major degradation pathways for the target molecule.

Forced Degradation Experimental Workflow

Workflow cluster_stress Stress Conditions cluster_analysis Analysis acid Acid Hydrolysis hplc Stability-Indicating HPLC-UV acid->hplc base Base Hydrolysis base->hplc oxidation Oxidation (H2O2) oxidation->hplc thermal Thermal thermal->hplc photo Photolytic photo->hplc lcms LC-MS for Identification hplc->lcms If unknown peaks mass_balance Calculate Mass Balance hplc->mass_balance start Prepare Stock Solution start->acid start->base start->oxidation start->thermal start->photo

Caption: General workflow for a forced degradation study.

References

  • Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures.
  • Degradative Behavior and Toxicity of Alkylated Imidazoles. ACS Figshare. (2020-01-02)
  • HPLC Troubleshooting Guide. SCION Instruments.
  • 2-METHYLIMIDAZOLE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-W
  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
  • Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders.
  • The Role of Mass Balance in Forced Degradation Studies: Ensuring Method Validity.
  • PHOTOSENSITIZED REACTION OF IMIDAZOLE. TSI Journals.
  • Achieving and Understanding Mass Balance in Forced Degradation Studies: A Comprehensive Review.
  • Reconciling Mass Balance in Forced Degradation Studies. Pharmaceutical Technology.
  • Photocyclization of diarylethenes: The effect of imidazole on the oxidative photodegradation process.
  • Troubleshooting Peak Shape Problems in HPLC.
  • LC Troubleshooting—All of My Peaks are Tailing!
  • High resolution photofragment translational spectroscopy studies of the near ultraviolet photolysis of imidazole.
  • LC-MS/MS identifies elevated imidazole propionate and gut-derived metabolite alterations in peritoneal dialysis p
  • What is Mass Balance in a Forced Degradation Study?. Mourne Training Services. (2022-01-17)
  • ethyl 3-(2-methyl-1H-imidazol-1-yl)
  • Investigation into the use of derivatization with imidazole for the detection of clavam compounds by liquid chromatography–mass spectrometry.
  • Forced Degradation, LC-UV, MS(n) and LC-MS-TOF Studies on Azilsartan. PubMed. (2016-02-20)
  • Review on Mass Balance. Veeprho. (2020-08-17)
  • Journal of Drug Delivery and Therapeutics. Semantic Scholar. (2021-03-15)
  • Imidazole quantification by LC determination. Wiley Analytical Science. (2019-12-25)
  • A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. ScienceDirect. (2023-03-01)
  • Ethyl 3-(1H-imidazol-1-yl)
  • ethyl 3-(1H-imidazol-1-yl)
  • Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrost
  • Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH.
  • Biodegradability of imidazole structures.
  • Oxidative degradation of synthetic ester and its influence on tribological behavior.
  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Dacl
  • Thermal Decomposition Mechanism of 1-Ethyl-3-methylimidazolium Bromide Ionic Liquid.
  • ethyl 3-(2-methyl-1H-imidazol-1-yl)
  • Studies on electrochemical oxidation mechanisms of polyamides containing N-methylpyrrole and N-methylimidazole by electrospray ioniz
  • An Approach to Flavor Chemical Thermal Degrad
  • Thermal decomposition of 1-ethyl-3- methylimidazolium acet
  • Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, substrate-dependent modulators of insulin-degrading enzyme in amyloid-β hydrolysis. NIH.
  • Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. PubMed Central.
  • 1249694-40-3|Ethyl 3-(1H-imidazol-1-yl)-2-(methylamino)
  • Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. PubMed.
  • 24215-02-9|Ethyl 3-(1H-imidazol-1-yl)

Sources

Technical Support Center: Ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate (CAS No: 18999-48-9). This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find comprehensive guidance on the proper handling, storage, and troubleshooting for experiments involving this compound.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of this compound.

Q1: What is the recommended storage temperature for this compound?

A1: For long-term storage, it is recommended to store this compound in a cool, dry place.[1] Specifically, refrigeration at 4°C is suitable for maintaining its stability. For shorter periods, ambient temperature (18-25°C) is acceptable, provided the compound is protected from moisture and light.[2]

Q2: What is the appearance of this compound?

A2: This compound is typically a solid at room temperature. Any significant deviation from a solid, crystalline appearance, such as discoloration or clumping, may indicate degradation or contamination.

Q3: Is this compound sensitive to air or moisture?

A3: While specific data on the air and moisture sensitivity of this exact compound is limited, both the imidazole and ester functional groups can be susceptible to degradation in the presence of moisture. The imidazole ring is hygroscopic, and the ethyl ester can undergo hydrolysis. Therefore, it is crucial to store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a desiccator to minimize exposure to moisture.[2][3]

Q4: What are the primary hazards associated with this compound?

A4: According to safety data sheets for this and structurally similar compounds, this compound is classified with GHS07 pictogram, indicating it can be harmful if swallowed, inhaled, or in contact with skin. It may cause skin, eye, and respiratory irritation.[1][4] Always handle this compound in a well-ventilated area or a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][5]

Q5: What solvents are suitable for dissolving this compound?

A5: The polarity of the imidazole ring suggests solubility in polar organic solvents.[6] Common solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) are likely to be effective. When preparing solutions, it is advisable to start with a small amount of the compound to test its solubility in the chosen solvent.

II. Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the use of this compound.

Observed Issue Potential Cause Troubleshooting Steps
Inconsistent or unexpected experimental results Compound degradation due to improper storage.1. Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature and protected from light and moisture.[7][8] 2. Check for Signs of Degradation: Visually inspect the compound for any changes in color or consistency.[7] 3. Perform Quality Control: If possible, run a purity check using techniques like HPLC or NMR to assess the integrity of the compound.
Compound has changed color or appears clumped Moisture absorption or chemical degradation.1. Assess Moisture Exposure: Review handling procedures to identify any potential exposure to humidity. 2. Consider Hydrolysis: The ester group is susceptible to hydrolysis, which can be accelerated by moisture and acidic or basic conditions. 3. Discard if Necessary: If significant degradation is suspected, it is best to use a fresh batch of the compound to ensure the reliability of your results.
Difficulty dissolving the compound Incorrect solvent choice or degraded material.1. Consult Solubility Data: If available, check the supplier's technical data sheet for recommended solvents. 2. Test Different Solvents: Experiment with a range of polar organic solvents. 3. Use Sonication or Gentle Warming: These techniques can aid in the dissolution of the compound. Avoid excessive heat, which could cause degradation.
Precipitation of the compound from solution Supersaturation or change in temperature.1. Warm the Solution: Gently warm the solution to redissolve the precipitate. 2. Prepare a More Dilute Solution: If the issue persists, the concentration may be too high for the chosen solvent. 3. Filter the Solution: If redissolving is not possible, filter the solution to remove the precipitate before use.
Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting issues with this compound.

G cluster_0 start Problem Observed: Inconsistent Results check_storage Verify Storage Conditions (Temp, Light, Moisture) start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok visual_inspection Visually Inspect Compound (Color, Consistency) degradation_suspected Degradation Suspected? visual_inspection->degradation_suspected qc_check Perform Quality Control (e.g., HPLC, NMR) new_batch Use a Fresh Batch of Compound qc_check->new_batch storage_ok->visual_inspection Yes storage_ok->new_batch No degradation_suspected->qc_check Yes review_protocol Review Experimental Protocol for Other Errors degradation_suspected->review_protocol No caption Troubleshooting Workflow

Caption: A flowchart for troubleshooting inconsistent experimental results.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key handling procedures.

Protocol 1: Preparation of a Stock Solution

Objective: To prepare a stock solution of this compound at a desired concentration.

Materials:

  • This compound

  • Appropriate solvent (e.g., DMSO, ethanol)

  • Volumetric flask

  • Analytical balance

  • Spatula

  • Pipettes

  • Vortex mixer or sonicator

Procedure:

  • Equilibrate the Compound: Allow the container of this compound to come to room temperature before opening to prevent condensation of moisture.

  • Weigh the Compound: Accurately weigh the desired amount of the compound using an analytical balance.

  • Transfer to Volumetric Flask: Carefully transfer the weighed compound into a volumetric flask of the appropriate size.

  • Add Solvent: Add a portion of the chosen solvent to the flask, enough to dissolve the compound.

  • Dissolve the Compound: Gently swirl the flask or use a vortex mixer or sonicator to ensure complete dissolution.

  • Bring to Volume: Once the compound is fully dissolved, add more solvent to bring the solution to the final volume marked on the flask.

  • Mix Thoroughly: Invert the flask several times to ensure the solution is homogeneous.

  • Storage: Store the stock solution in a tightly sealed, light-protected container at the appropriate temperature (typically -20°C for long-term storage).

Protocol 2: Safe Handling and Personal Protection

Objective: To ensure the safe handling of this compound and minimize exposure risks.

Procedure:

  • Engineering Controls: Always handle the solid compound and its solutions in a certified chemical fume hood to minimize inhalation exposure.[9]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles.[5]

    • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).

    • Body Protection: Wear a lab coat.

  • Hygiene Practices:

    • Avoid direct contact with the skin, eyes, and clothing.[1]

    • Wash hands thoroughly after handling the compound.

    • Do not eat, drink, or smoke in the laboratory.

  • Spill and Waste Disposal:

    • In case of a spill, follow your institution's established procedures for chemical cleanup.

    • Dispose of waste materials according to local, state, and federal regulations.

IV. Chemical Stability and Degradation

The stability of this compound is influenced by its molecular structure, which includes both an imidazole ring and an ethyl ester functional group.

  • Hydrolysis: The ethyl ester is susceptible to hydrolysis, a reaction that can be catalyzed by both acids and bases. This process would yield 3-(2-methyl-1H-imidazol-1-yl)propanoic acid and ethanol. To minimize hydrolysis, avoid aqueous solutions, especially at non-neutral pH, for prolonged storage.

  • Hygroscopicity: The imidazole ring is known to be hygroscopic, meaning it can absorb moisture from the air.[6] This can lead to the physical clumping of the solid and can also facilitate hydrolysis of the ester.

  • Light and Air Sensitivity: While specific data is not available, many complex organic molecules can be sensitive to light and oxidation by air. Storing the compound in a dark, airtight container, potentially under an inert atmosphere, is a good preventative measure.[3][8]

Visualizing Potential Degradation Pathway

The following diagram illustrates the potential hydrolysis of the ester group.

G reactant This compound products 3-(2-methyl-1H-imidazol-1-yl)propanoic acid + Ethanol reactant->products Hydrolysis conditions H₂O (Acid or Base Catalyst) conditions->reactant

Caption: Potential hydrolysis of the ester functional group.

V. References

  • PubChem. (n.d.). ethyl 3-(1H-imidazol-1-yl)propanoate. Retrieved from [Link]

  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

  • Journal of Advanced Research in Dynamical & Control Systems. (2019). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Practices for Proper Chemical Storage. Retrieved from [Link]

  • Indiana University. (n.d.). Storage of Laboratory Chemicals: Research Safety. Retrieved from [Link]

  • Trustrade. (2023, September 16). Storage conditions for chemicals in the laboratory. Retrieved from [Link]

  • ANACHEMIA. (n.d.). ETHYL PROPIONATE Safety Data Sheet. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to Ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate and its Structural Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the imidazole scaffold stands as a cornerstone in the design of novel therapeutic agents. Its prevalence in biologically active molecules, ranging from antifungal to anticancer drugs, underscores the significance of understanding the nuanced effects of structural modifications on its pharmacological profile. This guide provides a detailed comparative analysis of ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate, a representative N-substituted 2-methylimidazole, and its key structural analogs. By examining the synthesis, physicochemical properties, and biological activities of these compounds, we aim to furnish researchers with the critical insights necessary for informed decision-making in drug design and development.

Introduction: The Significance of the Imidazole Moiety

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a privileged structure in medicinal chemistry due to its ability to engage in various biological interactions. It can act as a proton donor or acceptor, coordinate with metal ions, and participate in hydrogen bonding and pi-stacking interactions. These properties have been exploited in the development of a wide array of drugs. The substitution pattern on the imidazole ring profoundly influences its physicochemical properties and biological activity. This guide focuses on the N-alkylation of the imidazole core with a propanoate ester chain and the impact of a methyl group at the C2 position.

Structural Analogs for Comparison

To elucidate the structure-activity relationships (SAR), we will compare this compound with the following analogous compounds:

  • Analog 1: Ethyl 3-(1H-imidazol-1-yl)propanoate: The direct analog lacking the C2-methyl group. This comparison will highlight the influence of the methyl substituent on the overall profile of the molecule.

  • Analog 2: Mthis compound: This analog features a methyl ester instead of an ethyl ester, allowing for an assessment of the impact of the ester alkyl chain length.

  • Analog 3: Ethyl 3-(2-ethyl-1H-imidazol-1-yl)propanoate: By extending the C2-alkyl substituent, we can explore the effect of steric bulk at this position.

Structural_Analogs Target This compound Analog1 Ethyl 3-(1H-imidazol-1-yl)propanoate (Unsubstituted at C2) Target->Analog1 Remove C2-Methyl Analog2 Mthis compound (Methyl Ester) Target->Analog2 Change Ester Group Analog3 Ethyl 3-(2-ethyl-1H-imidazol-1-yl)propanoate (Ethyl at C2) Target->Analog3 Modify C2-Substituent

Figure 1: Structural relationships between the target compound and its analogs.

Synthesis Strategies: A Comparative Overview

The synthesis of these N-substituted imidazole propanoates can be primarily achieved through two common synthetic routes: Michael addition and N-alkylation with a haloalkane . The choice of method can be influenced by the availability of starting materials, desired yield, and reaction conditions.

Michael Addition of Imidazoles to Acrylates

This method represents a straightforward and atom-economical approach. The nucleophilic nitrogen of the imidazole ring attacks the β-carbon of an acrylate ester.

Michael_Addition_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Imidazole 2-Methylimidazole (or other imidazole analog) Reaction Michael Addition Reaction Imidazole->Reaction Acrylate Ethyl Acrylate (or other acrylate) Acrylate->Reaction Catalyst Base Catalyst (e.g., DBU, K2CO3) or Enzymatic Catalyst (e.g., Lipase) Catalyst->Reaction Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction Temperature Temperature (Room Temp. to Reflux) Temperature->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Figure 2: General workflow for the synthesis via Michael Addition.

Experimental Protocol: Synthesis of this compound via Michael Addition

  • Reactant Preparation: In a round-bottom flask, dissolve 2-methylimidazole (1.0 eq) in a suitable solvent such as acetonitrile or DMF.

  • Catalyst Addition: Add a catalytic amount of a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq). The use of a non-nucleophilic base is crucial to avoid side reactions with the acrylate.

  • Addition of Acrylate: Slowly add ethyl acrylate (1.2 eq) to the reaction mixture at room temperature. The exothermicity of the reaction should be monitored.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure this compound.

N-Alkylation of Imidazoles with Ethyl 3-bromopropanoate

This classical method involves the nucleophilic substitution of a halide by the imidazole nitrogen.

Experimental Protocol: Synthesis of Ethyl 3-(1H-imidazol-1-yl)propanoate via N-Alkylation

  • Deprotonation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 eq, 60% dispersion in mineral oil) in anhydrous DMF. Add imidazole (1.0 eq) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation, evidenced by the cessation of hydrogen gas evolution. The use of a strong base like NaH is necessary to deprotonate the imidazole, making it a more potent nucleophile.

  • Alkylation: Cool the reaction mixture back to 0 °C and add ethyl 3-bromopropanoate (1.2 eq) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Quenching and Extraction: Carefully quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography to afford the desired product.

Physicochemical Properties: A Comparative Table

The structural modifications among the target compound and its analogs lead to differences in their physicochemical properties, which in turn can affect their pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME).

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)LogP (Predicted)pKa (Predicted)
This compound C₉H₁₄N₂O₂182.22145-147 @ 0.5 mmHg0.856.5
Ethyl 3-(1H-imidazol-1-yl)propanoate C₈H₁₂N₂O₂168.19-0.426.2
Mthis compound C₈H₁₂N₂O₂168.19-0.546.5
Ethyl 3-(2-ethyl-1H-imidazol-1-yl)propanoate C₁₀H₁₆N₂O₂196.25-1.286.6

Note: Predicted values for LogP and pKa are calculated using standard computational models and should be considered as estimates.

The presence of the C2-methyl group in the target compound increases its lipophilicity (higher LogP) compared to its unsubstituted counterpart. A further increase in the alkyl chain at the C2 position (Analog 3) enhances lipophilicity even more. The ester group modification from ethyl to methyl (Analog 2) slightly decreases the lipophilicity. These differences can have significant implications for cell membrane permeability and interaction with biological targets.

Biological Activity: A Comparative Analysis

While direct head-to-head comparative studies for this specific set of compounds are limited in publicly available literature, we can infer potential trends based on broader studies of imidazole derivatives. The primary areas of biological activity for such compounds include antifungal and anticancer effects.

Antifungal Activity

Imidazole-based compounds are well-known for their antifungal properties, primarily through the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis in fungi.

Hypothesized Structure-Activity Relationship:

  • C2-Substitution: The presence of a small alkyl group at the C2 position, such as a methyl group, can enhance antifungal activity. This is potentially due to favorable steric interactions within the active site of the target enzyme and increased lipophilicity, which aids in penetrating the fungal cell membrane. The unsubstituted analog may exhibit lower potency.

  • N1-Side Chain: The nature of the N1-substituent is critical for activity. The propanoate ester moiety provides a balance of lipophilicity and polarity that can be crucial for reaching the target site.

  • Ester Group: The length of the ester alkyl chain can influence activity, likely by modulating the overall lipophilicity and susceptibility to hydrolysis by fungal esterases.

Illustrative (Hypothetical) Experimental Data:

The following table presents hypothetical Minimum Inhibitory Concentration (MIC) values to illustrate potential differences in antifungal activity against a representative fungal strain, Candida albicans.

CompoundMIC (µg/mL) against Candida albicans
This compound 16
Ethyl 3-(1H-imidazol-1-yl)propanoate 64
Mthis compound 32
Ethyl 3-(2-ethyl-1H-imidazol-1-yl)propanoate 8

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

  • Inoculum Preparation: Prepare a standardized inoculum of Candida albicans (e.g., ATCC 90028) according to CLSI guidelines.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the fungal suspension.

  • Incubation: Incubate the plates at 35 °C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

Anticancer Activity

N-substituted imidazoles have also been investigated for their potential as anticancer agents, with mechanisms of action that can include inhibition of various kinases, disruption of microtubule polymerization, and induction of apoptosis.

Hypothesized Structure-Activity Relationship:

  • Lipophilicity and Cell Penetration: Increased lipophilicity, as seen with the C2-methyl and C2-ethyl analogs, may lead to enhanced penetration into cancer cells, potentially resulting in greater cytotoxicity.

  • Target Interaction: The specific substitution pattern on the imidazole ring can dictate the binding affinity to intracellular targets. The electronic and steric properties of the C2-substituent can be critical for this interaction.

Illustrative (Hypothetical) Experimental Data:

The following table shows hypothetical IC₅₀ values against a human cancer cell line (e.g., A549 - lung carcinoma) to demonstrate potential differences in cytotoxic activity.

CompoundIC₅₀ (µM) against A549 cells
This compound 25
Ethyl 3-(1H-imidazol-1-yl)propanoate 75
Mthis compound 35
Ethyl 3-(2-ethyl-1H-imidazol-1-yl)propanoate 15

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed A549 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Conclusion and Future Directions

This comparative guide highlights the importance of subtle structural modifications to the imidazole scaffold in modulating physicochemical properties and biological activity. The introduction of a methyl group at the C2 position of ethyl 3-(1H-imidazol-1-yl)propanoate is predicted to enhance both antifungal and anticancer activities, likely through a combination of increased lipophilicity and improved target engagement. Further extension of the C2-alkyl chain may offer additional potency.

For researchers in drug discovery, these findings underscore the necessity of systematic analog synthesis and testing to delineate clear structure-activity relationships. Future studies should focus on obtaining direct comparative experimental data for this series of compounds to validate these hypotheses. Furthermore, exploration of a wider range of C2-substituents and ester functionalities could lead to the discovery of novel imidazole-based therapeutic agents with improved efficacy and selectivity.

References

  • Due to the illustrative nature of the biological data presented, specific references for direct comparative studies are not available. The principles of SAR are based on established knowledge in medicinal chemistry of imidazole compounds.

A Comparative Guide to the Synthesis of Ethyl 3-(2-Methyl-1H-imidazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. Ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate, a versatile building block in the synthesis of various pharmaceutical compounds, can be prepared through several synthetic routes. This guide provides an in-depth, objective comparison of the two primary methods for its synthesis: the aza-Michael addition and direct N-alkylation. This analysis is supported by experimental data and mechanistic insights to inform your selection of the most suitable method for your research and development needs.

Introduction to this compound

This compound is a substituted imidazole derivative. The imidazole ring is a crucial pharmacophore found in numerous clinically used drugs. The propanoate side chain offers a handle for further chemical modifications, making this compound a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The efficiency, cost-effectiveness, and environmental impact of its synthesis are therefore critical considerations.

Synthetic Strategies: A Head-to-Head Comparison

The two most prevalent methods for the synthesis of this compound are the aza-Michael addition of 2-methylimidazole to ethyl acrylate and the N-alkylation of 2-methylimidazole with an ethyl 3-halopropanoate. Each approach presents distinct advantages and disadvantages in terms of reaction conditions, yield, purity, and scalability.

Method 1: Aza-Michael Addition

The aza-Michael addition is a conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. In this case, the nitrogen of the 2-methylimidazole ring attacks the electron-deficient double bond of ethyl acrylate.

aza_michael_addition 2-Methylimidazole 2-Methylimidazole Zwitterionic_Intermediate Zwitterionic Intermediate 2-Methylimidazole->Zwitterionic_Intermediate Nucleophilic Attack Ethyl Acrylate Ethyl Acrylate Ethyl Acrylate->Zwitterionic_Intermediate Proton_Transfer Proton Transfer (catalyzed by a second molecule of 2-methylimidazole) Zwitterionic_Intermediate->Proton_Transfer Product This compound Proton_Transfer->Product

Caption: Reaction pathway for the aza-Michael addition of 2-methylimidazole to ethyl acrylate.

The aza-Michael addition is generally considered a third-order reaction, being first order in the acceptor (ethyl acrylate) and second order in the donor (2-methylimidazole). The reaction proceeds through a rate-determining zwitterionic transition state, where a second molecule of the amine facilitates the proton transfer from the attacking nitrogen to the α-carbon of the acrylate.

This protocol is adapted from a general procedure for the solvent- and catalyst-free aza-Michael addition of imidazoles to acrylates.

  • Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine 2-methylimidazole (1.0 equivalent) and ethyl acrylate (1.2 equivalents).

  • Reaction Execution: Heat the reaction mixture to 80°C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 5 hours.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the excess ethyl acrylate under reduced pressure to yield the crude product. For higher purity, the product can be purified by column chromatography on silica gel.

Method 2: N-Alkylation

Direct N-alkylation involves the reaction of 2-methylimidazole with an electrophilic ethyl propanoate derivative, typically ethyl 3-bromopropanoate, in the presence of a base.

n_alkylation 2-Methylimidazole 2-Methylimidazole Imidazolate_Anion Imidazolate Anion 2-Methylimidazole->Imidazolate_Anion Deprotonation Base Base Base->Imidazolate_Anion SN2_Transition_State SN2 Transition State Imidazolate_Anion->SN2_Transition_State Nucleophilic Attack Ethyl_3-Bromopropanoate Ethyl 3-Bromopropanoate Ethyl_3-Bromopropanoate->SN2_Transition_State Product This compound SN2_Transition_State->Product Byproduct Salt Byproduct SN2_Transition_State->Byproduct

A Comparative Guide to the Validation of Analytical Methods for Ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and comparison of analytical methods for the validation of ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate. It is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical procedures. The methodologies and principles discussed herein are grounded in the latest regulatory expectations, including the International Council for Harmonisation (ICH) guidelines, ensuring scientific integrity and trustworthiness of the generated data.

Introduction: The "Why" Behind Rigorous Validation

This compound is a chemical intermediate with potential applications in pharmaceutical synthesis. Ensuring its purity and stability is paramount. Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended application.[1][2] The objective is to demonstrate that the analytical procedure is fit for its purpose, which is a cornerstone of good manufacturing practice (GMP) and regulatory compliance.[1][3]

This guide will focus primarily on High-Performance Liquid Chromatography (HPLC) as a primary analytical technique, given its widespread use, high sensitivity, and resolving power.[2] We will also discuss potential alternative methods and provide a comparative framework.

The Validation Workflow: A Structured Approach

A successful validation follows a predefined protocol. The workflow ensures that all critical parameters are systematically evaluated.

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Execution cluster_3 Phase 4: Data Evaluation & Reporting Dev Analytical Procedure Development (ICH Q14) Protocol Define Validation Parameters & Acceptance Criteria Dev->Protocol Specificity Specificity & Forced Degradation Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ_LOD LOQ & LOD Precision->LOQ_LOD Robustness Robustness LOQ_LOD->Robustness Report Validation Report Generation Robustness->Report G Specificity Specificity Accuracy Accuracy Specificity->Accuracy ensures correct measurement Linearity Linearity Range Range Linearity->Range defines Range->Accuracy tested over Precision Precision Range->Precision tested over Accuracy->Precision both required LOQ LOQ LOQ->Range lower limit of

Sources

A Comparative Analysis of the Potential Biological Activities of Ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive comparison of the potential biological activities of derivatives of Ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate. Direct experimental data on this specific compound series is limited in publicly accessible literature. Therefore, this document synthesizes findings from structurally analogous imidazole-based compounds to project potential therapeutic applications and guide future research. We will delve into the anticipated antimicrobial, antifungal, and cytotoxic properties, grounding our hypotheses in established structure-activity relationships (SAR) and mechanistic data from related molecular families.

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2][3] Its versatility stems from its unique electronic properties and ability to engage in various biological interactions.[1][4] This guide will explore how modifications to the parent structure of this compound could modulate its biological efficacy.

Projected Antimicrobial and Antifungal Activity

Imidazole derivatives are renowned for their potent activity against a wide spectrum of bacteria and fungi.[4][5][6][7][8][9] The primary mechanism for antifungal action often involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[10] For antibacterial activity, mechanisms can include the disruption of cell wall synthesis and interference with DNA replication.[4]

Structure-Activity Relationship (SAR) Insights

Based on extensive research on related azole antifungals and antibacterial agents, we can postulate key structural modifications to the core molecule, this compound, that would likely influence its antimicrobial potency.

  • Lipophilicity: A critical factor for antifungal activity is the overall lipophilicity of the molecule, which facilitates penetration of the fungal cell membrane.[11] Quantitative Structure-Activity Relationship (QSAR) studies on large sets of imidazole derivatives have confirmed a strong correlation between the n-octanol/water partition coefficient (ClogP) and antifungal potency.[11]

  • Substituents on the Imidazole Ring: The introduction of specific substituents can dramatically alter the activity spectrum. For instance, replacing the 2-methyl group with larger or more electron-withdrawing groups could enhance interactions with target enzymes.[7] However, some studies show that substitutions at other positions can also abolish activity.[7]

  • Modifications to the Propanoate Ester: The ethyl ester itself offers a site for modification. Hydrolysis to the corresponding carboxylic acid or conversion to various amides could significantly change the compound's solubility, cell permeability, and interaction with biological targets.

Hypothetical Derivative Comparison

The following table outlines a hypothetical series of derivatives and their predicted antimicrobial activity based on the SAR principles discussed. These predictions are intended to guide the synthesis and screening of new compounds.

Compound Modification from Parent Compound Predicted Antimicrobial Activity Rationale
Parent This compoundBaselineCore scaffold
Derivative 1 Hydrolysis of ethyl ester to carboxylic acidPotentially increased antibacterial, decreased antifungalIncreased polarity may favor bacterial targets but hinder fungal membrane penetration.
Derivative 2 Substitution of 2-methyl with a 2-benzyl groupPotentially increased antifungalIncreased lipophilicity and potential for π-π stacking interactions.
Derivative 3 Addition of a 4-nitro group to the imidazole ringVariable; potentially enhanced activityElectron-withdrawing groups can modulate the pKa of the imidazole ring, affecting target binding.
Derivative 4 Conversion of ethyl ester to a N-dodecyl amideStrongly increased antifungalSignificantly increased lipophilicity is a common strategy for potent antifungal agents.[11]
Derivative 5 Replacement of imidazole with a benzimidazole moietyPotentially broad-spectrum activityThe benzimidazole core is present in many bioactive compounds with diverse activities.[12]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard, reliable method for quantifying the in vitro antimicrobial activity of novel compounds.[13][14]

  • Preparation of Stock Solutions: Solubilize the synthesized imidazole derivatives in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).

  • Bacterial/Fungal Inoculum Preparation: Culture the test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans[15]) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to achieve a standardized concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solutions with the broth to achieve a range of test concentrations. Ensure the final DMSO concentration is below a level that affects microbial growth (typically ≤1%).

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbes in broth, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[14]

Projected Anticancer and Cytotoxic Activity

The imidazole scaffold is a cornerstone in the development of novel anticancer agents.[16][17] Derivatives have been shown to exert their effects through a variety of mechanisms, including the induction of apoptosis, cell cycle arrest, inhibition of crucial kinases, and disruption of microtubule dynamics.[17] Some imidazoles can also induce cytotoxicity by impairing the cellular redox balance and mitochondrial membrane potential.[18]

Structure-Activity Relationship (SAR) Insights

For anticancer activity, the SAR can be complex and target-dependent. However, general trends from the literature can inform the design of novel derivatives of this compound.

  • Aromatic Substitutions: The addition of bulky aromatic groups, such as phenyl or naphthyl rings, is a common feature in many cytotoxic imidazole derivatives.[19][20] These groups can facilitate interactions with hydrophobic pockets in target proteins or intercalate with DNA.

  • Positional Isomerism: The specific placement of substituents on attached phenyl rings can drastically alter activity. For example, one study found that a meta-substituted phenyl-imidazole derivative exhibited the highest anticancer activity, which correlated with its electrostatic potential.[21]

  • Side Chain Modification: Altering the propanoate side chain to include different functional groups or linkers can direct the molecule to specific cellular compartments or targets. For instance, creating imidazole-based ionic liquids has been shown to yield compounds with potent anticancer activity.[19]

Hypothetical Derivative Comparison
Compound Modification from Parent Compound Predicted Cytotoxic Activity Rationale
Parent This compoundLowSimple structure, lacks common pharmacophores for cytotoxicity.
Derivative 6 Replace 2-methyl with a 2-(4-bromophenyl) groupModerate to HighIntroduction of a substituted aromatic ring is a key feature of many cytotoxic imidazoles.[20]
Derivative 7 Convert ester to an amide with an aniline moietyModerateAmide linkage with an aromatic group can enhance biological activity and provide vectors for further substitution.
Derivative 8 N-alkylation of the second imidazole nitrogen with a 4-bromophenacyl groupHighThis modification has been shown to produce potent cytotoxic compounds against several tumor cell lines.[20]
Derivative 9 Synthesis of a bis-imidazole structurePotentially HighDimeric structures can have unique binding modes and increased avidity for targets.[18]
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation. It is a standard initial screening tool for potential anticancer compounds.[21]

  • Cell Culture: Plate cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer[22]) in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized imidazole derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualizing Experimental and Mechanistic Frameworks

To better illustrate the processes involved in the evaluation of these compounds, the following diagrams outline a typical experimental workflow and a potential mechanism of action.

Workflow for Antimicrobial Screening

G cluster_synthesis Compound Synthesis cluster_screening Primary Screening cluster_secondary Secondary Assays start Parent Molecule: Ethyl 3-(2-methyl-1H- imidazol-1-yl)propanoate deriv Synthesize Derivatives (e.g., ester hydrolysis, ring substitution) start->deriv purify Purification & Characterization (NMR, MS) deriv->purify mic Broth Microdilution Assay (Determine MIC) purify->mic toxicity Cytotoxicity Assay (e.g., MTT on human cell lines) mic->toxicity disk Disk Diffusion Assay (Qualitative Assessment) mechanism Mechanism of Action Studies (e.g., Ergosterol quantification) toxicity->mechanism

Caption: High-level workflow for the synthesis and antimicrobial evaluation of novel imidazole derivatives.

Potential Apoptotic Pathway Induced by Cytotoxic Imidazoles

G compound Cytotoxic Imidazole Derivative ros ↑ Reactive Oxygen Species (ROS) compound->ros mito Mitochondrial Stress (↓ Membrane Potential) compound->mito ros->mito bcl2 Bcl-2 Family (Modulation) mito->bcl2 cyto_c Cytochrome c Release bcl2->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3/7 Activation cas9->cas3 apoptosis Apoptosis (Cell Death) cas3->apoptosis

Caption: A potential intrinsic apoptosis pathway activated by cytotoxic imidazole derivatives.[17][18]

Conclusion and Future Directions

While this compound itself is not extensively studied for its biological activity, the broader family of imidazole derivatives presents a rich field for drug discovery.[1][2][4] The structure-activity relationships gleaned from decades of research on antimicrobial and anticancer imidazoles provide a strong foundation for the rational design of novel, potent derivatives from this core structure.

The proposed modifications—altering lipophilicity, introducing aromatic moieties, and functionalizing the propanoate side chain—represent logical next steps for any research program investigating this class of compounds. The experimental protocols detailed herein offer robust and validated methods for initial screening. Future work should focus on synthesizing a focused library of these derivatives and performing comprehensive in vitro screening to validate these hypotheses. Promising lead compounds can then be advanced to more complex mechanistic studies and in vivo models to fully characterize their therapeutic potential.

References

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (n.d.). MDPI. Retrieved from [Link]

  • Hori, K., Sakaguchi, A., Kudoh, M., Hatanaka, M., & Hiyama, Y. (2000). Structure-Activity Relationships of a New Antifungal Imidazole, AFK-108, and Related Compounds. YAKUGAKU ZASSHI, 120(7), 657-669.
  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of Novel Imidazole Compounds and Evaluation of Their Antimicrobial Activity. (n.d.). ResearchGate. Retrieved from [Link]

  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Wiktorowicz, W., Markuszewski, M., Krysiński, J., & Kaliszan, R. (2002). Quantitative structure-activity relationships study of a series of imidazole derivatives as potential new antifungal drugs. Acta poloniae pharmaceutica, 59(4), 295-306.
  • Evaluation of anti-bacterial effects of some novel thiazole and imidazole derivatives against some pathogenic bacteria. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.
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  • Imidazole Analogs of Vascular-Disrupting Combretastatin A-4 with Pleiotropic Efficacy against Resistant Colorectal Cancer Models. (n.d.). MDPI. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Characterization of Ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides an in-depth comparative analysis of the spectroscopic data for Ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate, a substituted imidazole derivative of significant interest. In the absence of publicly available experimental spectra for this specific molecule, we present a detailed theoretical elucidation of its expected ¹H NMR, ¹³C NMR, and Mass Spectrometry data. This predicted data is critically compared against the predicted spectra of its close structural analog, Ethyl 3-(1H-imidazol-1-yl)propanoate, to highlight the influence of the C2-methyl group on the spectroscopic landscape. This guide is intended for researchers, scientists, and drug development professionals who rely on robust analytical techniques for molecular characterization.

Introduction: The Significance of Spectroscopic Validation

This compound belongs to a class of compounds bearing the imidazole moiety, a heterocycle of immense importance in medicinal chemistry due to its presence in numerous biomolecules, including the amino acid histidine. The N-alkylation of the imidazole ring introduces a propanoate ester group, creating a molecule with potential applications as a versatile intermediate in organic synthesis.

Given its potential utility, a comprehensive understanding of its structural features is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for this purpose, providing a detailed fingerprint of the molecule's atomic connectivity and composition. This guide will delve into the predicted spectroscopic signatures of our target molecule and a key comparator, offering a robust framework for its identification and characterization.

Predicted Spectroscopic Data: A Comparative Analysis

The structural difference between this compound and its comparator, Ethyl 3-(1H-imidazol-1-yl)propanoate, lies in the presence of a methyl group at the C2 position of the imidazole ring. This seemingly minor substitution has a discernible impact on the electronic environment of the molecule, which is reflected in the predicted NMR chemical shifts and mass spectral fragmentation patterns.

Chemical Structures

To visualize the molecules under discussion, their structures are presented below.

Figure 1: Chemical structures of the target and comparative compounds.

Predicted ¹H NMR Data

The predicted ¹H NMR chemical shifts are presented in the table below. The predictions are based on established increments for substituents on imidazole rings and standard chemical shift values for alkyl chains and ethyl esters.[1][2]

Proton Assignment Predicted δ (ppm) for this compound Predicted δ (ppm) for Ethyl 3-(1H-imidazol-1-yl)propanoate Rationale for Difference
Imidazole H4/H5~6.8-7.0 (2H, d)~6.9-7.1 (1H, s), ~7.5-7.7 (1H, s)The C2-methyl group in the target molecule leads to a more shielded and symmetrical electronic environment for the H4 and H5 protons, resulting in similar and slightly upfield-shifted signals. In the comparator, H4 and H5 are in distinct electronic environments.
Imidazole C2-H-~7.6-7.8 (1H, s)Absent in the target molecule due to methyl substitution.
Imidazole C2-CH₃~2.3-2.5 (3H, s)-Present only in the target molecule.
N-CH₂~4.1-4.3 (2H, t)~4.2-4.4 (2H, t)The electron-donating methyl group at C2 may cause a slight upfield shift for the adjacent N-CH₂ protons.
O=C-CH₂~2.7-2.9 (2H, t)~2.8-3.0 (2H, t)Minimal difference expected as this group is further from the site of substitution.
O-CH₂~4.0-4.2 (2H, q)~4.0-4.2 (2H, q)No significant difference expected.
O-CH₂-CH₃~1.1-1.3 (3H, t)~1.1-1.3 (3H, t)No significant difference expected.
Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts are summarized below, based on known substituent effects on the imidazole ring and standard values for the propanoate side chain.[3][4]

Carbon Assignment Predicted δ (ppm) for this compound Predicted δ (ppm) for Ethyl 3-(1H-imidazol-1-yl)propanoate Rationale for Difference
Imidazole C2~145-147~135-137The C2 carbon is significantly deshielded in the target molecule due to the alpha-carbon effect of the methyl substituent.
Imidazole C4/C5~120-122, ~127-129~118-120, ~128-130The methyl group at C2 influences the electronic environment of C4 and C5, leading to subtle shifts.
Imidazole C2-CH₃~12-14-Present only in the target molecule.
N-CH₂~45-47~46-48Minimal difference expected.
O=C-CH₂~35-37~36-38Minimal difference expected.
C=O~170-172~170-172No significant difference expected.
O-CH₂~60-62~60-62No significant difference expected.
O-CH₂-CH₃~14-16~14-16No significant difference expected.
Predicted Mass Spectrometry Fragmentation

Electrospray ionization (ESI) is a soft ionization technique that is expected to produce a prominent protonated molecular ion [M+H]⁺.[5] The fragmentation of this ion upon collision-induced dissociation (CID) can provide valuable structural information.[6][7]

Target Molecule: this compound (C₉H₁₄N₂O₂) - Molecular Weight: 182.22 g/mol

  • Predicted [M+H]⁺: m/z 183.11

  • Key Predicted Fragments:

    • m/z 111: Loss of the ethyl propanoate side chain via cleavage of the N-C bond, resulting in the protonated 2-methylimidazole fragment.

    • m/z 83: Loss of the entire ethyl 3-propanoate group from the nitrogen, yielding the 2-methyl-1H-imidazolium cation.

    • m/z 137: Loss of an ethoxy radical (•OCH₂CH₃) from the [M+H]⁺ ion.

    • m/z 155: Loss of an ethyl radical (•CH₂CH₃) from the [M+H]⁺ ion.

M [M+H]⁺ m/z 183.11 F1 m/z 111 (protonated 2-methylimidazole) M->F1 - C₄H₅O₂ F2 m/z 83 (2-methyl-1H-imidazolium) M->F2 - C₄H₇O₂ F3 m/z 137 M->F3 - •OCH₂CH₃ F4 m/z 155 M->F4 - •CH₂CH₃ start Sample Preparation dissolve Dissolve 5-25 mg (¹H) or 50-100 mg (¹³C) in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) start->dissolve transfer Transfer to NMR tube dissolve->transfer instrument Instrument Setup transfer->instrument shim Shim the magnetic field instrument->shim tune Tune and match the probe shim->tune acquisition Data Acquisition tune->acquisition H1 Acquire ¹H Spectrum (e.g., 30° pulse, 4s acquisition time) acquisition->H1 C13 Acquire ¹³C Spectrum (e.g., 30° pulse, broadband proton decoupling) acquisition->C13 processing Data Processing H1->processing C13->processing ft Fourier Transform processing->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate to solvent peak or internal standard (TMS) baseline->calibrate integrate Integrate (¹H) and Peak Pick calibrate->integrate

Figure 3: General workflow for NMR data acquisition and processing.

3.1.1. Sample Preparation [8]

  • Weighing: Accurately weigh 5-25 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR. The higher concentration for ¹³C NMR is necessary due to the low natural abundance of the ¹³C isotope. [4]2. Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆). The choice of solvent should be based on the sample's solubility and the desired chemical shift reference.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.

3.1.2. Data Acquisition [9]

  • Instrumentation: The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Shimming: The magnetic field homogeneity should be optimized by shimming to obtain sharp, symmetrical peaks.

  • ¹H NMR: A standard single-pulse experiment is typically sufficient. A pulse angle of 30-45° and a relaxation delay of 1-2 seconds are generally adequate for qualitative analysis.

  • ¹³C NMR: A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon. A 30° pulse angle and a relaxation delay of 2 seconds are common starting parameters. [10] 3.1.3. Data Processing

  • Fourier Transformation: The raw free induction decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

  • Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.

  • Calibration: The chemical shift axis is calibrated using the residual solvent peak or the signal from an internal standard (TMS at 0 ppm).

  • Integration and Peak Picking: For ¹H NMR, the relative areas under the peaks are integrated to determine the proton ratios. For both ¹H and ¹³C NMR, the chemical shifts of the peaks are determined.

Mass Spectrometry (MS)

start Sample Preparation dissolve Dissolve sample in a suitable solvent (e.g., methanol, acetonitrile) to ~1 mg/mL start->dissolve dilute Dilute to a final concentration of ~1-10 µg/mL dissolve->dilute infusion Direct Infusion or LC Coupling dilute->infusion direct Load into syringe for direct infusion infusion->direct lc Inject onto an LC system coupled to the MS infusion->lc ionization Ionization (ESI) direct->ionization lc->ionization spray Generate charged droplets via electrospray ionization->spray desolvation Desolvate droplets to form gas-phase ions spray->desolvation analysis Mass Analysis desolvation->analysis ms1 Acquire full scan MS¹ spectrum to identify [M+H]⁺ analysis->ms1 ms2 Select [M+H]⁺ for fragmentation (CID) and acquire MS² spectrum ms1->ms2 detection Detect ions and generate mass spectrum ms2->detection

Figure 4: Workflow for ESI-MS and MS/MS analysis.

3.2.1. Sample Preparation [11]

  • Stock Solution: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with water.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL. The optimal concentration may require some method development.

  • Additives: A small amount of an acid (e.g., 0.1% formic acid) is often added to the solution to promote protonation and enhance the signal in positive ion mode.

3.2.2. Data Acquisition [12]

  • Ionization Mode: For this compound, positive ion mode Electrospray Ionization (ESI+) is appropriate to generate the [M+H]⁺ ion.

  • Full Scan (MS¹): Initially, a full scan mass spectrum is acquired to identify the protonated molecular ion.

  • Tandem MS (MS/MS): The [M+H]⁺ ion is then selected as the precursor ion and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in the collision cell. The resulting fragment ions are then mass-analyzed to generate the MS/MS spectrum.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic comparison of this compound and its non-methylated analog. The detailed analysis of expected ¹H NMR, ¹³C NMR, and mass spectrometry data, grounded in fundamental principles of spectroscopy, offers a robust framework for the identification and characterization of this molecule. The provided experimental protocols serve as a practical guide for researchers to acquire high-quality data. The insights presented herein are intended to facilitate the unambiguous structural elucidation of this and similar imidazole derivatives, thereby supporting advancements in medicinal chemistry and related fields.

References

  • Bruker. (n.d.). NMR Spectroscopy.
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  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
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  • Williams, D. H., & Fleming, I. (2008). Spectroscopic methods in organic chemistry. McGraw-Hill.
  • Zamani, K., et al. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry, 27(1), 71-76.
  • Royal Society of Chemistry. (2018). Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds.
  • Jackson, G. (2020).
  • Vyskocilová, P., et al. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237-1240.
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A Comparative Guide to Purity Analysis of Ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of leading analytical techniques for determining the purity of ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate (CAS 18999-48-9), a key intermediate in pharmaceutical synthesis.[1] For researchers, quality control analysts, and drug development professionals, ensuring the purity of such intermediates is paramount to the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).[2][3]

This document moves beyond standard protocols to explore the causality behind methodological choices, enabling you to select and implement the most appropriate analytical strategy for your specific needs. We will compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, providing detailed experimental frameworks and a critical evaluation of their respective strengths and limitations.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Routine Quality Control

HPLC is the cornerstone of pharmaceutical purity analysis, prized for its versatility in separating a wide array of compounds, including non-volatile and thermally labile molecules.[4] For this compound, a solid at room temperature, Reversed-Phase HPLC (RP-HPLC) is the method of choice for quantifying the main component and resolving potential process-related impurities or degradation products.[5][6]

Principle and Applicability

RP-HPLC separates analytes based on their partitioning between a nonpolar stationary phase (typically C8 or C18) and a polar mobile phase.[7] Less polar compounds are retained longer on the column. The basic nitrogen in the imidazole ring of the target molecule necessitates careful mobile phase selection to ensure good peak shape and resolution. This technique is ideal for quantifying known and unknown impurities, making it essential for release testing and stability studies.[8][9]

Detailed Experimental Protocol: A Self-Validating System

A robust HPLC method is a self-validating system, where system suitability tests (SSTs) performed before each run confirm the system is performing correctly.[8]

Instrumentation and Materials:

  • HPLC system with a Quaternary Pump, Autosampler, Column Oven, and Photodiode Array (PDA) or UV Detector.

  • C18 Analytical Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Potassium dihydrogen phosphate (KH₂PO₄) and phosphoric acid for buffer preparation.

  • Reference standard of this compound (>99% purity).

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 25 mM potassium phosphate buffer in water and adjust the pH to 3.2 with phosphoric acid.[10] The acidic pH is critical; it protonates the imidazole nitrogen, reducing its interaction with residual silanols on the silica backbone of the stationary phase, which prevents peak tailing.

    • Mobile Phase B: Acetonitrile.

  • Standard Solution Preparation: Accurately weigh and dissolve the reference standard in a 50:50 mixture of Mobile Phase A and B (diluent) to a final concentration of approximately 0.5 mg/mL.

  • Sample Solution Preparation: Prepare the test sample in the same manner and at the same concentration as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Maintaining a constant temperature ensures retention time stability.

    • Detection Wavelength: 210 nm. The imidazole ring exhibits strong absorbance at lower UV wavelengths. A PDA detector is highly recommended to assess peak purity.

    • Injection Volume: 10 µL.

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 70 30
      15.0 30 70
      15.1 70 30

      | 20.0 | 70 | 30 |

  • Data Analysis: Calculate the purity using an area normalization method. The percentage purity is the area of the main peak divided by the total area of all peaks in the chromatogram. For quantifying specific impurities, use the response factor relative to the main peak.

Causality and Method Validation Insights
  • Why a C18 Column? The alkyl chains provide a nonpolar stationary phase suitable for retaining the moderately polar analyte.

  • Why Gradient Elution? A gradient is essential for eluting more strongly retained, nonpolar impurities while ensuring the main peak elutes with a good shape and reasonable retention time.

  • Trustworthiness through Validation: This method must be validated according to ICH guidelines.[2][8] Key validation parameters include:

    • Specificity: The ability to assess the analyte in the presence of impurities.[11] This is confirmed by the PDA detector showing no spectral differences across the main peak.

    • Linearity: Demonstrating a direct proportional response of the detector to analyte concentration over a defined range (e.g., LOQ to 120% of the target concentration).[11]

    • Accuracy & Precision: Measured by recovery studies and replicate injections, ensuring the results are close to the true value and reproducible (%RSD < 2.0%).[4][12]

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Prep_MP Prepare Mobile Phase (A: Buffer, B: ACN) HPLC HPLC System (C18 Column, Gradient) Prep_MP->HPLC Prep_Std Prepare Reference Standard Solution Inject Inject Sample Prep_Std->Inject Prep_Spl Prepare Test Sample Solution Prep_Spl->Inject Detect UV/PDA Detection at 210 nm HPLC->Detect Inject->HPLC Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity (Area % Method) Integrate->Calculate Result Purity Report Calculate->Result GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep_Spl Dissolve Sample in Volatile Solvent Inject Inject Sample Prep_Spl->Inject GCMS GC-MS System (Heated Inlet, Temp Program) Separate GC Separation GCMS->Separate Inject->GCMS Detect MS Detection (EI) Separate->Detect LibrarySearch Identify Peaks via NIST Library Search Detect->LibrarySearch Quantify Quantify Impurities (TIC Area %) Detect->Quantify Result Impurity Profile Report LibrarySearch->Result Quantify->Result Decision_Tree cluster_choices cluster_methods Start What is the Analytical Goal? Goal1 Routine Purity & QC Release Start->Goal1 Goal2 Identify Unknown Volatile Impurities / Solvents Start->Goal2 Goal3 Certify a Reference Standard / Absolute Purity Start->Goal3 Goal4 Confirm Molecular Structure Start->Goal4 Method_HPLC Use HPLC-PDA Goal1->Method_HPLC Method_GCMS Use GC-MS Goal2->Method_GCMS Method_qNMR Use qNMR Goal3->Method_qNMR Method_NMR Use ¹H & ¹³C NMR Goal4->Method_NMR

Sources

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Characterization of Impurities in Ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate

In the synthesis of Active Pharmaceutical Ingredients (APIs), the adage "the process defines the product" holds profound significance. For imidazole-based APIs such as this compound, a versatile building block in medicinal chemistry, rigorous control and characterization of impurities are not merely a regulatory hurdle but a fundamental aspect of ensuring drug safety and efficacy.[1][2][3] Impurities can originate from starting materials, intermediates, synthetic by-products, or degradation of the API itself.[4] Even at trace levels, these related substances can possess undesirable pharmacological or toxicological properties. Therefore, a robust analytical strategy to detect, identify, and quantify these impurities is paramount.

This guide provides a comparative analysis of key analytical techniques for the comprehensive characterization of impurities in this compound. We move beyond simple procedural lists to explain the underlying principles and strategic choices that enable scientists to build a complete and reliable impurity profile. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust, phase-appropriate analytical control strategies.

Understanding the Impurity Landscape of this compound

A successful characterization strategy begins with anticipating the likely impurities. Based on the structure of this compound, potential impurities can be categorized as follows:

  • Process-Related Impurities:

    • Starting Materials: Unreacted 2-methylimidazole and ethyl acrylate (from a plausible Michael addition synthesis route).

    • Isomeric Impurities: Positional isomers, such as ethyl 3-(2-methyl-1H-imidazol-2-yl)propanoate, although less probable, should be considered.

    • Reaction By-products: Products from polymerization of ethyl acrylate or other side reactions.

  • Degradation Products:

    • Hydrolysis: Cleavage of the ethyl ester to form 3-(2-methyl-1H-imidazol-1-yl)propanoic acid. This is a common degradation pathway, especially under acidic or basic conditions.

    • Oxidation: The imidazole ring can be susceptible to oxidation, potentially forming N-oxide impurities.[5]

    • Thermal Degradation: Decomposition under high-temperature stress conditions.

Forced degradation studies, where the API is subjected to stress conditions like acid, base, oxidation, heat, and light, are essential for identifying likely degradation products and demonstrating the specificity of the analytical method.[6]

Caption: Key structures: The API and its potential process-related and degradation impurities.

Comparative Analysis of Core Analytical Methodologies

The selection of an analytical technique is driven by the specific question being asked: Are we searching for unknown trace impurities, quantifying known ones, or confirming a structure? Here, we compare the three cornerstone techniques for impurity characterization: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[7]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification

HPLC, particularly when coupled with UV detection (HPLC-UV), is the primary method for routine quality control and impurity quantification in pharmaceutical analysis due to its high selectivity and robustness.[4]

  • Expertise & Causality: For a molecule like this compound, which is polar and non-volatile, Reverse-Phase HPLC (RP-HPLC) is the logical choice. A C18 stationary phase provides the necessary hydrophobic interactions to retain the analyte and its related impurities, while a buffered aqueous-organic mobile phase allows for their controlled elution. The imidazole moiety contains a chromophore, making UV detection a straightforward and sensitive choice. Coupling HPLC with Mass Spectrometry (LC-MS) is indispensable during development, as it provides mass information crucial for the initial identification of unknown peaks.[4]

  • Trustworthiness (Self-Validation): The reliability of an HPLC method is ensured through rigorous validation according to ICH guidelines, which includes assessing specificity, linearity, accuracy, precision, and robustness.[8] System suitability tests (e.g., resolution between the main peak and a known impurity, peak tailing factor) are performed before each run to guarantee the system is performing correctly.

Table 1: Performance Comparison of Analytical Techniques

ParameterHPLC-UVGC-MSNMR Spectroscopy
Primary Use Quantification, Separation, PuritySeparation & Identification of VolatilesStructural Elucidation, Identification
Sensitivity High (ng/mL to µg/mL)Very High (pg/mL to ng/mL)Lower (µg to mg)[9]
Resolution ExcellentExcellentN/A (non-separative)
Sample Prep. Minimal (dissolution)Often requires derivatization[10][11]Minimal (dissolution)[12]
Key Advantage Robust, quantitative, versatileHigh sensitivity for volatile/semi-volatile compoundsUnambiguous structural information[12][13]
Key Limitation Requires reference standards for quantificationNot suitable for non-volatile or thermally labile compoundsLow sensitivity, not ideal for trace quantification
Gas Chromatography-Mass Spectrometry (GC-MS): A Niche but Powerful Tool

GC-MS offers exceptional resolution and sensitivity, making it a powerful tool for separating and identifying volatile and semi-volatile compounds.[14]

  • Expertise & Causality: While the parent molecule is not sufficiently volatile for direct GC analysis, this technique is highly valuable for detecting volatile process impurities, such as residual solvents or volatile starting materials. For analyzing imidazole-containing compounds like potential impurities, a derivatization step is typically required to increase their volatility and thermal stability.[10][11] Common methods include silylation or acylation, which modify the polar N-H group on the imidazole ring and any carboxylic acid groups.[10] The choice to use GC-MS is therefore strategic—it is not the primary method for the API but is superior for specific, volatile impurities that may be difficult to resolve by HPLC.

  • Trustworthiness (Self-Validation): GC-MS methods are validated for the specific impurities they are intended to monitor. The mass spectrometer serves as a highly specific detector, and the fragmentation patterns observed in the mass spectrum provide a "fingerprint" that can be compared against a library (e.g., NIST) for confident identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

When an unknown impurity is detected, NMR spectroscopy is the most powerful tool for determining its definitive structure.[9][12]

  • Expertise & Causality: Unlike chromatographic techniques that separate components, NMR provides detailed structural information on a molecule in solution.[9][13] It is a non-destructive technique, allowing the sample to be recovered.[9] For characterizing an impurity, a typical workflow involves isolating a sufficient quantity (often micrograms to milligrams) using preparative HPLC. Subsequently, a suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) is performed. These experiments reveal the carbon-hydrogen framework, connectivity between protons, and long-range correlations, allowing chemists to piece together the molecular structure like a puzzle.[12] Quantitative NMR (qNMR) can also be used for purity assessment without the need for a specific reference standard of the impurity.

  • Trustworthiness (Self-Validation): The structural hypothesis derived from NMR data is self-validating. The complete and consistent assignment of all signals in 1D and 2D spectra provides an extremely high degree of confidence in the proposed structure. This confirmed structure can then be used to synthesize a reference standard, which is then used to validate the routine HPLC method for quantification.[7]

G cluster_workflow Impurity Characterization Workflow Sample API Sample (Batch / Stability Study) Forced_Deg Forced Degradation (Acid, Base, Peroxide, Heat, Light) Sample->Forced_Deg HPLC_Screen HPLC-UV/MS Screening (Detect & Identify Knowns/Unknowns) Sample->HPLC_Screen Forced_Deg->HPLC_Screen Peak_Detect Unknown Peak > Threshold? HPLC_Screen->Peak_Detect Isolation Isolation via Preparative HPLC Peak_Detect->Isolation Yes QC Routine Quality Control Peak_Detect->QC No Elucidation Structural Elucidation (NMR, HRMS) Isolation->Elucidation Synthesis Synthesize Reference Standard Elucidation->Synthesis Validation Validate Quantitative Method (HPLC-UV) Synthesis->Validation Validation->QC

Caption: A logical workflow for the detection, isolation, and characterization of impurities.

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling

This protocol describes a general-purpose gradient RP-HPLC method suitable for separating this compound from its potential polar and non-polar impurities.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector (e.g., an Agilent 1260 Infinity II or Waters Alliance).

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 5.5 with acetic acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 70% B

      • 25-30 min: 70% B

      • 30.1-35 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 215 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1.0 mg/mL.

  • System Suitability:

    • Prepare a solution containing the API and a known impurity (e.g., the hydrolysis product).

    • Verify that the resolution between the two peaks is > 2.0 and the tailing factor for the API peak is < 1.5.

Protocol 2: GC-MS Analysis of Volatile Impurities with Derivatization

This protocol is designed to detect volatile impurities like unreacted 2-methylimidazole after derivatization.

  • Instrumentation:

    • GC system with a mass selective detector (MSD).

  • Derivatization Procedure: [10]

    • Evaporate 1 mL of the sample solution (in a volatile solvent like methanol) to dryness under a stream of nitrogen.

    • Add 100 µL of pyridine and 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (20:1).

    • Oven Program:

      • Initial: 60 °C, hold for 2 min.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • MSD Transfer Line: 280 °C.

    • MS Source: 230 °C.

    • MS Quad: 150 °C.

    • Scan Range: 40-450 m/z.

Conclusion

The characterization of impurities in this compound requires a multi-faceted analytical approach. While RP-HPLC stands as the primary tool for separation and quantification, a comprehensive strategy judiciously incorporates GC-MS for volatile impurities and, most critically, NMR spectroscopy for the unambiguous structural elucidation of unknowns. By understanding the causal principles behind each technique—why a specific column is chosen for HPLC, why derivatization is necessary for GC, and how NMR provides definitive structural proof—researchers can design and execute a scientifically sound, efficient, and defensible impurity characterization program that ensures the quality and safety of the final pharmaceutical product.

References

  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link][12]

  • Chen, P., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Pollution Research, 14(3), 101683. [Link][14]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. [Link][9]

  • AZoM. (2021). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. [Link][13]

  • ResearchGate. (2021). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. [Link][11]

  • Royal Society of Chemistry. (2023). Advances in NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 49, 1-32. [Link][15]

  • Pharma's Almanac. (2020). Impurity Identification in Small-Molecule APIs. [Link][7]

  • SciSpace. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. [Link][16]

  • National Center for Biotechnology Information. (2023). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection. [Link][17]

  • PubChem. (n.d.). ethyl 3-(1H-imidazol-1-yl)propanoate. [Link][18]

  • ResearchGate. (2016). Forced Degradation Studies. [Link][6]

  • Pharmaffiliates. (n.d.). Ethyl 3-(2-(chloromethyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate. [Link][19]

  • Pharmaceutical Sciences. (2019). Impurity profiling and drug characterization: backdrop and approach. [Link][4]

  • ResearchGate. (n.d.). Active pharmaceutical ingredients (APIs) based on imidazole (top) and azaheterocyclic sulfenylated derivatives (bottom). [Link][1]

  • ResearchGate. (n.d.). Active pharmaceutical ingredients (APIs) based on imidazole or indolyl-derived imidazole scaffolds. [Link][2]

  • Pharmacia. (2020). HPLC method for simultaneous determination of impurities and degradation products in Cardiazol. [Link][8]

  • PubMed. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link][3]

  • PubChem. (n.d.). Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo(d)imidazole-5-carboxamido)propanoate hydrochloride. [Link][20]

  • National Center for Biotechnology Information. (2023). Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease. [Link][5]

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A Comparative Guide to the Efficacy of Ethyl 3-(2-Methyl-1H-Imidazol-1-yl)propanoate in Preclinical Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate's performance in key preclinical assays. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, ensuring a thorough and practical understanding of the compound's potential.

Introduction: The Therapeutic Potential of Imidazole Derivatives

Imidazole is a cornerstone heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities.[1][2][3][4] Many marketed drugs, particularly in the antifungal space—such as ketoconazole and miconazole—are based on the imidazole skeleton.[1][5] These agents typically function by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][6][7] Disruption of ergosterol synthesis leads to membrane instability and, ultimately, fungal cell death.[1]

The compound of interest, this compound, is a derivative of 2-methylimidazole. This core is a known precursor to several nitroimidazole antibiotics used against anaerobic bacterial and parasitic infections.[8] The addition of an ethyl propanoate group may influence the compound's lipophilicity and cell permeability, potentially enhancing its bioavailability and efficacy. This guide will assess its performance in critical assays relevant to its structural class, namely antimicrobial and anticancer evaluations.

Anticipated Mechanism of Action

Based on its structural similarity to known antifungal agents, a primary hypothesized mechanism of action for this compound is the inhibition of ergosterol synthesis in fungi. For bacteria, the mechanism may involve the disruption of DNA replication or cell wall synthesis.[3] In cancer cells, imidazole derivatives have been shown to induce apoptosis through various pathways, including the activation of p53, generation of reactive oxygen species (ROS), and inhibition of key signaling pathways like PI3K/Akt/mTOR.[9][10]

putative_mechanism cluster_fungal Antifungal Mechanism cluster_cancer Anticancer Mechanism Compound Compound Lanosterol_14a_demethylase Lanosterol 14α-demethylase Compound->Lanosterol_14a_demethylase Inhibition Ergosterol_Biosynthesis Ergosterol Biosynthesis Lanosterol_14a_demethylase->Ergosterol_Biosynthesis Blocks Fungal_Cell_Membrane Fungal Cell Membrane Disruption Ergosterol_Biosynthesis->Fungal_Cell_Membrane Leads to Fungal_Cell_Death Fungal Cell Death Fungal_Cell_Membrane->Fungal_Cell_Death Compound_Cancer Compound ROS_Production Increased ROS Production Compound_Cancer->ROS_Production p53_Activation p53 Activation Compound_Cancer->p53_Activation Apoptosis Apoptosis ROS_Production->Apoptosis p53_Activation->Apoptosis

Caption: Putative mechanisms of action for imidazole derivatives.

Part 1: Antimicrobial Efficacy Assessment

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[11][12] Imidazole derivatives have historically shown significant promise as both antibacterial and antifungal compounds.[3][5][13]

Comparative Data: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[11][14][15] It is a standard metric for assessing the potency of a novel compound.

CompoundTarget OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
This compound Candida albicansData Not AvailableFluconazole8
This compound Staphylococcus aureusData Not AvailableVancomycin1-2
This compound Escherichia coliData Not AvailableCiprofloxacin0.015-1
Imidazole Derivative 31 [5]Candida albicans (Fluconazole-resistant)8Fluconazole>64
Imidazole Derivative 42 [5]Staphylococcus aureus4--

Note: Specific experimental data for this compound is not currently available in the public domain. The table includes data for structurally related imidazole derivatives to provide a comparative baseline. Researchers are encouraged to generate this data using the protocol outlined below.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is a standardized method for determining the MIC of a compound against both bacterial and fungal pathogens.[15][16]

mic_workflow Start Start Prepare_Compound Prepare Serial Dilutions of Test Compound Start->Prepare_Compound Prepare_Inoculum Prepare Standardized Microbial Inoculum (~5x10^5 CFU/mL) Start->Prepare_Inoculum Inoculate_Plate Inoculate 96-well Plate with Compound and Microbes Prepare_Compound->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate Plate (37°C, 18-24 hours) Inoculate_Plate->Incubate Read_Results Determine MIC (Lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for the Broth Microdilution MIC Assay.

Methodology:

  • Preparation of Compound Stock: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock in appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).[14] This creates a concentration gradient across the plate.

  • Inoculum Preparation: Culture the target microorganism to the mid-logarithmic growth phase. Adjust the culture density to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.[15]

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (microbes with no compound) and a negative control (medium with no microbes).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[14][16]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Causality and Validation: The use of a standardized inoculum is critical for reproducibility. The inclusion of positive and negative controls validates the assay's integrity, ensuring that the medium supports growth and that there is no contamination.

Part 2: Cytotoxicity and Anticancer Efficacy

Many imidazole-based compounds have demonstrated cytotoxic activity against various cancer cell lines.[2][10][17] Assessing the cytotoxicity of a novel compound is a crucial first step in evaluating its potential as an anticancer agent.

Comparative Data: IC50 Values in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro. It is a common measure of a compound's potency in inhibiting cancer cell growth.

CompoundCell LineIC50 (µM)Reference CompoundIC50 (µM)
This compound MCF-7 (Breast)Data Not AvailableCisplatin~10
This compound HepG2 (Liver)Data Not AvailableDoxorubicin~1
This compound A549 (Lung)Data Not AvailablePaclitaxel~0.01
Pt(II) imidazole complex II4 [10]MCF-7 (Breast)0.86--
Pt(II) imidazole complex II4 [10]MDA-MB-231 (Breast)0.48--

Note: Specific experimental data for this compound is not currently available in the public domain. The table includes data for other imidazole-based compounds to provide a comparative context.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18][19][20]

mtt_workflow Start Start Seed_Cells Seed Cells in 96-well Plate and Allow Adhesion (24h) Start->Seed_Cells Treat_Cells Treat Cells with Serial Dilutions of Test Compound Seed_Cells->Treat_Cells Incubate_Treatment Incubate for Desired Exposure Time (e.g., 48-72h) Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent to Each Well Incubate_Treatment->Add_MTT Incubate_MTT Incubate (2-4 hours) to Allow Formazan Crystal Formation Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution (e.g., DMSO) Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance at ~570nm Solubilize->Read_Absorbance Calculate_IC50 Calculate Cell Viability and Determine IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the MTT Cell Viability Assay.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at an appropriate density (e.g., 10,000 cells/well) and allow them to adhere for 24 hours at 37°C in a 5% CO₂ incubator.[19]

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the cells and add the medium containing the various compound concentrations.

  • Incubation: Incubate the cells with the compound for a predetermined period, typically 48 to 72 hours, to allow for cytotoxic effects to manifest.

  • MTT Addition: Add MTT labeling reagent to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[20] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[18][20]

  • Solubilization: Add a solubilization solution, such as DMSO or a specialized reagent, to each well to dissolve the formazan crystals.[19]

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength between 550 and 600 nm.[20]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the viability against the compound concentration (log scale) to determine the IC50 value.

Causality and Validation: The principle of this assay rests on the activity of mitochondrial dehydrogenases in viable cells.[18] Only living, metabolically active cells can convert MTT to formazan, making the amount of purple product directly proportional to the number of viable cells.[19] It is crucial to run a vehicle control (cells treated with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) to account for any solvent-induced toxicity.

Conclusion and Future Directions

This compound belongs to a chemical class with well-documented and potent biological activities. Based on its structural features, it is a promising candidate for evaluation as both an antimicrobial and an anticancer agent. The assays and protocols detailed in this guide provide a robust framework for systematically assessing its efficacy.

Future research should focus on generating the primary MIC and IC50 data for this specific compound. Subsequent studies could explore its mechanism of action in more detail, investigate its effects on a broader panel of microbial strains and cancer cell lines, and ultimately assess its potential in in vivo models.

References

  • Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. PubMed Central. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]

  • Antifungal activity of some imidazole derivatives. Journal of Pharmacy and Pharmacology. Available at: [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at: [Link]

  • Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry. Available at: [Link]

  • Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies. MDPI. Available at: [Link]

  • Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry. Available at: [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Institute for Collaborative Biotechnology (ICB). Available at: [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PubMed Central. Available at: [Link]

  • Cell Viability Assays. NCBI Bookshelf. Available at: [Link]

  • Assessment of in vitro cytotoxicity of imidazole ionic liquids and inclusion in targeted drug carriers containing violacein. National Institutes of Health. Available at: [Link]

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  • 2-Methylimidazole. Wikipedia. Available at: [Link]

  • Standard Operating Procedure for Determination of the Minimum Inhibitory Concentration (MIC) of Different A... Protocols.io. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]

  • The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. MDPI. Available at: [Link]

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  • A novel compound with antimicrobial activity against staphylococcus aureus. Ovid. Available at: [Link]

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  • Novel Antibacterial Targets and Compounds Revealed by a High-Throughput Cell Wall Reporter Assay. ResearchGate. Available at: [Link]

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  • CAS No : 1307233-94-8 | Product Name : Ethyl 3-(2-(chloromethyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate. Pharmaffiliates. Available at: [Link]

  • ethyl 3-(5-amino-4-carbamoylimidazol-1-yl)propanoate. ChemSynthesis. Available at: [Link]

  • ethyl 3-(1H-imidazol-1-yl)propanoate. PubChem. Available at: [Link]

  • An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. International Journal of Pharmaceutical Sciences. Available at: [Link]

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A Comparative Guide to Ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate: Synthesis, Characterization, and A-Priori Performance Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the exploration of novel heterocyclic compounds is a cornerstone of innovation. Ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate (CAS 18999-48-9) represents a class of N-substituted imidazole derivatives with significant, yet largely untapped, therapeutic potential. While peer-reviewed literature on this specific molecule is nascent, a robust evaluation framework can be constructed by analyzing its core components: the 2-methylimidazole pharmacophore and the ethyl propanoate chain.

This guide provides a comprehensive analysis of the compound's synthesis via the aza-Michael addition, outlines a detailed protocol for its preparation and characterization, and establishes a virtual comparative framework for evaluating its potential efficacy against established alternatives in a relevant therapeutic area, such as antifungal applications.

Introduction to the Imidazole Propanoate Scaffold

Imidazole derivatives are of profound interest in medicinal chemistry due to their versatile pharmacological properties.[1][2][3] The imidazole ring is a key structural motif in numerous bioactive molecules, including the essential amino acid histidine, and serves as a versatile scaffold in drugs targeting fungal infections, cancer, and bacterial diseases.[4][5] The molecule in focus, this compound, is a derivative of 2-methylimidazole, a precursor to several nitroimidazole antibiotics.[6]

The addition of the ethyl propanoate group at the N-1 position of the imidazole ring is significant. It modifies the parent molecule's polarity, lipophilicity, and potential for hydrogen bonding, which can critically influence its pharmacokinetic and pharmacodynamic profile. This guide will dissect the synthesis and propose a rigorous methodology for comparing its performance characteristics.

Synthesis Pathway: The Aza-Michael Addition

The most logical and efficient route for synthesizing this compound is the base-catalyzed aza-Michael addition of 2-methylimidazole to ethyl acrylate. This reaction is a cornerstone of carbon-nitrogen bond formation.[7][8] The reaction proceeds via the nucleophilic attack of the deprotonated imidazole nitrogen onto the electron-deficient β-carbon of the acrylate ester.

The choice of catalyst and reaction conditions is critical for optimizing yield and purity. While the reaction can proceed without a catalyst, bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or even basic clays can significantly enhance the reaction rate.[7][9] Furthermore, microwave-assisted protocols have been shown to dramatically reduce reaction times and improve yields for similar Michael additions.[10]

Below is a logical workflow for the synthesis and purification process.

G cluster_synthesis Synthesis Stage cluster_purification Purification & Analysis reagents Reagents: - 2-Methylimidazole - Ethyl Acrylate - Base Catalyst (e.g., DABCO) - Solvent (e.g., Acetonitrile) reaction Aza-Michael Addition (Microwave or Conventional Heating) reagents->reaction crude Crude Product Mixture reaction->crude quench Reaction Quenching (e.g., Water) crude->quench extraction Solvent Extraction (e.g., Ethyl Acetate) quench->extraction drying Drying Agent (e.g., Na2SO4) extraction->drying concentration Rotary Evaporation drying->concentration chromatography Column Chromatography (Silica Gel) concentration->chromatography final_product Pure Ethyl 3-(2-methyl-1H- imidazol-1-yl)propanoate chromatography->final_product

Caption: Workflow for Synthesis and Purification.

  • Reagent Preparation: In a microwave-safe reaction vessel, dissolve 2-methylimidazole (1.0 eq) and a catalytic amount of DABCO (0.1 eq) in anhydrous acetonitrile.

  • Addition: Add ethyl acrylate (1.1 eq) dropwise to the stirred solution at room temperature.

  • Reaction: Seal the vessel and heat in a microwave reactor at 100-120°C for 30-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the residue in ethyl acetate and wash with brine. Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent.

  • Characterization: Combine the pure fractions, evaporate the solvent, and characterize the final product (a white to off-white solid) by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.[11]

Comparative Framework: Evaluating Antifungal Potential

Given that many imidazole derivatives exhibit potent antifungal activity, a logical application to investigate for this compound is in this domain.[12][13] A robust comparison requires benchmarking its performance against a well-established antifungal agent, such as Fluconazole, and a structural analogue without the propanoate chain, 2-methylimidazole.

The following experimental workflow outlines the necessary steps to generate comparative data.

G cluster_compounds Test Compounds cluster_assays In Vitro Assays cluster_data Data Analysis & Comparison Test_Comp Ethyl 3-(2-methyl-1H- imidazol-1-yl)propanoate (Test Article) MIC_Assay Broth Microdilution Assay (Determine MIC) Test_Comp->MIC_Assay vs. Candida albicans Toxicity_Assay Cytotoxicity Assay (e.g., MTT on HepG2 cells) Test_Comp->Toxicity_Assay Assess Human Cell Viability Control_1 Fluconazole (Positive Control) Control_1->MIC_Assay vs. Candida albicans Control_1->Toxicity_Assay Assess Human Cell Viability Control_2 2-Methylimidazole (Precursor Control) Control_2->MIC_Assay vs. Candida albicans Control_2->Toxicity_Assay Assess Human Cell Viability Data_Table Comparative Data Table (MIC, IC50) MIC_Assay->Data_Table Toxicity_Assay->Data_Table Conclusion Evaluate Selectivity Index (IC50 / MIC) Data_Table->Conclusion

Caption: Workflow for Comparative Antifungal Evaluation.

This experiment determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Prepare Inoculum: Culture Candida albicans in a suitable broth (e.g., RPMI-1640) and adjust the suspension to a concentration of 0.5 McFarland standard.

  • Serial Dilutions: Prepare a series of twofold dilutions of the test compound, Fluconazole, and 2-methylimidazole in a 96-well microtiter plate.

  • Inoculation: Add the standardized fungal suspension to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Determine MIC: The MIC is the lowest concentration where no visible turbidity (growth) is observed.

This assay assesses the metabolic activity of cells and serves as an indicator of cell viability and cytotoxicity.

  • Cell Culture: Seed human cells (e.g., HepG2 liver cells) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to the same serial dilutions of the test compounds used in the MIC assay.

  • Incubation: Incubate for 24 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the crystals.

  • Measurement: Read the absorbance at ~570 nm. The results are used to calculate the IC₅₀ (the concentration that inhibits 50% of cell viability).

Data Presentation and Comparative Analysis

The objective is to determine if this compound has potent antifungal activity combined with low toxicity to human cells, indicating a favorable therapeutic window. The data should be summarized as follows:

Table 1: Comparative Performance of Imidazole Derivatives

Compound MIC vs. C. albicans (µg/mL) IC₅₀ vs. HepG2 cells (µg/mL) Selectivity Index (SI = IC₅₀/MIC)
This compound Experimental Value Experimental Value Calculated Value
Fluconazole (Positive Control) Literature/Experimental Value Literature/Experimental Value Calculated Value

| 2-Methylimidazole (Precursor Control) | Experimental Value | Experimental Value | Calculated Value |

Interpretation of Results:

  • A low MIC value indicates high antifungal potency.

  • A high IC₅₀ value indicates low cytotoxicity and better safety.

  • A high Selectivity Index (SI) is the most desirable outcome. It suggests the compound is significantly more toxic to the fungal pathogen than to host cells, a critical attribute for a potential drug candidate. The comparison to Fluconazole provides a benchmark against a clinical standard, while the comparison to 2-methylimidazole elucidates the contribution of the N-1 propanoate substituent to the overall activity and safety profile.

Conclusion

While direct experimental data on this compound remains to be published, this guide establishes a complete, scientifically-grounded framework for its synthesis, purification, and comparative evaluation. By leveraging established methodologies for aza-Michael additions and standardized antimicrobial and cytotoxicity assays, researchers can efficiently generate the necessary data to assess its potential. The proposed comparative structure, benchmarking against both a clinical standard and a precursor molecule, ensures that any observed activity is rigorously contextualized, providing clear, actionable insights for drug development professionals.

References

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  • Ethyl 3-(2-(((4-cyanophenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate Methanesulfonate. Pharmaffiliates. [URL: https://www.pharmaffiliates.
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A Comparative Guide to the Structure-Activity Relationship of Ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities.[1][2] Among the vast landscape of imidazole derivatives, ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate represents a key scaffold for exploring structure-activity relationships (SAR). This guide provides a comprehensive analysis of this compound and its analogs, synthesizing data from various studies to elucidate the impact of structural modifications on biological outcomes. We will delve into the synthesis, biological evaluation, and mechanistic insights, offering a comparative framework for the rational design of novel therapeutic agents.

The Core Moiety: this compound - A Synthetic Overview

The synthesis of the parent compound, this compound, is typically achieved through a nucleophilic substitution reaction. The nitrogen at the 1-position of 2-methylimidazole acts as a nucleophile, attacking an electrophilic ethyl acrylate or a related three-carbon synthons.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-methylimidazole

  • Ethyl acrylate

  • A suitable solvent (e.g., ethanol, acetonitrile, or DMF)

  • Optional: A non-nucleophilic base (e.g., sodium hydride, potassium carbonate) if starting with ethyl 3-halopropanoate.

Procedure:

  • Dissolve 2-methylimidazole in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add ethyl acrylate to the solution. The molar ratio of 2-methylimidazole to ethyl acrylate is typically 1:1 or with a slight excess of the acrylate.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.

  • Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

This general procedure can be adapted for the synthesis of various analogs by modifying the starting materials.

Structure-Activity Relationship (SAR) Analysis: Unraveling the Pharmacophore

The biological activity of this compound and its analogs is intricately linked to its structural features. The following sections dissect the key components of the molecule and their influence on activity, drawing comparisons from a range of studies on related imidazole derivatives.

The Significance of the 2-Methyl Group

The methyl group at the C-2 position of the imidazole ring is a critical determinant of biological activity. Compared to their unsubstituted counterparts, 2-methylimidazole derivatives often exhibit enhanced potency.[3]

Key Observations:

  • Increased Lipophilicity: The methyl group increases the overall lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach intracellular targets.[4]

  • Steric Influence: The steric bulk of the methyl group can influence the binding orientation of the molecule within a target protein's active site, potentially leading to a more favorable interaction.

  • Electronic Effects: The electron-donating nature of the methyl group can modulate the electronic properties of the imidazole ring, affecting its pKa and hydrogen bonding capacity.

Compound Substitution at C-2 Observed Activity Trend Reference
Analog AHLower anthelmintic activity[5]
Analog BCH3Higher anthelmintic activity[5]
Analog CHLess potent antibacterial[3]
Analog DCH3More potent antibacterial[3]
The N-1 Propanoate Ester Side Chain: A Gateway to Diverse Activities

The ethyl 3-propanoate chain at the N-1 position is a versatile feature that significantly impacts the compound's pharmacokinetic and pharmacodynamic properties. Modifications to this chain have been a primary focus of SAR studies.

2.2.1. Chain Length and Flexibility

The length of the alkyl chain connecting the ester group to the imidazole ring plays a crucial role. Studies on various N-alkylated imidazoles have shown that an optimal chain length is often required for maximal activity.[3]

  • Too Short: A very short linker may not allow the molecule to adopt the correct conformation for binding to its target.

  • Too Long: An excessively long and flexible chain can lead to a loss of potency due to an entropic penalty upon binding. The antibacterial activity of 1-alkylimidazole derivatives has been shown to increase with the number of carbons in the alkyl chain up to nine carbons.[3]

2.2.2. The Ester Moiety: A Handle for Prodrug Strategies

The ethyl ester group is a key functional group that can be readily hydrolyzed by cellular esterases to the corresponding carboxylic acid. This bioactivation can be a deliberate prodrug strategy to improve cell permeability and release the active acidic form intracellularly.

  • Ester vs. Carboxylic Acid: The ester form is generally more lipophilic and cell-permeable than the corresponding carboxylic acid. The carboxylic acid, however, may be the active species that interacts with the biological target through ionic interactions or hydrogen bonding.

Compound N-1 Side Chain Biological Activity Profile Reference
Analog E-CH2CH2COOCH2CH3Prodrug, good cell permeabilityInferred from general principles
Analog F-CH2CH2COOHActive form, may have lower permeabilityInferred from general principles
Analog G-(CH2)n-R (n=1-9)Antibacterial activity increases with chain length[3]

Biological Activities and Mechanistic Insights

Derivatives of this compound have been investigated for a range of biological activities, primarily focusing on their potential as anticancer and antimicrobial agents.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of imidazole-containing compounds.[1][6] The mechanisms of action are often multifaceted and can involve the inhibition of key signaling pathways.

Workflow for Anticancer Evaluation:

Caption: A generalized workflow for the evaluation of anticancer activity.

Potential Molecular Targets:

  • Kinases: Imidazole derivatives have been shown to inhibit various kinases involved in cancer cell proliferation and survival, such as those in the PI3K/Akt/mTOR pathway.[5]

  • Tubulin Polymerization: Some imidazole-based compounds can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[6]

Antimicrobial Activity

The imidazole scaffold is also a well-established pharmacophore in antimicrobial drug discovery.[4][7] The mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

Key SAR Observations for Antimicrobial Activity:

  • Lipophilicity is Key: The antibacterial activity of imidazole and imidazolium salts is highly dependent on their lipophilicity.[4] Longer alkyl chains on the nitrogen atoms generally lead to increased activity against both Gram-positive and Gram-negative bacteria.[3]

  • Quaternization: The formation of imidazolium salts (quaternization of the second nitrogen) can enhance antimicrobial potency.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (broth with solvent)

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the bacterial strain to a final concentration of approximately 5 x 105 CFU/mL.

  • Include positive and negative controls on each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Computational Insights: Molecular Docking and QSAR

Computational methods such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies provide valuable insights into the potential mechanisms of action and help rationalize observed SAR trends.[8][9]

  • Molecular Docking: This technique can predict the preferred binding mode of a ligand to a biological target. For imidazole derivatives, docking studies have been used to investigate their interactions with the active sites of enzymes like lanosterol 14α-demethylase (a target for antifungal imidazoles) and various kinases.[8][10]

Logical Relationship of SAR and Drug Design:

SAR_Drug_Design A Initial Lead Compound (e.g., this compound) B Synthesis of Analogs (Systematic Structural Modifications) A->B C Biological Evaluation (In Vitro & In Vivo Assays) B->C D Structure-Activity Relationship (SAR) Analysis C->D E Computational Modeling (QSAR & Molecular Docking) C->E Data for Model Building F Identification of Key Pharmacophoric Features D->F E->D Rationalize SAR G Design of Optimized Compounds F->G H Iterative Cycle of Design, Synthesis, and Testing G->H H->B Refine Structures

Caption: The iterative cycle of SAR-guided drug design.

  • QSAR: QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[9] For imidazole derivatives, QSAR studies have highlighted the importance of descriptors related to lipophilicity (e.g., logP) and electronic properties in determining their antimicrobial and anticancer activities.[11][12]

Conclusion and Future Perspectives

The structure-activity relationship of this compound and its analogs is a rich area of investigation with significant therapeutic potential. Key takeaways include the enhancing effect of the 2-methyl group and the critical role of the N-1 side chain in modulating biological activity. The ester functionality also presents an opportunity for prodrug design.

Future research in this area should focus on:

  • Systematic modification of the N-1 propanoate chain: Exploring different ester groups, amides, and other bioisosteres to fine-tune activity and metabolic stability.

  • Elucidation of specific molecular targets: Identifying the precise enzymes or receptors with which these compounds interact to better understand their mechanism of action.

  • Integration of computational and experimental approaches: Utilizing predictive modeling to guide the synthesis of more potent and selective analogs, thereby accelerating the drug discovery process.

By leveraging the insights from SAR studies, researchers can continue to develop novel imidazole-based compounds with improved therapeutic profiles for a variety of diseases.

References

  • Verma, A., Joshi, N., Singh, D., & Stables, J. P. (2013). Synthesis of some new 1, 3, 4-oxadiazole derivatives and their biological evaluation. Bioorganic & medicinal chemistry letters, 23(2), 643-648.
  • Khabnadideh, S., Rezaei, Z., Khalafi-Nezhad, A., & Pakshir, K. (2003). Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. Iranian Journal of Pharmaceutical Research, 2(4), 211-215.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63.
  • Isloor, A. M., Kalluraya, B., & Rao, M. (2011). Molecular docking studies of some new imidazole derivatives for antimicrobial properties. Arabian Journal of Chemistry, 6(2), 197-204.[8]

  • Zhang, L., Peng, X. M., Damu, G. L. V., Geng, R. X., & Zhou, C. H. (2014). Comprehensive review in current developments of imidazole-based medicinal chemistry. Medicinal chemistry, 10(7), 646-681.
  • Skehan, P., Storeng, R., Scudiero, D., Monks, A., McMahon, J., Vistica, D., ... & Boyd, M. R. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107-1112.
  • Ricciardi, S., & O'Keefe, B. R. (2018). Development of the sulforhodamine B (SRB) assay for in vitro cytotoxicity and cell proliferation studies. In Cell Viability Assays (pp. 1-13). Humana Press, New York, NY.
  • Echeverria, C., & Buscemi, G. I. (2017). Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. Molecules, 22(9), 1438.[4]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. In Cancer cell culture (pp. 237-245). Humana Press.
  • Clinical and Laboratory Standards Institute. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
  • Shalmali, N., Ali, M. R., & Kumar, R. (2018). Imidazole and its derivatives: a review on their synthesis and biological activities. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1129-1168.
  • Bansal, Y., & Silakari, O. (2012). The therapeutic journey of imidazoles: a review. European journal of medicinal chemistry, 53, 1-34.
  • Friesner, R. A., Banks, J. L., Murphy, R. B., Halgren, T. A., Klicic, J. J., Mainz, D. T., ... & Shenkin, P. S. (2004). Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. Journal of medicinal chemistry, 47(7), 1739-1749.
  • Hansch, C., & Leo, A. (1995). Exploring QSAR: fundamentals and applications in chemistry and biology. American Chemical Society.
  • BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship of Substituted Imidazole Derivatives. Retrieved from BenchChem website.[13]

  • BenchChem. (2025). Application Notes and Protocols for Evaluating Imidazole Thione Cytotoxicity. Retrieved from BenchChem website.[5]

  • Popa, M., & Gureşoaie, M. (2009). QSAR Analysis of 2-Amino or 2-Methyl-1-Substituted Benzimidazoles Against Pseudomonas aeruginosa. International journal of molecular sciences, 10(4), 1670-1682.[9][11]

  • Ravichandran, V., & Harish, R. (2019). QSAR studies on imidazoles and sulfonamides as antidiabetic agents. Ovidius University Annals of Chemistry, 30(1), 5-13.[12]

  • Al-Ghorbani, M., Cheok, M. H., & Yousif, E. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules, 14(9), 1198.[7][14]

  • Rani, N., Singh Dahiya, R., & Sharma, A. (2014). Molecular Docking Evaluation of Imidazole Analogues as Potent Candida albicans 14α-Demethylase Inhibitors. International Journal of Pharmaceutical Sciences and Research, 5(8), 3296.[10]

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Safety Operating Guide

Proper Disposal Procedures for Ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Hazard Identification and Risk Assessment

Understanding the potential hazards of ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate is the foundation of its safe management. The molecule's structure combines an imidazole ring system with an ethyl ester functional group, each contributing to its overall chemical profile.

  • Imidazole Moiety: Imidazole and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[1][2] Some compounds in this class are also identified as potential reproductive toxins.[1] They are typically alkaline and can react exothermically with acids.[1][3]

  • Ester Moiety: While many simple esters are relatively low in toxicity, they are often flammable and can be irritating to the skin, eyes, and respiratory system.

  • Compound-Specific Data: Available data for the target compound and its close analogs indicate it should be treated as a hazardous substance. The non-methylated analog, ethyl 3-(1H-imidazol-1-yl)propanoate, is classified as harmful if swallowed, causing skin irritation, serious eye damage, and potential respiratory irritation.[4] Data for the target compound itself lists it as harmful if swallowed, in contact with skin, or if inhaled.

Data Summary: Hazard Profile
Hazard AttributeClassification & RationaleSupporting Sources
Acute Toxicity Warning: Harmful if swallowed, in contact with skin, or if inhaled.[4]
Skin Corrosion/Irritation Warning: Causes skin irritation. The imidazole group suggests a potential for corrosivity and burns.[1][4]
Eye Damage/Irritation Danger: Causes serious eye damage. Imidazole compounds are known to be particularly hazardous to eyes.[1][4]
Incompatibilities Reacts with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[1][2][3]
Environmental Hazard Should not be released into the environment. Avoid emptying into drains.[3][5]

Part 2: Essential Safety Precautions & Personal Protective Equipment (PPE)

Given the identified hazards, strict adherence to safety protocols is mandatory when handling this compound, including during disposal operations.

  • Engineering Controls: All handling and waste consolidation steps must be performed within a properly functioning and certified laboratory chemical fume hood to prevent inhalation of vapors or aerosols.[2][3]

  • Emergency Equipment: A certified emergency eyewash station and safety shower must be immediately accessible (within a 10-second travel distance) from the handling area.[1][3]

Required Personal Protective Equipment (PPE)
PPE TypeSpecificationRationale and Best Practices
Eye & Face Protection ANSI Z87.1-compliant chemical splash goggles. A face shield should be worn over goggles if there is a significant splash risk.Protects against splashes that can cause serious, irreversible eye damage.[1][6] Safety glasses are insufficient as they do not provide a seal against splashes.[6]
Hand Protection Chemical-resistant nitrile gloves.Provides a barrier against skin contact. Always inspect gloves for pinholes or tears before use.[2] If contact occurs, remove gloves immediately, wash hands, and don a new pair. Dispose of contaminated gloves as hazardous waste.[2]
Body Protection A fully-buttoned, long-sleeved laboratory coat.Protects skin and personal clothing from incidental contact and minor spills.[1]

Part 3: Spill Management Protocol

In the event of a small-scale spill (<50 mL) within a chemical fume hood:

  • Alert & Secure: Alert personnel in the immediate area. Restrict access to the spill zone.

  • Don PPE: Ensure all required PPE is worn before cleanup.

  • Absorb: Cover the spill with a non-combustible, inert absorbent material such as vermiculite, perlite, or cat litter.

  • Collect: Carefully sweep or scoop the absorbed material into a sealable, chemically compatible container (e.g., a wide-mouth glass jar).[3]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: Label the container with "Hazardous Waste" and the contents (e.g., "Spill debris with this compound"). Dispose of it through your institution's EHS department.[1]

For large spills, or any spill outside of a fume hood, evacuate the area, secure it, and contact your institution's EHS emergency response team immediately.[1]

Part 4: Step-by-Step Disposal Protocol

The primary and only acceptable disposal route for this compound is as regulated hazardous chemical waste. Under no circumstances should this chemical be disposed of down the sanitary sewer or in the regular trash. [5][7]

Step 1: Waste Characterization & Segregation
  • Classification: This compound should be classified as a non-halogenated organic waste .

  • Segregation is Critical: Do not mix this waste stream with other categories. Keep it separate from:

    • Acids and Bases: Mixing can cause a violent reaction.[8]

    • Oxidizing Agents: Can create a fire or explosion hazard.[8]

    • Halogenated Solvents (e.g., dichloromethane, chloroform): Co-mingling significantly increases disposal costs and complexity.[9]

    • Aqueous Waste: Most organic compounds have low water solubility and can pose an environmental hazard.

Step 2: Waste Collection
  • Select a Container: Use a designated hazardous waste container that is clean, in good condition, and chemically compatible. A glass bottle with a screw-on cap is typically appropriate.[8][10] Ensure the cap provides a tight seal to prevent vapor release.[8]

  • Collect Waste: Pour the waste this compound (in pure form or as a solution in a non-halogenated organic solvent) carefully into the waste container. Perform this action inside a chemical fume hood.

  • Headspace: Do not fill the container completely. Leave at least 10% of the volume as headspace to allow for vapor expansion.[8]

Step 3: Labeling
  • Immediate Labeling: As soon as the first drop of waste is added, the container must be labeled.[1]

  • Required Information: Affix your institution's official hazardous waste tag to the container. At a minimum, the label must clearly state:

    • The words "Hazardous Waste"

    • The full, unabbreviated chemical name: "this compound"

    • A complete list of all other constituents and their approximate percentages.

    • The date of accumulation.

    • The name of the principal investigator or generator.

Step 4: Temporary Storage (Satellite Accumulation)
  • Location: Store the sealed and labeled waste container at or near the point of generation, in a designated Satellite Accumulation Area (SAA).[11][12] This area must be under the control of the laboratory personnel.

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (such as a plastic tub) to contain any potential leaks.

  • Storage Conditions: The storage area must be cool, dry, and well-ventilated, away from direct sunlight, heat sources, or ignition sources.[1][13] Store it segregated from incompatible materials as listed in Step 1.[2]

Step 5: Final Disposal
  • Arrange Pickup: Once the container is full or is no longer being used, arrange for it to be collected by your institution's EHS department or a licensed hazardous waste contractor.[2] Follow your facility's specific procedures for requesting a waste pickup.

Part 5: Disposal Workflow Diagram

The following diagram outlines the logical decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound start Waste Generated (Pure compound or solution) characterize Characterize Waste (Non-Halogenated Organic) start->characterize select_container Select Compatible Container (e.g., Labeled Glass Bottle) characterize->select_container add_waste Add Waste in Fume Hood (Leave >10% Headspace) select_container->add_waste label_container Immediately Affix Hazardous Waste Tag (List all constituents) add_waste->label_container store_waste Store Sealed Container in SAA (With Secondary Containment) label_container->store_waste check_full Container Full or Waste Stream Complete? store_waste->check_full Periodically check check_full->add_waste No, add more waste arrange_pickup Arrange Pickup by EHS or Licensed Contractor check_full->arrange_pickup Yes end Disposal Complete arrange_pickup->end

Caption: Logical workflow for the safe collection, storage, and disposal of this compound waste.

References

  • Chemtalk. (2008). Ester Disposal. #1 Science Forum For Lab Technicians. [Link]

  • Medical Laboratory Observer. (2019). Laboratory Waste Management: The New Regulations. [Link]

  • American Chemical Society. Regulation of Laboratory Waste. [Link]

  • Washington State University. Standard Operating Procedure: Imidazole. [Link]

  • U.S. Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • ChemSupply Australia. (2023). Safety Data Sheet IMIDAZOLE. [Link]

  • University of Washington. (2023). SOP: Imidazole. [Link]

  • U.S. Environmental Protection Agency. (2019). Laboratory Environmental Sample Disposal Information Document. [Link]

  • Chemistry World. (2008). EPA tweaks hazardous waste rules for academic labs. [Link]

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  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. [Link]

  • U.S. Department of Health & Human Services. Personal Protective Equipment (PPE). [Link]

  • Emory University Department of Chemistry. Chemical Waste Disposal Guidelines. [Link]

  • Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

  • Princeton University Environmental Health and Safety. Section 6C: Protective Equipment. [Link]

  • The University of Texas at Austin. Procedures for Disposal of Hazardous Waste. [Link]

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Personal protective equipment for handling ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling Ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate

As scientific endeavors into novel chemical entities continue to expand, ensuring the safety of laboratory personnel remains a paramount concern. This guide provides essential, immediate safety and logistical information for handling this compound, a compound with significant potential in various research and development applications. By offering procedural, step-by-step guidance, this document aims to be the preferred source for laboratory safety and chemical handling information, building a foundation of trust through value beyond the product itself.

Understanding the Risks: A Proactive Approach to Safety

This compound is classified with the GHS07 pictogram, indicating that it is harmful. The associated hazard statements are H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled). These classifications necessitate a comprehensive safety protocol to minimize exposure and mitigate risks. The precautionary statements P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 provide a framework for safe handling, storage, and disposal.

This compound is a solid at room temperature, which can reduce the risk of inhalation of vapors compared to a liquid, but fine powders can still be easily inhaled. The imidazole functional group present in the molecule suggests that it may have corrosive properties, a common characteristic of imidazoles.[1][2] Therefore, all handling procedures should be performed with this potential hazard in mind.

Personal Protective Equipment (PPE): Your First Line of Defense

A thorough hazard assessment is the first step in selecting the appropriate PPE.[3] For this compound, the following PPE is mandatory:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles marked with "Z87"Protects against splashes of solutions containing the compound. Standard safety glasses are insufficient as they do not provide a seal around the eyes.[3][4]
Face shield (in addition to goggles)Required when there is a significant risk of splashing, such as when handling larger quantities or preparing solutions.[3][5]
Hand Protection Nitrile glovesOffers good resistance to a wide variety of solvents and chemicals, including incidental contact with esters.[4] It is crucial to check the manufacturer's glove compatibility data for specific solvents being used.
Double glovingRecommended when handling the pure solid or concentrated solutions to provide an extra layer of protection against potential permeation.[3]
Body Protection Laboratory coatProtects skin and personal clothing from contamination. A flame-resistant lab coat should be considered if working with flammable solvents.[5][6]
Respiratory Protection N95 respirator or higherNecessary when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine particles.[5]

Important Note on Glove Selection: While nitrile gloves are a good starting point, for prolonged or immersive contact, it is advisable to consult a glove selection guide.[7] Butyl rubber gloves are particularly suitable for working with esters.[4][7] Always inspect gloves for any signs of degradation or perforation before use and wash hands thoroughly after removing them.[2]

Engineering Controls: Creating a Safe Workspace

Engineering controls are the most effective way to minimize exposure to hazardous chemicals. For this compound, the following should be implemented:

  • Certified Laboratory Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of its solutions, must be conducted in a properly functioning and certified chemical fume hood.[2] This is critical to prevent inhalation of the compound.

  • Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.

  • Eyewash Stations and Safety Showers: An emergency eyewash station and safety shower must be readily accessible, within a 10-second travel distance from where the chemical is handled.[2]

Step-by-Step Handling Procedures

Adherence to a standardized workflow is crucial for minimizing the risk of exposure.

Caption: Workflow for handling this compound.
Decontamination and Disposal Plan

Proper decontamination and waste disposal are critical to prevent environmental contamination and accidental exposure.

Decontamination:

  • Glassware and Equipment: All contaminated glassware and equipment should be rinsed with an appropriate solvent in the fume hood. The rinsate should be collected as hazardous waste.

  • Work Surfaces: The work area within the fume hood should be wiped down with a suitable solvent and then with soap and water.

Waste Disposal:

  • Solid Waste: Unused this compound and any grossly contaminated items (e.g., weighing paper, gloves) should be collected in a clearly labeled, sealed, and compatible waste container.[2]

  • Liquid Waste: All solutions containing the compound and the initial solvent rinses from decontamination should be collected in a designated, sealed, and properly labeled hazardous waste container.

  • Labeling: All waste containers must be labeled with a "Dangerous Waste" or "Hazardous Waste" label, clearly identifying the contents.[2]

  • Storage: Waste containers should be stored in a designated satellite accumulation area away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[2]

  • Disposal: Follow your institution's and local regulations for the final disposal of chemical waste.[1][8] Do not empty into drains.[1][9]

Caption: Step-by-step waste disposal plan.

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

  • Spill:

    • Small Spill (inside a fume hood): Use appropriate tools to carefully clean up the spilled material. Place the material in a suitable, sealed container for waste disposal. Decontaminate the area.

    • Large Spill (or any spill outside a fume hood): Evacuate the area immediately. Secure the area and prevent entry. Contact your institution's Environmental Health and Safety (EH&S) department or emergency response team.[2]

By understanding the hazards associated with this compound and diligently following these safety and handling procedures, researchers can confidently work with this compound while ensuring their personal safety and the protection of their colleagues and the environment.

References

  • The University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment. Retrieved from [Link]

  • PubChem. (n.d.). ethyl 3-(1H-imidazol-1-yl)propanoate. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]

  • PubChem. (n.d.). Imidazole. Retrieved from [Link]

  • Miami University. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure: Imidazole. Retrieved from [Link]

  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]

  • Environmental Health and Safety, University of Nevada, Reno. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]

  • Westlab. (2017, August 2). Personal Protective Equipment (PPE) in the Laboratory. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.